Atorvastatin Ethyl Ester
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPVDOSCOVJU-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146977-93-6 | |
| Record name | Atorvastatin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for Atorvastatin (B1662188) Ethyl Ester, a crucial intermediate in the manufacturing of the widely prescribed cholesterol-lowering drug, Atorvastatin. The document focuses on the core synthetic strategies, offering in-depth experimental protocols and quantitative data to aid researchers and professionals in drug development.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of Atorvastatin has been a subject of extensive research, leading to the development of several efficient pathways. The most prominent and industrially applied method is the Paal-Knorr synthesis, a convergent approach that involves the condensation of a 1,4-diketone with a chiral amino-ester side chain. This guide will primarily focus on the Paal-Knorr route, while also exploring alternative asymmetric and multicomponent reaction (MCR) strategies.
The Paal-Knorr Synthesis Pathway: The Industrial Standard
The Paal-Knorr synthesis is a robust and high-yielding method for constructing the central pyrrole (B145914) ring of Atorvastatin. This convergent strategy involves the synthesis of two key intermediates: the 1,4-diketone fragment and the chiral side-chain amine, which are then condensed to form the Atorvastatin backbone.
Synthesis of the 1,4-Diketone Intermediate
The 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is a critical precursor in the Paal-Knorr synthesis. A common method for its preparation is the Stetter reaction.
Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis [1]
-
Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde (B137897), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst), and triethylamine (B128534).
-
Solvent: Ethanol (B145695).
-
Procedure:
-
A solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde is prepared in ethanol.
-
A catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine are added to the solution.
-
The reaction mixture is heated to 80°C and stirred for approximately 24 hours.
-
Upon completion, the reaction is worked up to isolate the 1,4-diketone compound. It is crucial to ensure the reaction vessel is free of water, as its presence can lead to the formation of impurities like desfluoro diketone[2][3]. Washing the reaction vessel with a non-ketonic solvent such as tetrahydrofuran (B95107) (THF) prior to the reaction is recommended[2][3].
-
Synthesis of the Chiral Side-Chain Amine Intermediate
The chiral side-chain, (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, provides the necessary stereochemistry for the final drug's efficacy. Its synthesis is a multi-step process that often starts from readily available chiral precursors.
Experimental Protocol: Synthesis of the Chiral Side-Chain Amine
Detailed, multi-step experimental protocols for the synthesis of this intermediate are proprietary and vary between manufacturers. However, a general approach involves the asymmetric reduction of a keto-ester precursor to establish the desired stereocenters.
Paal-Knorr Condensation
The final convergent step involves the condensation of the 1,4-diketone and the chiral side-chain amine to form the protected Atorvastatin molecule.
Experimental Protocol: Paal-Knorr Pyrrole Formation [1][4]
-
Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine), and pivalic acid (catalyst).
-
Solvent: Toluene-heptane co-solvent system.
-
Procedure:
-
The diketone and amine are dissolved in a mixture of toluene (B28343) and heptane.
-
Pivalic acid is added as a catalyst.
-
The mixture is heated to reflux with continuous water removal using a Dean-Stark apparatus.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the protected Atorvastatin product. The use of a catalyst is crucial for accelerating this reaction[4].
-
Deprotection and Esterification to Atorvastatin Ethyl Ester
The product from the Paal-Knorr condensation is a protected form of Atorvastatin. The final steps involve the removal of the protecting groups and esterification to yield this compound.
Experimental Protocol: Deprotection and Esterification
-
Deprotection: The acetonide protecting group on the diol is typically removed under acidic conditions.
-
Esterification: The resulting carboxylic acid can be esterified to the ethyl ester using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).
Quantitative Data for the Paal-Knorr Pathway
| Step | Key Reactants | Key Products | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Diketone Synthesis (Stetter) | 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde | 1,4-Diketone Intermediate | Ethanol | Thiazolium salt, Triethylamine | 80 | 24 | ~60-70 |
| Paal-Knorr Condensation | 1,4-Diketone, Chiral Amine | Protected Atorvastatin | Toluene/Heptane | Pivalic Acid | Reflux | 40-50 | ~70-80 |
| Deprotection & Esterification | Protected Atorvastatin | This compound | Ethanol | Acid Catalyst | Reflux | 4-6 | >90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Paal-Knorr Synthesis Workflow
Caption: Convergent Paal-Knorr synthesis of this compound.
Alternative Synthetic Pathways
While the Paal-Knorr synthesis is the dominant industrial method, other innovative approaches have been developed to improve efficiency, reduce steps, and enhance stereoselectivity.
Asymmetric Synthesis Approaches
Asymmetric synthesis routes aim to establish the chiral centers of the side chain with high enantioselectivity, often employing chiral catalysts or auxiliaries. These methods can potentially shorten the synthesis of the chiral amine intermediate.
One notable approach involves an organocatalytic enantioselective cyclic anhydride (B1165640) desymmetrization to establish the C(3) stereogenicity of the side chain[5][6]. Another strategy utilizes a boron-mediated aldol (B89426) reaction with remote 1,5-anti asymmetric induction as a key step, achieving a 41% overall yield over 6 steps from the pyrrolic aldehyde[7].
Asymmetric Aldol Reaction Workflow
Caption: Key step in an asymmetric synthesis of Atorvastatin.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions offer a streamlined approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and improving overall efficiency. An Ugi reaction-based approach has been reported to synthesize Atorvastatin in just four steps[8][9][10].
Experimental Protocol: Ugi Reaction for Atorvastatin Synthesis [8]
-
Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.
-
Solvent: 2,2,2-trifluoroethanol (B45653) (TFE).
-
Procedure: The four components are reacted at room temperature to afford the Ugi adduct in a 40% yield. This adduct is then further processed to yield Atorvastatin.
Quantitative Data for the Ugi MCR Pathway
| Step | Key Reactants | Key Products | Solvent | Yield (%) |
| Ugi Reaction | p-fluorobenzaldehyde, Amine, Isocyanide, Isobutyric acid | Ugi Adduct | TFE | 40 |
| Subsequent Steps | Ugi Adduct | Atorvastatin | - | - |
Note: Further details on the subsequent steps and their yields are limited in the reviewed literature.
Ugi Reaction-based Synthesis Workflow
Caption: Four-step Atorvastatin synthesis via an Ugi MCR.
Purification of this compound
The final purification of this compound is critical to ensure the high purity required for pharmaceutical applications. The crude product obtained from the synthesis is typically subjected to one or more purification techniques.
Experimental Protocol: Purification
-
Crystallization: Recrystallization from a suitable solvent system is a common method for purifying solid compounds. For Atorvastatin intermediates, solvents like toluene or a mixture of isopropanol (B130326) and water have been used[4]. Anhydrous ethanol has also been employed in the refining process[11].
-
Chromatography: Column chromatography can be used for smaller-scale purifications or for the removal of closely related impurities.
Conclusion
The synthesis of this compound is a well-established process, with the Paal-Knorr pathway being the most commercially viable route. This method's convergence and high yields make it suitable for large-scale production. However, ongoing research into asymmetric and multicomponent reaction strategies continues to offer promising alternatives that could further streamline the synthesis, reduce costs, and improve the overall environmental impact of Atorvastatin production. This guide provides a foundational understanding of these key synthetic methodologies for professionals in the field of drug development and manufacturing.
References
- 1. biomolther.org [biomolther.org]
- 2. EP1922301A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 3. US20090221852A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 4. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 5. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide on the Core Mechanism of Action of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of Atorvastatin (B1662188) Ethyl Ester, a prodrug of the widely prescribed lipid-lowering agent, Atorvastatin. The guide covers its conversion to the active form, its molecular target, and the subsequent biochemical and physiological effects.
Introduction: Atorvastatin Ethyl Ester as a Prodrug
This compound is the ethyl ester form of Atorvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Unlike Atorvastatin, which is an active drug, this compound is a prodrug, meaning it is biologically inactive and requires metabolic conversion in the body to its active form, Atorvastatin acid, to exert its therapeutic effect.[3][4] The rationale behind developing ester prodrugs of Atorvastatin includes potentially improving pharmacokinetic properties such as bioavailability, which is only about 14% for the active form due to extensive first-pass metabolism.[5][6]
Core Mechanism of Action
The mechanism of action of this compound is a two-step process: metabolic activation followed by target enzyme inhibition.
The primary step in the bioactivation of this compound is the hydrolysis of its ester bond. This conversion is predominantly carried out by carboxylesterases, with studies specifically identifying human carboxylesterase 1 (CES1) as a key enzyme in this process.[3][4][7] CES1 is highly expressed in the liver, the primary site of action for statins.[3][4] This targeted activation in the liver is advantageous, as it localizes the active drug where cholesterol synthesis is most active.[8] The hydrolysis reaction converts the inactive ethyl ester prodrug into the pharmacologically active Atorvastatin carboxylic acid.[3]
Once converted to its active acid form, Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase.[8][9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway.[11][12] By competitively binding to the active site of HMG-CoA reductase, Atorvastatin blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[13]
The inhibition of hepatic cholesterol synthesis triggers a compensatory cellular response. The decrease in intracellular cholesterol levels stimulates the synthesis and upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[8][10] This leads to increased clearance of LDL cholesterol (LDL-C) from the bloodstream as the receptors bind to and internalize circulating LDL particles.[8][9] The primary therapeutic effect of Atorvastatin is the reduction of plasma total cholesterol, LDL-C, apolipoprotein B (apo B), and triglycerides, while slightly increasing high-density lipoprotein cholesterol (HDL-C).[9][10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows associated with this compound.
References
- 1. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin Calcium EP Impurity M(this compound) | CAS Number 1146977-93-6 [klivon.com]
- 3. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 6. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Atorvastatin - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Blockbuster: A Technical Guide to the Discovery and History of Atorvastatin
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), the active pharmaceutical ingredient in the blockbuster drug Lipitor®, represents a landmark achievement in medicinal chemistry and cardiovascular medicine. As a member of the statin class of drugs, it has profoundly impacted the management of hypercholesterolemia and the prevention of cardiovascular events. This technical guide provides a comprehensive overview of the discovery and history of Atorvastatin, with a focus on the key scientific milestones, experimental methodologies, and the role of related chemical entities such as Atorvastatin Ethyl Ester.
The Dawn of Statin Discovery: A Competitive Landscape
The journey to Atorvastatin began in the broader context of the race to develop effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In the 1970s, Japanese biochemist Akira Endo's discovery of mevastatin (B1676542) (compactin), a fungal metabolite with HMG-CoA reductase inhibitory activity, laid the foundation for the statin era[1][2][3][4]. This breakthrough spurred pharmaceutical companies worldwide to pursue the development of their own statin candidates.
The Emergence of a Novel Synthetic Statin: The Discovery of Atorvastatin
In 1985, at the Parke-Davis research facility of Warner-Lambert, a medicinal chemist named Dr. Bruce Roth synthesized a novel, entirely synthetic HMG-CoA reductase inhibitor, initially codenamed CI-981[5][6]. This molecule, later named Atorvastatin, was the culmination of a rational drug design approach aimed at creating a more potent and effective statin than those already on the market or in development[7][8]. The patent for Atorvastatin was filed in 1986[5].
Despite initial concerns within Warner-Lambert that Atorvastatin might be a "me-too" drug in a crowded field, its superior efficacy in preclinical studies ultimately led to its advancement into clinical development[5]. Pfizer later co-marketed the drug and eventually acquired Warner-Lambert in 2000[5]. Atorvastatin was approved for medical use in the United States in 1996 and was marketed under the brand name Lipitor[5]. It quickly became the best-selling drug in pharmaceutical history, a testament to its remarkable efficacy and favorable safety profile[5][9].
The Role of this compound
The role of this compound in the history of Atorvastatin is multifaceted. It is primarily recognized as a derivative and a potential prodrug of Atorvastatin, rather than a key intermediate in its initial synthesis. A prodrug is an inactive compound that is converted into an active drug in the body. The esterification of Atorvastatin's carboxylic acid to form the ethyl ester was investigated as a strategy to potentially enhance the drug's absorption and bioavailability[10][11][12]. However, the commercially successful formulation of Atorvastatin is its calcium salt, not the ethyl ester prodrug.
Furthermore, this compound is also known as an impurity that can form during the synthesis of Atorvastatin, particularly if ethanol (B145695) is used as a solvent[][14]. As with any pharmaceutical product, the presence of such impurities is strictly controlled to ensure the safety and purity of the final drug.
Key Experimental Protocols in the Synthesis of Atorvastatin
The synthesis of Atorvastatin is a complex multi-step process. A pivotal reaction in many synthetic routes is the Paal-Knorr synthesis of the central pyrrole (B145914) ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview
The Paal-Knorr synthesis is a classic method for forming pyrroles. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring[5][15][16]. The reaction is typically carried out under neutral or weakly acidic conditions[9].
Caption: Paal-Knorr synthesis of a pyrrole ring.
Synthesis of Key Intermediates
A crucial aspect of the Atorvastatin synthesis is the stereoselective preparation of the chiral side chain. One of the key intermediates is (4R-cis)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester . The synthesis of this intermediate often involves multiple steps, including asymmetric reduction to establish the correct stereochemistry.
Another important precursor is the 1,4-dicarbonyl compound, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide . Its synthesis involves several steps, including Friedel-Crafts acylation and subsequent reactions to build the diketone structure[2][17][18].
The general workflow for the synthesis of Atorvastatin via the Paal-Knorr reaction is outlined below:
Caption: General workflow for Atorvastatin synthesis.
Quantitative Data from Clinical Trials
The clinical development of Atorvastatin involved numerous trials to establish its efficacy and safety. A key measure of its effectiveness is the percentage reduction in low-density lipoprotein cholesterol (LDL-C).
Table 1: Dose-Dependent Reduction in LDL-C with Atorvastatin
| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) |
| 10 | 37.1 - 39.0[12][19][20] |
| 20 | 43.0[20] |
| 40 | 50.0[20] |
| 80 | 51.7 - 61.0[12][20][21] |
Table 2: Overview of Major Atorvastatin Clinical Trials
| Trial Name | Patient Population | Key Findings |
| ASCOT-LLA | Hypertensive patients with average cholesterol levels | Significant reduction in cardiovascular events[22]. |
| CARDS | Patients with type 2 diabetes | Significant reduction in major cardiovascular events[23]. |
| TNT | Patients with stable coronary heart disease | Intensive lipid-lowering with 80mg Atorvastatin provided greater clinical benefit than 10mg[23][24]. |
| SPARCL | Patients with recent stroke or transient ischemic attack | High-dose Atorvastatin reduced the risk of recurrent stroke[22]. |
Adverse Events
Like all medications, Atorvastatin is associated with potential adverse events. The most commonly reported are muscle-related symptoms and elevations in liver enzymes.
Table 3: Common Adverse Events Associated with Atorvastatin
| Adverse Event | Incidence | Notes |
| Myalgia (muscle pain) | Varies, generally low and comparable to placebo in many trials. | A meta-analysis showed a slight increased risk of self-reported muscle symptoms[11]. |
| Elevated Liver Enzymes (Transaminases) | Dose-dependent, generally low. | A meta-analysis showed an increased risk compared to non-statin controls[17][25]. |
| Rhabdomyolysis (severe muscle damage) | Rare (<0.1%)[]. | A serious but very infrequent side effect. |
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthesis pathway. By blocking this step, Atorvastatin reduces the intracellular pool of cholesterol in hepatocytes (liver cells). This, in turn, upregulates the expression of LDL receptors on the surface of these cells, leading to increased clearance of LDL-C from the bloodstream.
Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.
Conclusion
The discovery and development of Atorvastatin stand as a testament to the power of rational drug design and persistent scientific inquiry. From its conception in a competitive pharmaceutical landscape to its establishment as a cornerstone of cardiovascular therapy, the story of Atorvastatin is one of remarkable scientific and clinical success. Understanding its history, the intricacies of its synthesis, and the wealth of clinical data supporting its use provides invaluable insights for the next generation of drug discovery and development professionals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]
- 3. 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide - Drug Delivery [ebclink.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bruce Roth - Wikipedia [en.wikipedia.org]
- 7. WO2009144736A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL -1-OXOPROPYL]-GAMMA-OXO-N-Ã-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]
- 8. biomolther.org [biomolther.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. IMPROVED ABSORPTION OF ATORVASTATIN PRODRUG BY TRANSDERMAL ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl] [quickcompany.in]
- 18. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]
- 19. Statins in hypercholesterolaemia: A dose-specific meta-analysis of lipid changes in randomised, double blind trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. Clinical Trials Register [clinicaltrialsregister.eu]
- 22. Cumulative clinical trial data on atorvastatin for reducing cardiovascular events: the clinical impact of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lipitor (Atorvastatin) - Treatment for High Cholesterol - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. researchgate.net [researchgate.net]
Atorvastatin Ethyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Atorvastatin Ethyl Ester. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed look at its fundamental characteristics, experimental protocols for their determination, and relevant biological pathways.
Chemical Identity and Structure
This compound is an ethyl ester derivative of Atorvastatin, a member of the statin class of drugs used to lower cholesterol. It is often found as an impurity in the synthesis of Atorvastatin.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[] |
| CAS Number | 1146977-93-6 |
| Molecular Formula | C₃₅H₃₉FN₂O₅[] |
| Canonical SMILES | CCOC(=O)C--INVALID-LINK--C--INVALID-LINK--CCn1c(C(C)C)c(c(c1c2ccc(cc2)F)c3ccccc3)C(=O)Nc4ccccc4 |
| InChI Key | CXXBPVDOSCOVJU-FQLXRVMXSA-N[] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 586.71 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Melting Point | 120-121 °C | [] |
| Boiling Point (Predicted) | 712.0 ± 60.0 °C at 760 mmHg | [] |
| Solubility | Slightly soluble in Chloroform and DMSO | [] |
| pKa (Predicted) | While a specific experimentally determined pKa for this compound is not readily available, the pKa of its parent compound, Atorvastatin, is approximately 4.46[2]. The presence of the ethyl ester group in place of the carboxylic acid is expected to result in a significantly less acidic molecule, with the pKa of the hydroxyl groups being the primary determinants of its acidic character in a strongly basic environment. | N/A |
| LogP (Predicted) | 5.7 | [3] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. While publicly available, detailed spectra for this compound are limited, the following provides an overview of expected spectral characteristics based on its structure and data from similar compounds.
Table 3: Summary of Spectral Data for this compound
| Technique | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the phenyl and fluorophenyl rings, protons of the pyrrole (B145914) ring, the isopropyl group, and the dihydroxyheptanoate side chain. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester and amide, carbons of the aromatic rings, the pyrrole ring, the isopropyl group, and the aliphatic carbons of the side chain. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (586.71 g/mol ). Fragmentation patterns would likely involve cleavage of the ester group and side chain. The exact mass is calculated to be 586.2843 Da.[3][4] |
| Infrared (IR) Spectroscopy | The IR spectrum is anticipated to show characteristic absorption bands for O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), C=O stretching (from the ester and amide), and C-F stretching. |
Note: Specific, experimentally obtained spectral data for this compound is often proprietary. Commercial suppliers typically provide this data upon purchase of the compound.[5][6]
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of this compound, adapted from standard pharmaceutical analysis procedures.
Melting Point Determination
Objective: To determine the melting point range of this compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate to approximately 10°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
-
Data Analysis: The observed melting range is compared with the literature value. A sharp melting range is indicative of high purity.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Solvents: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile (B52724), chloroform, DMSO) are used.
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The solubility is expressed as mg/mL or mol/L.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of this compound and quantify its concentration.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) in a suitable ratio, delivered in an isocratic or gradient mode. The pH of the aqueous phase is typically adjusted to be acidic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., mobile phase or a component of it). Test samples are prepared by dissolving a known weight of the substance in the same solvent.
-
Data Analysis: The retention time is used for qualitative identification. The peak area is used for quantitative analysis by comparing it to a calibration curve generated from the standard solutions. Purity is assessed by the presence of any impurity peaks in the chromatogram.
Mandatory Visualizations
Cholesterol Biosynthesis Pathway and Mechanism of Action
Atorvastatin, the parent compound of this compound, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This action reduces the endogenous production of cholesterol.
General Synthesis Workflow for Atorvastatin
The synthesis of Atorvastatin is a multi-step process, and its ethyl ester derivative is often synthesized through similar pathways or as a related impurity. The following diagram illustrates a generalized synthetic workflow.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound. Further experimental validation of the predicted properties is recommended for any application in a regulated environment.
References
A Technical Guide to the Biological Activity Screening of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to screen the biological activity of Atorvastatin (B1662188) Ethyl Ester. As the ethyl ester prodrug of the widely-used cholesterol-lowering agent Atorvastatin, understanding its activity profile is crucial for drug development and repositioning efforts, particularly in the field of oncology. This document details the primary pharmacological screening, anticancer activity assays, and the signaling pathways involved, presenting quantitative data, detailed experimental protocols, and workflow visualizations.
Primary Pharmacological Activity: HMG-CoA Reductase Inhibition
Atorvastatin is a selective, competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Atorvastatin Ethyl Ester is a prodrug, meaning it is biologically inactive in its ester form and requires in vivo hydrolysis by esterases to convert into its active acid form, Atorvastatin.[2][3] The primary screening, therefore, involves evaluating the inhibitory capacity of the active metabolite on HMG-CoA reductase.
Data Presentation: HMG-CoA Reductase Inhibition
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). While this compound itself is inactive, the activity of its hydrolyzed form is potent.
| Compound | Target | Assay Type | IC50 Value |
| Atorvastatin (active form) | HMG-CoA Reductase | Enzymatic Inhibition Assay | 8 nM |
Note: Data for Atorvastatin is provided as the benchmark for the active form of the prodrug.
Experimental Protocol: HMG-CoA Reductase (HMGR) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits and established methodologies.[4][5][6] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the HMGR enzyme.
Materials:
-
HMG-CoA Reductase enzyme (recombinant human)
-
HMG-CoA substrate
-
NADPH
-
HMG-CoA Reductase Assay Buffer
-
Atorvastatin (as a positive control inhibitor)
-
Test compound (this compound, pre-incubated with esterase if testing conversion)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.
-
Reconstitute HMG-CoA Reductase enzyme in the assay buffer to the desired concentration. Keep on ice.
-
Reconstitute NADPH and HMG-CoA in sterile water to their final stock concentrations. Keep on ice and protected from light.
-
-
Assay Setup (per well):
-
Inhibitor Wells: Add 2 µL of test inhibitor (e.g., this compound) at various concentrations and 5 µL of reconstituted HMG-CoA Reductase.
-
Positive Control Well: Add 5 µL of HMG-CoA Reductase.
-
Inhibitor Control Well: Add 2 µL of Atorvastatin standard inhibitor and 5 µL of HMG-CoA Reductase.[5]
-
Reagent Background Control: Add 10 µL of Assay Buffer.[5]
-
Adjust the volume in all wells to 10 µL with Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing:
-
80 µL HMG-CoA Reductase Assay Buffer
-
8 µL HMG-CoA solution
-
2 µL NADPH solution
-
-
-
Initiation and Measurement:
-
Add 90 µL of the Reaction Mix to each well.
-
Immediately begin measuring the absorbance (Optical Density, OD) at 340 nm at 37°C.
-
Record readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).
-
Plot percent inhibition vs. inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualization: HMG-CoA Reductase Inhibition Assay Workflow
Caption: Workflow for the HMG-CoA Reductase colorimetric inhibition assay.
Anticancer Activity Screening
The mevalonate (B85504) pathway, inhibited by statins, is critical for the synthesis of molecules essential for cancer cell proliferation, membrane integrity, and signaling.[7] This has led to significant interest in screening statins and their prodrugs as potential anticancer agents.
Cytotoxicity and Anti-Proliferative Effects
The most common initial screen is to assess a compound's ability to inhibit cancer cell growth and viability.
Data Presentation: Cytotoxicity in Cancer Cell Lines
The cytotoxic effect of Atorvastatin has been quantified across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (Time) | Citation |
| MCF7 | Breast Cancer | MTT Assay | 9.1 µM (48h) | [8] |
| PANC-1 | Pancreatic Cancer | CellTiter-Glo | Dose-dependent inhibition | [9] |
| SW1990 | Pancreatic Cancer | CellTiter-Glo | Dose-dependent inhibition | [9] |
| K562 | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |
| HL-60 | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |
| Jurkat | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13]
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-40 µL of MTT reagent to each well.[11]
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a "medium-only" well.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability) = (OD_treated / OD_control) * 100.
-
Determine the IC50 value by plotting percent viability against the log of the compound concentration.
-
Visualization: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Signaling Pathway Analysis
Atorvastatin's anticancer effects are mediated through the modulation of several key signaling pathways. Screening can involve analyzing the expression or activity of key proteins within these cascades.
Mevalonate and Downstream Signaling
Inhibition of HMG-CoA reductase depletes mevalonate and its downstream products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell proliferation and survival signaling.
Visualization: Mevalonate Pathway Inhibition
Caption: Inhibition of the Mevalonate pathway by Atorvastatin.
PI3K/Akt/mTOR and Other Pathways
Studies have shown that statins can influence other critical cancer signaling pathways, often downstream of Ras/Rho inhibition or through other pleiotropic effects.
-
PI3K/Akt/mTOR Pathway: Statins have been found to downregulate the activity of Akt, a central node for cell survival and proliferation.[7]
-
Neurotrophin Receptor Signaling: In pancreatic cancer cells, atorvastatin treatment suppressed the expression of NGF, BDNF, NT-3, and their receptors Trk A and Trk C.[9]
-
TLR4/MYD88/NF-κB Pathway: Atorvastatin has been shown to induce apoptosis in leukemic cells through this pathway.[10]
Visualization: Atorvastatin's Effect on the PI3K/Akt Pathway
Caption: Atorvastatin's inhibitory effects on the PI3K/Akt signaling pathway.
Prodrug Bioactivation Screening
A critical step in evaluating this compound is to confirm its conversion to the active Atorvastatin acid. This is typically done using in vitro models that contain relevant esterase enzymes.
Experimental Protocol: In Vitro Hydrolysis in Liver Microsomes
This assay assesses the stability of the prodrug and the rate of formation of the active drug in a metabolically active system.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound
-
Atorvastatin acid (as analytical standard)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Setup:
-
Prepare a master mix in phosphate buffer containing human liver microsomes and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding this compound (e.g., at 1 µM final concentration).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound and the appearance of Atorvastatin acid at each time point.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time to determine its metabolic half-life (t½).
-
Plot the concentration of the formed active drug versus time to determine the rate of bioactivation.
-
Visualization: Prodrug Activation and Screening Logic
Caption: Logical flow from prodrug bioactivation to biological activity screening.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]
- 3. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Atorvastatin inhibits pancreatic cancer cells proliferation and invasion likely by suppressing neurotrophin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
Atorvastatin Ethyl Ester: A Technical Whitepaper on its Role as a Prodrug for Atorvastatin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin (B1662188), a highly effective HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Despite its therapeutic success, its clinical efficacy can be hampered by factors such as poor aqueous solubility and variable bioavailability.[1] A prominent strategy to overcome these limitations is the development of prodrugs. This technical guide provides an in-depth analysis of Atorvastatin Ethyl Ester, a simple ester prodrug of Atorvastatin. By masking the parent drug's free carboxylic acid, the ethyl ester derivative aims to modify its physicochemical properties to enhance its pharmacokinetic profile. This document details the mechanism of action, presents comparative physicochemical and pharmacokinetic data, outlines key experimental protocols for its synthesis and evaluation, and visualizes the underlying biological and experimental pathways.
Introduction: The Prodrug Concept for Atorvastatin
The carboxylic acid moiety of Atorvastatin is crucial for its inhibitory activity on HMG-CoA reductase but also contributes to its poor absorption and significant first-pass metabolism.[2] Esterification of this group to form this compound creates a more lipophilic, pharmacologically inactive compound.[3] The rationale behind this approach is that the ester prodrug will exhibit improved membrane permeability, leading to enhanced absorption from the gastrointestinal tract.[3] Once absorbed, the ester bond is designed to be cleaved by endogenous carboxylesterases, which are abundant in the liver, plasma, and other tissues, releasing the active Atorvastatin at or near its site of action.[2][3][4]
Mechanism of Action and Bioactivation
Bioactivation of this compound
The conversion of this compound to its active form is an enzyme-mediated hydrolysis reaction. Carboxylesterases, particularly human carboxylesterase 1 (CES1) found in the liver, are primarily responsible for this bioactivation.[2][4] The process regenerates the free carboxylic acid, which is essential for binding to the HMG-CoA reductase enzyme.
Caption: Prodrug bioactivation pathway of this compound.
Pharmacological Action of Atorvastatin
Once released, Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7] This inhibition occurs in the liver and leads to a decrease in intracellular cholesterol levels. The cell compensates by upregulating LDL receptors on the hepatocyte surface, which increases the clearance of LDL-cholesterol from the bloodstream.[5][7][8]
Caption: Mechanism of action of Atorvastatin on the HMG-CoA reductase pathway.
Data Presentation: Comparative Analysis
This section summarizes the available quantitative data for Atorvastatin and its ethyl ester prodrug. Direct comparative studies on the pharmacokinetics of this compound are limited in publicly available literature; the data presented for Atorvastatin serves as a baseline for the active metabolite.
Table 1: Physicochemical Properties
| Property | Atorvastatin | This compound | Reference(s) |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₅H₃₉FN₂O₅ | [8],[9] |
| Molecular Weight | 558.6 g/mol | 586.7 g/mol | [8],[9] |
| Melting Point | 176°C | Not specified (solid) | [8],[] |
| Solubility | Practically insoluble in water | Not specified; expected to have lower water solubility but higher lipid solubility. | [8] |
| Appearance | - | White to Off-white Solid | [] |
Table 2: Pharmacokinetic Parameters (Atorvastatin)
Note: These parameters are for the active drug, Atorvastatin, following oral administration. The goal of the ethyl ester prodrug would be to improve these values, particularly bioavailability (F) and potentially AUC.
| Parameter | Value | Conditions | Reference(s) |
| Bioavailability (F) | ~14% (due to extensive first-pass metabolism) | Oral administration | [11] |
| Time to Peak (Tmax) | 1-2 hours | Oral administration | [11] |
| Plasma Protein Binding | ≥98% | - | - |
| Metabolism | Primarily hepatic (CYP3A4), active metabolites formed | - | [11] |
| Elimination Half-life (t½) | ~14 hours | - | - |
| Excretion | Primarily in bile | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard esterification methods applied to Atorvastatin.
Objective: To synthesize this compound from Atorvastatin acid.
Materials:
-
Atorvastatin Calcium Trihydrate
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anhydrous Ethanol (EtOH)
-
Sulfuric Acid (H₂SO₄, concentrated, catalytic amount) or a coupling agent like DCC/DMAP.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure (Fischer Esterification):
-
Acidification: Stir Atorvastatin Calcium Trihydrate in 1M HCl solution for 15-30 minutes to convert the salt to the free acid form.[12]
-
Extraction: Extract the Atorvastatin free acid into an organic solvent like dichloromethane (3x volume).[12]
-
Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Atorvastatin acid.
-
Esterification: Dissolve the crude acid in a large excess of anhydrous ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., mobile phase Hexane:Ethyl Acetate 1:2). The reaction may take several hours.[12]
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated NaHCO₃ solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.[12]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Hydrolysis Assay
This protocol outlines a method to evaluate the conversion of this compound to Atorvastatin in a biologically relevant matrix.[13]
Objective: To determine the rate of enzymatic hydrolysis of this compound in human plasma or liver microsomes.
Materials:
-
This compound (substrate)
-
Atorvastatin (analytical standard)
-
Human plasma (pooled, heparinized) or Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) with 0.1% formic acid (for protein precipitation and sample quenching)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN). Prepare working solutions by diluting the stock in the incubation buffer (phosphate buffer, pH 7.4).
-
Reaction Initiation: Pre-warm aliquots of human plasma or HLM suspension (in buffer) to 37°C.
-
Initiate the reaction by adding a small volume of the this compound working solution to the plasma/microsome aliquot to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with 0.1% formic acid. This will precipitate the proteins and stop the enzymatic reaction.
-
Protein Removal: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound and the formation of Atorvastatin.
-
Data Analysis: Plot the concentration of the prodrug versus time. Determine the half-life (t½) of the prodrug in the matrix by fitting the data to a first-order decay model.
Conceptual Experimental Workflow
The development and evaluation of this compound as a prodrug follows a logical progression from chemical synthesis to biological validation.
Caption: A typical experimental workflow for prodrug development.
Conclusion and Future Directions
This compound represents a classical prodrug approach to enhance the therapeutic profile of Atorvastatin. By temporarily masking the hydrophilic carboxylic acid group, the prodrug is designed for improved lipophilicity and membrane permeability. The success of this strategy hinges on efficient absorption followed by predictable and complete enzymatic conversion to the active parent drug by carboxylesterases. While the conceptual framework is sound, further published data, particularly from head-to-head in vivo pharmacokinetic studies comparing the prodrug to Atorvastatin, is necessary to fully validate its potential advantages. Future work could also explore other ester promoieties to fine-tune the rate of hydrolysis and optimize the drug delivery profile.
References
- 1. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. bnayurveda.com [bnayurveda.com]
- 9. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. rsc.org [rsc.org]
- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Spectroscopic Analysis of Atorvastatin Ethyl Ester: A Technical Guide
Introduction: Atorvastatin, a leading synthetic lipid-lowering agent, is pivotal in the management of hypercholesterolemia. The synthesis and degradation of Atorvastatin can result in various impurities, which require stringent identification and characterization to ensure pharmaceutical quality and safety. Atorvastatin Ethyl Ester is a significant process-related impurity and a derivative of Atorvastatin.[] Its comprehensive analysis is crucial for quality control in drug manufacturing and development. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a reference standard (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then further diluted to a concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument, equipped with an Electrospray Ionization (ESI) source is used.[2][3]
-
Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is typically performed in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
MS Scan (Full Scan): A full scan mass spectrum is acquired over a mass range of m/z 100-1000 to identify the molecular ion peak. The molecular formula of this compound is C35H39FN2O5, with a monoisotopic mass of 586.2843 Da.[4]
-
Tandem MS (MS/MS): The protonated molecular ion ([M+H]⁺, m/z ≈ 587.3) is selected as the precursor ion in the first mass analyzer. Collision-Induced Dissociation (CID) is performed in the collision cell using an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Data Acquisition: The resulting product ions are analyzed in the second mass analyzer to generate the MS/MS spectrum, which provides the fragmentation pattern of the molecule.
Data Presentation: Fragmentation of this compound
The fragmentation of this compound is expected to follow pathways similar to Atorvastatin, primarily involving cleavages around the pyrrole (B145914) core and the dihydroxyheptanoate side chain.[2][5]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Fragment Origin |
| ~587.3 [M+H]⁺ | ~494.2 | Ph-NH₂ (Aniline) | Loss of the aniline (B41778) group from the phenylcarbamoyl moiety. |
| ~587.3 [M+H]⁺ | ~468.2 | Ph-N=C=O (Phenyl isocyanate) | Loss of the phenyl isocyanate group.[5] |
| ~587.3 [M+H]⁺ | ~440.2 | C₉H₁₁FO (Fluorophenyl-propanone) | Cleavage within the side chain. |
| ~468.2 | ~450.2 | H₂O (Water) | Dehydration from the dihydroxy side chain. |
| ~468.2 | ~422.2 | H₂O + C₂H₂ | Subsequent losses from the side chain. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the elucidation of its precise structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[6]
-
Data Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts (δ) are referenced to the TMS signal.
Data Presentation: Representative ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for this compound, based on data from structurally similar compounds.[6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.00 - 7.30 | m | 14H | Aromatic protons (3x Phenyl rings) |
| 6.85 - 7.00 | m | 1H | -NH- (Amide proton) |
| 4.05 - 4.20 | q | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| 3.90 - 4.10 | m | 2H | -CH(OH)- protons on the side chain |
| 3.50 - 3.70 | m | 3H | Pyrrole-CH₂ - and -CH (CH₃)₂ |
| 2.40 - 2.50 | m | 2H | -CH₂ -COO- |
| 1.40 - 1.70 | m | 4H | Aliphatic -CH₂- protons on the side chain |
| 1.50 - 1.60 | d | 6H | -CH(CH₃ )₂ (Isopropyl) |
| 1.15 - 1.25 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectral-grade Potassium Bromide (KBr) using an agate mortar and pestle.[8]
-
Pellet Formation: The resulting mixture is transferred to a pellet-pressing die and compressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Instrumentation: An FTIR spectrometer is used for analysis. A background spectrum of an empty sample holder or a pure KBr pellet is recorded first.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.[8] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Data Presentation: Characteristic FTIR Absorption Bands
The FTIR spectrum of this compound will show characteristic peaks corresponding to its various functional groups.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Amide (-CONH-) |
| 3300 - 3100 | O-H Stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ethyl Ester (-COOC₂H₅) |
| ~1650 | C=O Stretch | Amide I band |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| ~1550 | N-H Bend | Amide II band |
| ~1250 | C-O Stretch | Ester |
| ~1100 | C-F Stretch | Aryl-Fluoride |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the sample in a UV-grade solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mg/mL). This solution is then serially diluted to obtain working solutions in the concentration range of 5-25 µg/mL.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.[8]
-
Data Acquisition: The spectrophotometer is zeroed using a cuvette filled with the solvent (blank). The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm.[8][11]
-
Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
Data Presentation: UV-Vis Absorption Maxima
The UV-Vis spectrum is characterized by absorption bands arising from the π → π* transitions in the aromatic and pyrrole ring systems.
| Wavelength (λmax, nm) | Solvent | Corresponding Electronic Transition |
| ~246 | Methanol | π → π* transition in the conjugated pyrrole system[11] |
| ~285 | Methanol | π → π* transition associated with the aromatic rings[11] |
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Relationship Between Technique and Structural Information
References
- 2. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 3. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 4. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
Atorvastatin Ethyl Ester Structural Analogs and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] Its mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Atorvastatin is administered as an active hydroxy acid, but its ester derivatives, particularly Atorvastatin Ethyl Ester, are of significant interest as prodrugs. These prodrugs are designed to enhance pharmacokinetic properties such as solubility, bioavailability, and potentially hepatoselectivity, with the active acid form being released in vivo through enzymatic hydrolysis.[3][4]
This technical guide provides an in-depth overview of the structural analogs and derivatives of this compound. It covers their synthesis, structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used for their evaluation. The guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel hypolipidemic agents.
Core Structure and Mechanism of Action
The core structure of atorvastatin consists of a pentasubstituted pyrrole (B145914) ring, which is synthetically derived and distinguishes it from the fungal-derived statins.[5] Attached to this core is a 3,5-dihydroxyheptanoic acid side chain, which is the pharmacophore responsible for its inhibitory activity on HMG-CoA reductase.[1] Unlike some other statins that are administered as inactive lactones, atorvastatin is active in its open-ring hydroxy acid form.[6] However, atorvastatin and its metabolites can undergo lactonization.[1]
This compound is a prodrug of atorvastatin where the carboxylic acid group of the heptanoic acid side chain is esterified. This modification increases the lipophilicity of the molecule, which can influence its absorption and distribution. In the body, the ester is hydrolyzed by carboxylesterases to release the active atorvastatin acid.[4][7]
Synthesis of Atorvastatin and its Derivatives
The synthesis of atorvastatin and its analogs primarily revolves around the construction of the central polysubstituted pyrrole ring. The most common and industrially applied method is the Paal-Knorr synthesis.[5][8]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[1][8] This convergent approach allows for the late-stage introduction of the chiral side chain, making it an efficient strategy for synthesizing a variety of atorvastatin analogs.
Experimental Workflow for Paal-Knorr Synthesis of an Atorvastatin Precursor:
Caption: Paal-Knorr synthesis workflow for an atorvastatin precursor.
Esterification of Atorvastatin
The synthesis of this compound and other alkyl ester derivatives is typically achieved through standard esterification procedures, such as Fischer esterification, from the parent atorvastatin acid.
General Experimental Protocol for Fischer Esterification:
-
Dissolve atorvastatin acid in an excess of the desired alcohol (e.g., ethanol (B145695) for the ethyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, neutralize the reaction mixture.
-
Extract the ester with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationships (SAR) and Biological Evaluation
The biological activity of atorvastatin analogs is highly dependent on their structural features. Modifications to the pyrrole core, the side chain, and the ester group can significantly impact their HMG-CoA reductase inhibitory activity, metabolic stability, and pharmacokinetic profile.
HMG-CoA Reductase Inhibition
The inhibitory potency of atorvastatin and its analogs against HMG-CoA reductase is a key determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | HMG-CoA Reductase IC50 (nM) | Notes |
| Atorvastatin | 8 - 154 | Potent inhibitor. IC50 values can vary depending on the assay conditions.[5][9] |
| 2-Hydroxyatorvastatin | Similar to Atorvastatin | An active metabolite of atorvastatin.[6] |
| 4-Hydroxyatorvastatin | Less active than Atorvastatin | An active metabolite of atorvastatin.[6] |
Experimental Protocol for HMG-CoA Reductase Activity Assay (Spectrophotometric):
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
NADPH solution (e.g., 400 µM final concentration).
-
HMG-CoA substrate solution (e.g., 400 µM final concentration).
-
Human recombinant HMG-CoA reductase.
-
Test compounds (atorvastatin analogs) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Set up reactions in a 96-well plate or cuvettes.
-
To each well/cuvette, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding the HMG-CoA substrate and HMG-CoA reductase.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C in a kinetic mode.
-
Calculate the rate of NADPH consumption.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[10]
In Vivo Efficacy and Pharmacokinetics
The in vivo performance of atorvastatin ester prodrugs is critical for their therapeutic potential. Animal models of hyperlipidemia are used to assess their lipid-lowering effects and to determine their pharmacokinetic parameters.
| Compound | Animal Model | Dose | Key Findings |
| Atorvastatin Ester | Hyperlipidemic Rats | 2.0, 4.0, 8.0 mg/kg | Significantly decreased serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), and increased high-density lipoprotein (HDL) levels.[11] |
Experimental Workflow for In Vivo Evaluation:
References
- 1. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. biomolther.org [biomolther.org]
- 9. apexbt.com [apexbt.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Atorvastatin Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, is commonly administered as its active calcium salt. However, ester prodrugs, such as atorvastatin ethyl ester, have been explored to potentially modify its physicochemical and pharmacokinetic properties. Understanding the in vitro metabolism of these prodrugs is crucial for predicting their in vivo behavior, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the core metabolic pathways, enzymatic contributors, and detailed experimental protocols for their investigation. Quantitative data from relevant studies are summarized, and key experimental workflows and metabolic pathways are visualized to facilitate a comprehensive understanding.
Introduction
This compound is a prodrug of atorvastatin, meaning it is an inactive derivative that is converted to the active form, atorvastatin acid, within the body. The primary purpose of such a prodrug strategy can include enhancing solubility, permeability, or altering the pharmacokinetic profile of the parent drug. The in vitro evaluation of the metabolic conversion of this compound is a critical step in its development, providing insights into the rate and site of activation, as well as any alternative metabolic pathways.
The in vitro metabolism of this compound is a two-stage process:
-
Hydrolysis: The initial and rate-limiting step is the hydrolysis of the ethyl ester bond to release the active atorvastatin acid. This biotransformation is primarily catalyzed by carboxylesterases.
-
Oxidation: The newly formed atorvastatin acid then undergoes further metabolism, predominantly through oxidation by cytochrome P450 enzymes, to form active hydroxylated metabolites.
This guide will delve into the specifics of each of these stages, providing the necessary details for researchers to design and execute robust in vitro metabolism studies.
Core Metabolic Pathways and Enzymology
The metabolic journey of this compound in an in vitro setting begins with its conversion to atorvastatin acid, which is then further metabolized.
Stage 1: Hydrolysis of this compound
The conversion of this compound to atorvastatin acid is a critical activation step.
-
Primary Enzyme Responsible: Human Carboxylesterase 1 (CES1) is the principal enzyme responsible for the hydrolysis of atorvastatin esters.[1][2][3] CES1 is a serine hydrolase highly expressed in the liver, making this organ the primary site of activation for this prodrug.[4][5]
-
Metabolic Reaction: CES1 catalyzes the cleavage of the ester bond, yielding atorvastatin acid and ethanol.
Stage 2: Metabolism of Atorvastatin Acid
Once formed, atorvastatin acid is a substrate for phase I and phase II metabolic enzymes.
-
Primary Enzymes Responsible: Cytochrome P450 3A4 (CYP3A4) is the major enzyme involved in the oxidative metabolism of atorvastatin acid.[6][7][8] A minor contribution from CYP3A5 has also been reported.
-
Metabolic Reactions: CYP3A4 hydroxylates atorvastatin acid to form two primary active metabolites:
-
ortho-hydroxyatorvastatin (o-OH-atorvastatin)
-
para-hydroxyatorvastatin (p-OH-atorvastatin)
-
-
Other Pathways: Glucuronidation of atorvastatin acid and its hydroxylated metabolites, as well as the formation of atorvastatin lactone, are also observed as metabolic pathways.[1]
The overall in vitro metabolic cascade of this compound is visualized in the following diagram:
Quantitative Data from In Vitro Studies
While specific kinetic data for the hydrolysis of this compound is limited in publicly available literature, studies on similar atorvastatin esters provide valuable insights into the efficiency of CES1-mediated hydrolysis. The subsequent metabolism of atorvastatin acid has been more extensively quantified.
Table 1: Michaelis-Menten Kinetic Parameters for the Metabolism of Atorvastatin and its Derivatives
| Substrate | Enzyme/System | Metabolite(s) | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) | Reference |
| Atorvastatin Acid | Human Liver Microsomes | o-OH-Atorvastatin, p-OH-Atorvastatin | 12 - 27 | 0.15 - 0.35 | 5.6 - 29.2 | [6] |
| Atorvastatin Acid | Recombinant CYP3A4 | o-OH-Atorvastatin, p-OH-Atorvastatin | 13 - 21 | 0.8 - 1.5 | 38.1 - 115.4 | [6] |
| Atorvastatin Esters (general) | Recombinant CES1 | Atorvastatin Acid | Not Specified | Not Specified | Up to 21.7 nmol/mg protein/mM | [1] |
Note: The intrinsic clearance for atorvastatin esters is presented in different units in the source material and has been noted here as reported.
Detailed Experimental Protocols
To facilitate the in vitro investigation of this compound metabolism, this section provides detailed protocols for key experiments.
Experiment 1: Determination of this compound Hydrolysis in Human Liver S9 Fraction
This experiment aims to determine the rate of conversion of this compound to atorvastatin acid in a system containing both microsomal and cytosolic enzymes.
Objective: To quantify the formation of atorvastatin acid from this compound in human liver S9 fraction.
Materials:
-
This compound
-
Atorvastatin acid (as a reference standard)
-
Pooled human liver S9 fraction
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ice-cold, containing an appropriate internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver S9 fraction on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the human liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound working solution (final substrate concentration typically 1-10 µM).
-
For reactions involving CYP-mediated metabolism of the newly formed atorvastatin acid, add the NADPH regenerating system. A control incubation without NADPH should be included to isolate the hydrolytic activity.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
The "0-minute" time point is prepared by adding the termination solution before the substrate.
-
-
Sample Processing:
-
Centrifuge the plate at a high speed (e.g., 3000 x g for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and atorvastatin acid using a validated LC-MS/MS method.
-
Workflow Diagram:
Experiment 2: Kinetic Analysis of this compound Hydrolysis by Recombinant Human CES1
This experiment is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by its primary activating enzyme.
Objective: To determine the Km and Vmax for the CES1-mediated hydrolysis of this compound.
Materials:
-
This compound
-
Atorvastatin acid (for calibration curve)
-
Recombinant human CES1
-
Tris-HCl or phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, with internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a series of this compound working solutions in the incubation buffer at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
Prepare a working solution of recombinant human CES1 in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the buffer and CES1 solution at 37°C.
-
Initiate the reactions by adding the different concentrations of this compound.
-
Incubate for a predetermined time that ensures initial velocity conditions (typically <20% substrate turnover).
-
-
Termination and Sample Processing:
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 4.1.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of atorvastatin acid formed in each reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Analytical Method: LC-MS/MS for Quantification
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.
Typical LC-MS/MS Parameters:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for atorvastatin and its metabolites are well-established.
Table 2: Example MRM Transitions for Atorvastatin and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be determined empirically] | [To be determined empirically] |
| Atorvastatin Acid | 559.3 | 440.2 |
| o-OH-Atorvastatin | 575.3 | 440.2 |
| p-OH-Atorvastatin | 575.3 | 440.2 |
| Atorvastatin Lactone | 541.3 | 448.2 |
| Internal Standard (e.g., Atorvastatin-d5) | 564.3 | 445.2 |
Note: The MRM transitions for this compound should be optimized during method development.
Conclusion
The in vitro metabolism of this compound is a sequential process initiated by CES1-mediated hydrolysis to the active atorvastatin acid, followed by CYP3A4-dependent oxidation to hydroxylated metabolites. This technical guide provides a framework for researchers to investigate this metabolic pathway, offering detailed experimental protocols and summarizing available quantitative data. By applying these methodologies, drug development professionals can gain a thorough understanding of the metabolic fate of this compound, which is essential for its preclinical and clinical evaluation. Further studies are warranted to precisely determine the kinetic parameters of this compound hydrolysis by CES1 to refine in vitro-in vivo extrapolation models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. ajpaonline.com [ajpaonline.com]
Atorvastatin Ethyl Ester: An In-depth Technical Guide to a Key Process Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, is manufactured through a complex multi-step chemical synthesis. The purity of the final Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy. This technical guide provides a comprehensive overview of Atorvastatin Ethyl Ester, a known process-related impurity (designated as Impurity M in the European Pharmacopoeia and a related compound in the USP). We will delve into its formation mechanism, provide detailed analytical protocols for its detection and quantification, and discuss control strategies to minimize its presence in the final drug substance. This document is intended to be a valuable resource for professionals involved in the research, development, and quality control of Atorvastatin.
Introduction to Atorvastatin and its Impurities
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[] Its intricate chemical structure necessitates a sophisticated manufacturing process, which can inadvertently lead to the formation of various impurities. The impurity profile of Atorvastatin is a critical aspect of its quality control, as impurities can potentially impact the drug's safety and efficacy.[2] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for known and unknown impurities in the final API.[3]
This compound, with the chemical name ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate, is a significant process-related impurity.[4][5] Its formation is often linked to the use of ethanol (B145695) as a solvent during various stages of the Atorvastatin synthesis.
Formation of this compound
The primary mechanism for the formation of this compound is the esterification of the carboxylic acid group of Atorvastatin with ethanol. This can occur under acidic conditions, which may be present during certain reaction steps or work-up procedures. The presence of residual ethanol in the reaction mixture is a key contributing factor.
Several stages in the Atorvastatin synthesis have been identified where ethanol is used and, consequently, where the formation of the ethyl ester impurity is possible:
-
Stetter Reaction: Some synthetic routes for Atorvastatin utilize a Stetter reaction, which can be carried out in an ethanol solution.[6] If Atorvastatin acid is present or formed in this step, the alcoholic solvent can lead to esterification.
-
Recrystallization and Purification: Ethanol, or solvent mixtures containing ethanol, are often employed for the purification and recrystallization of Atorvastatin or its intermediates.[5][7] If the final product or a late-stage intermediate is not completely dried to remove all traces of ethanol, subsequent processing or storage, especially under acidic conditions, can promote the formation of the ethyl ester.
-
Ketal Deprotection: In some synthetic strategies, a ketal protecting group is removed using acidic conditions in the presence of an alcohol like methanol (B129727) or isopropanol. While not directly ethanol, the principle of acid-catalyzed esterification remains a risk if ethanol is present as a residual solvent from a previous step.
The following diagram illustrates the likely formation pathway of this compound from Atorvastatin in the presence of ethanol and an acid catalyst.
Experimental Protocols
Example Synthetic Step with Potential for Ethyl Ester Formation (Illustrative)
The following protocol is a generalized example of a deprotection and salt formation step in Atorvastatin synthesis where ethanol might be used and could lead to the formation of the ethyl ester impurity if not carefully controlled.
Reaction: Hydrolysis of Atorvastatin tert-butyl ester followed by calcium salt formation.
Materials:
-
Atorvastatin tert-butyl ester
-
Sodium hydroxide (B78521)
-
Methanol
-
Water
-
Calcium chloride dihydrate
-
Diisopropyl ether (IPE)
-
Ethanol (for washing/slurrying - potential source of impurity)
Procedure:
-
A solution of sodium hydroxide in a mixture of methanol and water is prepared.
-
The Atorvastatin tert-butyl ester is added to the basic solution and stirred at room temperature until the hydrolysis is complete (monitored by HPLC).
-
The reaction mixture is then treated with a solution of calcium chloride dihydrate in a methanol/water mixture to precipitate the Atorvastatin calcium salt.
-
The precipitated solid is collected by filtration.
-
The filter cake is washed with a suitable solvent, which in some procedures might be diisopropyl ether or potentially ethanol to remove certain impurities.
-
The crude product may be further purified by recrystallization from a solvent system, which could include ethanol.
-
The final product is dried under vacuum to remove all residual solvents.
Critical Control Point: The use of ethanol for washing or recrystallization and the final drying step are critical. Inadequate drying can leave residual ethanol, which, in the presence of any acidic traces, could lead to the formation of this compound over time.
The following workflow diagram illustrates this process.
Analytical Method for Detection and Quantification
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate determination of Atorvastatin and its impurities, including the ethyl ester.
Method Parameters (Example):
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Ammonium acetate (B1210297) buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (1:1) |
System Suitability:
-
Resolution: The resolution between Atorvastatin and this compound peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Atorvastatin peak should be not more than 1.5.
-
Theoretical Plates: The number of theoretical plates for the Atorvastatin peak should be not less than 3000.
Forced Degradation Studies:
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method. Atorvastatin should be subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[8][9] The method should be able to separate the degradation products from the main peak and other known impurities. While Atorvastatin is reported to be susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions, it shows relative stability to base hydrolysis.[8]
Quantitative Data and Acceptance Criteria
The acceptable limits for impurities in an API are defined by pharmacopeias and regulatory guidelines. For this compound (Impurity M in EP), the specific acceptance criteria should be adhered to as per the relevant pharmacopeia.
| Impurity | Pharmacopeia | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |
| Any Unspecified Impurity | USP/EP | 0.05% | 0.10% | 0.15% |
| This compound (as a specified impurity) | USP/EP | - | - | As per monograph |
Note: The exact limits for specified impurities like this compound are detailed in the respective pharmacopeial monographs for Atorvastatin Calcium.
Control Strategies
To minimize the formation of this compound, the following control strategies should be implemented during the manufacturing process:
-
Solvent Selection: Where possible, avoid the use of ethanol in the final steps of the synthesis, especially during purification and isolation. If its use is unavoidable, its quantity should be minimized.
-
Residual Solvent Control: Implement a robust and validated drying process to ensure that residual ethanol levels in the penultimate and final products are well below the limits set by ICH guidelines (typically < 5000 ppm for ethanol).
-
pH Control: Avoid strongly acidic conditions in the presence of ethanol, particularly at elevated temperatures.
-
In-Process Controls (IPCs): Implement IPCs to monitor the levels of this compound at critical process steps. This will help in identifying the source of the impurity and taking corrective actions.
-
Raw Material Control: Ensure that the solvents used, particularly recycled solvents, are free from cross-contamination with ethanol.
Conclusion
This compound is a critical process-related impurity in the manufacturing of Atorvastatin that requires careful monitoring and control. Its formation is directly linked to the presence of ethanol and acidic conditions. By understanding the mechanism of its formation and implementing robust control strategies, including the use of validated analytical methods, manufacturers can ensure the production of high-purity Atorvastatin API that meets the stringent requirements of regulatory authorities and ensures patient safety. This technical guide provides a framework for researchers and drug development professionals to address the challenges associated with this impurity.
References
- 2. veeprho.com [veeprho.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Atorvastatin EP Impurity M | 1146977-93-6 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. biomolther.org [biomolther.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Pharmacological Profile of Atorvastatin Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin (B1662188) Ethyl Ester is a prodrug of Atorvastatin, a highly effective and widely prescribed lipid-lowering agent. As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, Atorvastatin plays a crucial role in the management of hypercholesterolemia and the prevention of cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacological profile of Atorvastatin Ethyl Ester, focusing on its conversion to the active Atorvastatin moiety and the subsequent mechanism of action, pharmacokinetics, and pharmacodynamics of the active drug. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development in this area.
This compound as a Prodrug
This compound is the ethyl ester derivative of Atorvastatin. The esterification of the carboxylic acid group in Atorvastatin creates a more lipophilic compound that is designed to be hydrolyzed in vivo to release the active parent drug, Atorvastatin acid. This prodrug strategy can be employed to potentially modify the pharmacokinetic properties of the active drug.
Metabolic Activation
The primary mechanism of activation for this compound is through enzymatic hydrolysis. This bioconversion is predominantly mediated by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[1] The liver-specific activation of this compound is advantageous as the liver is the primary site of action for HMG-CoA reductase inhibition.[2][3][4]
The workflow for the metabolic activation of this compound and its subsequent action is depicted below.
Pharmacological Profile of Atorvastatin (Active Moiety)
The pharmacological effects of this compound are attributable to its active metabolite, Atorvastatin.
Mechanism of Action
Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of sterols, including cholesterol. By inhibiting HMG-CoA reductase, Atorvastatin depletes intracellular cholesterol levels in the liver. This, in turn, leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[6] The primary effect is a reduction in total cholesterol, LDL cholesterol, and triglycerides, along with a modest increase in high-density lipoprotein (HDL) cholesterol.[5]
The signaling pathway of Atorvastatin's action on cholesterol metabolism is illustrated below.
Pharmacodynamics
The primary pharmacodynamic effect of Atorvastatin is the dose-dependent reduction of LDL cholesterol. Clinical studies have demonstrated that Atorvastatin can significantly lower total cholesterol and LDL cholesterol levels.[8] The lipid-lowering effects are typically observed within two weeks of initiating therapy, with a maximal response achieved within four weeks.
In a study on hyperlipidemia model rats, an atorvastatin ester (Ate) was shown to significantly improve metabolic disorders and reduce serum levels of total cholesterol (TC), LDL, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[9] Pathological examination revealed that the atorvastatin ester improved high-fat diet-induced lipid deposition in the liver without causing muscle toxicity.[9] RNA sequencing suggested that the ester affects liver lipid and cholesterol metabolism via the PPAR-signaling pathway and by regulating HMGCR expression.[9]
Pharmacokinetics
The pharmacokinetic profile of this compound itself is not well-documented in publicly available literature. The focus is on the pharmacokinetics of the active Atorvastatin acid following administration.
| Parameter | Value | Reference |
| Bioavailability | ~14% (due to extensive first-pass metabolism) | [6][10] |
| Time to Peak (Tmax) | 1-2 hours | [11] |
| Protein Binding | ≥98% | [6][12] |
| Volume of Distribution (Vd) | ~381 L | [6][12] |
| Metabolism | Primarily by Cytochrome P450 3A4 to active ortho- and parahydroxylated metabolites. | [10][12] |
| Elimination Half-life (t1/2) | ~14 hours (for parent drug); 20-30 hours (for HMG-CoA reductase inhibitory activity due to active metabolites) | [11] |
| Excretion | Primarily in bile; <2% in urine. | [11] |
| Table 1: Pharmacokinetic Parameters of Atorvastatin (Active Moiety) |
Experimental Protocols
In Vitro Hydrolysis of this compound in Liver Microsomes
This assay determines the rate of conversion of this compound to Atorvastatin acid by carboxylesterases present in liver microsomes.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724)
-
Internal standard (e.g., a structurally similar, stable compound)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the this compound working solution to initiate the reaction (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the remaining percentage of this compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (k * incubation volume) / microsomal protein amount.
-
References
- 1. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Impact of atorvastatin and omega-3 ethyl esters 90 on plasma plant sterol concentrations and cholesterol synthesis in type 2 diabetes: a randomised placebo controlled factorial trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. wjarr.com [wjarr.com]
Atorvastatin Ethyl Ester CAS number and molecular formula
Atorvastatin (B1662188) Ethyl Ester: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atorvastatin Ethyl Ester, an important derivative of the widely prescribed statin, atorvastatin. This document details its chemical properties, synthesis, analytical methodologies, and its role in lipid metabolism, tailored for a scientific audience.
Core Chemical and Physical Properties
This compound is a derivative of Atorvastatin, where the carboxylic acid group is esterified. This modification alters its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 1146977-93-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C35H39FN2O5 | [1][2][3][6][7] |
| Molecular Weight | 586.71 g/mol | [1][2][6] |
| Appearance | White to Off-white Solid | [1] |
| Melting Point | 120-121°C | [1] |
| Boiling Point | 712.0±60.0°C at 760 mmHg | [1] |
| Density | 1.19±0.1 g/cm3 | [1] |
| Purity (by HPLC) | ≥95% to 98% | [1] |
| Solubility | Soluble in Methanol |
Experimental Protocols
Synthesis of Atorvastatin Derivatives
General Procedure for Atorvastatin Intermediate Synthesis:
-
Reaction Setup : In a 500 ml three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a water segregator, active pharmaceutical ingredients and related reagents are combined.
-
Reaction Conditions : The mixture is heated under reflux with continuous stirring for approximately 42.5 hours.
-
Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (B1210297) (3:1).
-
Work-up and Purification : Upon completion, the reaction mixture is worked up to yield a solid product. This crude product is then purified by recrystallization from a solvent system such as deionized water and anhydrous ethanol. The mixture is heated to 80°C to achieve dissolution, followed by cooling to room temperature and further mixing overnight to facilitate crystallization.
-
Isolation : The resulting solid is collected by suction filtration, washed with anhydrous ethanol, and dried under vacuum to yield the purified intermediate.[3]
HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the utilization of NADPH.[2]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Kit (containing HMG-CoA Reductase, HMG-CoA, NADPH, Atorvastatin inhibitor, and assay buffer)
Protocol:
-
Reagent Preparation : Reconstitute HMG-CoA Reductase, HMG-CoA, and NADPH according to the kit instructions. Keep reagents on ice during use. Pre-warm the assay buffer to 37°C.
-
Sample Preparation :
-
Test Sample : Add 0.5-15 mU of the enzyme sample to the desired wells.
-
Positive Control : Add 1-5 µl of the provided HMG-CoA Reductase.
-
Inhibitor Control : Add 5 µl of HMG-CoA Reductase and 2 µl of the Atorvastatin inhibitor.
-
Adjust the volume in all wells to 10 µl with the HMG-CoA Reductase Assay Buffer.
-
-
Reaction Mix Preparation : Prepare a reaction mix according to the kit's protocol.
-
Reaction Initiation : Add the reaction mix to each well.
-
Measurement : Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 2-3 minutes.
-
Calculation : Determine the change in absorbance over time (ΔOD) within the linear range of the reaction. The HMG-CoA reductase activity is calculated based on the rate of NADPH consumption.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of atorvastatin and its related compounds, including this compound.
| HPLC Method Parameters | |
| Technique | Reverse-Phase HPLC (RP-HPLC) |
| Column | Luna C18 |
| Mobile Phase | A gradient of acetonitrile, ammonium (B1175870) acetate buffer (pH 4), and tetrahydrofuran (B95107) (THF).[8] |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 248 nm[8] |
| Application | Determination of atorvastatin and its impurities in bulk drug and tablet formulations.[8] |
Signaling Pathways and Mechanism of Action
Atorvastatin and its esters primarily function by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] Recent studies indicate that Atorvastatin Ester also regulates lipid metabolism through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[4][6]
HMG-CoA Reductase Inhibition Pathway
The following diagram illustrates the central role of HMG-CoA reductase in cholesterol synthesis and its inhibition by atorvastatin.
Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.
Atorvastatin Ester and PPAR Signaling Pathway
Atorvastatin Ester has been shown to modulate the PPAR-signaling pathway, which plays a crucial role in lipid and glucose homeostasis.
Caption: Atorvastatin Ester's influence on the PPAR signaling pathway.
Drug Development and Formulation
This compound, as a prodrug or derivative, presents opportunities and challenges in drug formulation. Its altered lipophilicity may enhance membrane permeability but could also affect its dissolution rate. Formulation strategies often focus on improving the solubility and stability of atorvastatin compounds. Studies have explored the use of super-disintegrants in tablet formulations to enhance drug dissolution and have investigated in vitro-in vivo correlations (IVIVC) to predict bioavailability.[9] The development of stable oral solid dosage forms is critical, often employing dry granulation techniques to mitigate the susceptibility of atorvastatin to hydrolysis and oxidation.
References
- 1. rsc.org [rsc.org]
- 2. assaygenie.com [assaygenie.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
Atorvastatin Ethyl Ester: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Atorvastatin Ethyl Ester is a prodrug of Atorvastatin, designed to be metabolized into its active acid form, Atorvastatin, in the body.[3] While its principal therapeutic application is in the treatment of hyperlipidemia, a growing body of evidence highlights its pleiotropic effects, extending its potential utility to anti-inflammatory, anti-cancer, and neuroprotective domains.[4][5][6] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its core mechanisms, experimental data, and relevant signaling pathways.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
This compound exerts its primary effect following its hydrolysis to Atorvastatin. Atorvastatin then competitively inhibits HMG-CoA reductase in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby reducing plasma LDL-C levels.[1][2]
Therapeutic Application 1: Hyperlipidemia
The primary and well-established therapeutic application of this compound is in the management of hyperlipidemia. By reducing LDL cholesterol, it plays a crucial role in the primary and secondary prevention of cardiovascular events.[7]
Experimental Protocol: Hyperlipidemia Rat Model
A common in vivo model to study the efficacy of lipid-lowering agents is the high-fat diet-induced hyperlipidemic rat model.
-
Animal Model: Male Sprague-Dawley rats are typically used.[8]
-
Induction of Hyperlipidemia: Rats are fed a high-fat diet for an extended period (e.g., seven months) to induce a hyperlipidemic state, characterized by elevated serum levels of total cholesterol (TC), triglycerides (TG), and LDL-C.[8]
-
Drug Administration: this compound is administered orally via gavage at varying doses (e.g., 2.0, 4.0, and 8.0 mg/kg/day) for a specified duration (e.g., 4 weeks). A control group receives the vehicle (e.g., distilled water), and another group may receive Atorvastatin as a positive control.[8]
-
Biochemical Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure serum levels of TC, TG, LDL-C, and high-density lipoprotein cholesterol (HDL-C).[8]
-
Histopathological Analysis: Liver and muscle tissues can be collected for histopathological examination to assess for lipid accumulation and potential myotoxicity.[8]
Quantitative Data: Lipid-Lowering Efficacy in Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg) | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in LDL-C | Change in HDL-C |
| Atorvastatin | 4.0 | ↓ | ↓ | ↓ | ↑ |
| This compound | 2.0 | ↓ | No significant change | ↓ | ↑ |
| This compound | 4.0 | ↓ | No significant change | ↓ | ↑ |
| This compound | 8.0 | ↓ | ↓ | ↓ | ↑ |
Data summarized from a study in high-fat diet-fed Sprague-Dawley rats.[8] "↓" indicates a significant decrease, and "↑" indicates a significant increase compared to the high-fat diet control group.
Signaling Pathway: PPAR Signaling
One of the proposed mechanisms for the lipid-modulating effects of this compound beyond HMG-CoA reductase inhibition is through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[9][10]
Therapeutic Application 2: Cancer
The pleiotropic effects of statins, including Atorvastatin, have garnered interest in their potential as anti-cancer agents. In vitro and in vivo studies have demonstrated that Atorvastatin can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types.[11][12]
Experimental Protocol: In Vitro Cancer Cell Viability Assay
A standard method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) are cultured in appropriate media and conditions.[13][14]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Atorvastatin for various time points (e.g., 24, 48, 72 hours).[15]
-
MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated.[16]
Quantitative Data: IC50 Values of Atorvastatin in Cancer Cell Lines
| Cell Line | Cancer Type | Atorvastatin IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 50 | 48 |
| MCF-7 | Breast Cancer | 15 | 72 |
| MDA-MB-231 | Breast Cancer | 10 | 48 |
| MDA-MB-231 | Breast Cancer | 5 | 72 |
| DoTc2 4510 | Cervical Carcinoma | >100 (24h), ~50-100 (48-72h) | 24, 48, 72 |
| A-375 | Malignant Melanoma | ~50-100 | 72 |
Data compiled from multiple sources.[2][15] IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway: PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Atorvastatin has been shown to exert its anti-cancer effects by inhibiting this pathway.[1][11][12]
Therapeutic Application 3: Neuroprotection
Beyond its cardiovascular benefits, Atorvastatin has demonstrated neuroprotective properties in various experimental models of neurological damage, including nerve crush injury and stroke.[17][18] These effects are attributed to its anti-inflammatory, antioxidant, and pro-angiogenic actions.
Experimental Protocol: Sciatic Nerve Crush Injury Model in Rats
This model is used to evaluate the potential of therapeutic agents to promote nerve regeneration and functional recovery.
-
Animal Model: Sprague-Dawley rats are commonly used.[17]
-
Pre-treatment: Rats are orally administered Atorvastatin (e.g., 5 mg/kg) or a vehicle for a period (e.g., 7 days) before the injury.[17]
-
Surgical Procedure: The sciatic nerve is exposed and crushed with a standardized force using a vessel clamp for a specific duration.[17]
-
Functional Assessment: Neurological function is assessed at various time points post-injury using tests such as walking track analysis and measurement of the sciatic functional index.
-
Histological and Molecular Analysis: After a set period, the sciatic nerve and associated tissues are harvested for histological analysis to assess axonal regeneration and myelination. Molecular analyses, such as Western blotting or RT-PCR, can be performed to measure the expression of neuroprotective and inflammatory markers.[17]
Quantitative Data: Neuroprotective Effects of Atorvastatin
| Parameter | Control (Injury) | Atorvastatin (Injury) |
| Axonal Loss | Severe | Reduced |
| Oxidative Stress | Increased | Attenuated |
| Inflammation | Increased | Attenuated |
| Apoptosis | Increased | Attenuated |
| Regeneration-associated Genes | Baseline | Upregulated |
Qualitative summary of findings from a sciatic nerve crush injury model in rats.[17]
Therapeutic Application 4: Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of various diseases, including atherosclerosis and certain cancers. Atorvastatin has been shown to possess significant anti-inflammatory properties, independent of its lipid-lowering effects.[19][20]
Experimental Protocol: In Vitro Anti-inflammatory Assay
The effect of Atorvastatin on inflammation can be studied in vitro using cell culture models.
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages.[19]
-
Inflammatory Stimulus: Macrophages are stimulated with an inflammatory agent, such as monosodium urate (MSU) crystals, to induce an inflammatory response.[19]
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound or Atorvastatin before or during the inflammatory stimulus.[19]
-
Analysis of Inflammatory Markers: The expression and secretion of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and other inflammatory mediators are measured using techniques like ELISA, quantitative PCR, and Western blotting.[19][21]
Conclusion
This compound, as a prodrug of the widely used lipid-lowering agent Atorvastatin, holds significant therapeutic potential that extends beyond its primary indication for hyperlipidemia. The pleiotropic effects of Atorvastatin, including its anti-inflammatory, anti-cancer, and neuroprotective properties, are increasingly being recognized and investigated. These diverse activities are mediated through various signaling pathways, most notably the inhibition of the PI3K/Akt pathway and the modulation of the PPAR signaling cascade.
The experimental data from in vitro and in vivo models provide a strong rationale for further research into these non-lipid-lowering applications. For drug development professionals and researchers, this compound represents a promising scaffold for the development of novel therapies targeting a range of pathological conditions. Further studies are warranted to fully elucidate the comparative efficacy and safety of the ethyl ester prodrug and to optimize its therapeutic potential in these emerging areas.
References
- 1. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 2. Atorvastatin improves cisplatin sensitivity through modulation of cholesteryl ester homeostasis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pleiotropic effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atorvastatin prevents advanced glycation end products (AGEs)-induced cardiac fibrosis via activating peroxisome proliferator-activated receptor gamma (PPAR-γ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) by atorvastatin is mediated by 15-deoxy-delta-12,14-PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interplay between statins and PPARs in improving cardiovascular outcomes: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atorvastatin delays progression of pancreatic lesions to carcinoma by regulating PI3/AKT signaling in p48Cre/+ LSL-KrasG12D/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Neuroprotective effect of atorvastatin in an experimental model of nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Effect of Atorvastatin and Rosuvastatin on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Atorvastatin activates PPAR-gamma and attenuates the inflammatory response in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Atorvastatin (B1662188) Ethyl Ester, an active pharmaceutical ingredient belonging to the statin class of drugs used to lower cholesterol. The synthesis involves a multi-step process, including the construction of the pyrrole (B145914) core via a Paal-Knorr reaction, followed by deprotection and esterification steps.
Experimental Protocols
The synthesis of Atorvastatin Ethyl Ester can be approached through various synthetic routes. The following protocol outlines a common laboratory-scale method involving the Paal-Knorr condensation to assemble the core pyrrole structure, followed by manipulations of the side chain to yield the final product.
Materials and Reagents:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (Diketone intermediate)
-
(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid, tert-butyl ester (Amine intermediate)
-
Pivalic acid
-
Toluene
-
Heptane
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Calcium Acetate
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
pH meter
Part 1: Paal-Knorr Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester
This initial step involves the condensation of a 1,4-diketone with a primary amine to form the central pyrrole ring of Atorvastatin.
Procedure:
-
To a solution of the diketone intermediate (1 equivalent) in a mixture of toluene, heptane, and THF, add the amine intermediate (1-1.2 equivalents).
-
Add pivalic acid as a catalyst (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.
-
Purify the crude product by silica gel column chromatography if necessary.
Part 2: Deprotection of the Diol Group
The acetonide protecting group on the diol side chain is removed under acidic conditions.
Procedure:
-
Dissolve the protected Atorvastatin acetonide tert-butyl ester (1 equivalent) in methanol.
-
Add a solution of hydrochloric acid (e.g., 1 M aqueous HCl) dropwise while stirring at room temperature.
-
Stir the mixture at 25-30 °C for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild base such as sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol tert-butyl ester.[1]
Part 3: Hydrolysis of the tert-butyl Ester to Atorvastatin Acid
The tert-butyl ester is hydrolyzed to the corresponding carboxylic acid using a base.
Procedure:
-
Dissolve the deprotected diol tert-butyl ester (1 equivalent) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and stir the mixture at room temperature for 4-6 hours.[2]
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5.
-
Extract the Atorvastatin acid product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain Atorvastatin acid.
Part 4: Ethyl Esterification to this compound
The final step is the esterification of the carboxylic acid to the ethyl ester.
Procedure:
-
Dissolve the Atorvastatin acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
| Step | Reactants | Solvents | Catalyst | Reaction Time (hours) | Typical Yield (%) | Purity (HPLC) |
| 1. Paal-Knorr Condensation | Diketone intermediate, Amine intermediate | Toluene, Heptane, THF | Pivalic Acid | 18 - 24 | 85 - 95 | >95% |
| 2. Acetonide Deprotection | Protected Atorvastatin acetonide tert-butyl ester | Methanol | HCl | 2 - 4 | 90 - 98 | >98% |
| 3. tert-butyl Ester Hydrolysis | Deprotected diol tert-butyl ester | Methanol, Water | NaOH | 4 - 6 | 88 - 96 | >97% |
| 4. Ethyl Esterification | Atorvastatin acid | Ethanol | H₂SO₄ or p-TsOH | 6 - 8 | 80 - 90 | >99% |
Note: Yields and purity are approximate and can vary based on reaction scale and purification efficiency.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of key synthetic intermediates.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Atorvastatin Ethyl Ester, a potential impurity and related compound of the drug Atorvastatin. The described protocol is designed to provide high-resolution separation and accurate quantification, making it suitable for quality control, stability studies, and research applications in the pharmaceutical industry. The method utilizes a C18 column with a UV detector, offering a reliable and reproducible analytical solution.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] During the synthesis and storage of Atorvastatin, various related compounds and impurities can be formed, one of which is this compound.[2][3] The presence and quantity of such impurities must be closely monitored to ensure the safety and efficacy of the final drug product.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the separation, identification, and quantification of drug substances and their impurities.[4] This document provides a detailed protocol for an HPLC method specifically tailored for the analysis of this compound.
Chemical Structure
This compound
-
Molecular Weight: 586.7 g/mol [5]
-
IUPAC Name: ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[5]
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Phosphate (B84403) Buffer (pH 4.0) (50:50, v/v)[7] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection Wavelength | 247 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate or Sodium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
a. Phosphate Buffer (0.05 M, pH 4.0)
-
Dissolve an appropriate amount of phosphate salt in HPLC grade water to make a 0.05 M solution.
-
Adjust the pH to 4.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
b. Mobile Phase
-
Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[7]
-
Degas the mobile phase using sonication or vacuum filtration before use.
c. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in a small amount of methanol and then dilute to the final volume with the mobile phase to obtain a concentration of 100 µg/mL.
d. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
e. Sample Preparation
-
For bulk drug analysis, accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For formulation analysis, a suitable extraction method may be required to isolate the analyte from excipients before dilution with the mobile phase.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for such an HPLC method. Actual values must be determined during method validation in the user's laboratory.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Data Presentation
The quantitative data obtained from the analysis should be organized for clarity and easy comparison.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 20 | 304,680 |
| 50 | 761,700 |
Table 4: Example System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| % RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a simple isocratic mobile phase allows for good separation and reproducible results. This method is suitable for routine quality control testing and research purposes. It is recommended that the method be fully validated in the intended laboratory environment to ensure its suitability for the specific application.
References
- 1. waters.com [waters.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1146977-93-6 [chemicalbook.com]
- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tsijournals.com [tsijournals.com]
- 8. scispace.com [scispace.com]
Application Note: Structural Characterization of Atorvastatin Ethyl Ester via NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin is a widely prescribed synthetic statin used to lower cholesterol and prevent cardiovascular disease.[1] Atorvastatin Ethyl Ester (C₃₅H₃₉FN₂O₅, MW: 586.71 g/mol ) is a key derivative, often encountered as a process-related impurity or a synthetic intermediate.[2] Its precise identification and structural confirmation are critical for quality control in pharmaceutical manufacturing and for advancing drug development research. This application note provides detailed protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques, when used in combination, offer unambiguous structural elucidation and confirmation of molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide definitive information on the connectivity of atoms and the chemical environment of functional groups.
Experimental Protocol: NMR
A. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[4][5]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[4][6]
-
Cap the NMR tube securely to prevent solvent evaporation.
B. Instrumentation and Acquisition
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Experiments: Standard ¹H, ¹³C{¹H}, COSY, and HSQC experiments are recommended for full characterization.
-
Typical ¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Temperature: 298 K
-
Sweep Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
-
Typical ¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Sweep Width: ~240 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Data Interpretation and Expected Results
The ¹H and ¹³C NMR spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). The following tables summarize the expected chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Ph-H, F-Ph-H) | 7.0 – 7.5 | Multiplet |
| Amide Proton (NH) | ~6.9 | Singlet |
| Ethyl Ester (O-CH₂ -CH₃) | ~4.1 | Quartet |
| Diol Protons (CH -OH) | 3.7 – 4.0 | Multiplets |
| Isopropyl (CH -(CH₃)₂) | ~3.5 | Septet |
| Heptanoate Chain Protons (CH₂) | 1.4 – 2.5 | Multiplets |
| Isopropyl Methyls (CH-(CH₃ )₂) | ~1.5 | Doublet |
| Ethyl Ester (O-CH₂-CH₃ ) | ~1.2 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C =O) | ~172 |
| Amide Carbonyl (C =O) | ~166 |
| Aromatic Carbons (C-F, C-N, etc.) | 115 – 163 |
| Diol Carbons (C -OH) | 65 – 70 |
| Ethyl Ester (O-CH₂ ) | ~61 |
| Aliphatic Chain Carbons (CH₂) | 20 – 45 |
| Isopropyl (CH ) | ~26 |
| Isopropyl Methyls (CH₃ ) | ~22 |
| Ethyl Ester (CH₃ ) | ~14 |
Mass Spectrometry (MS) Analysis
LC-MS/MS provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural components. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Experimental Protocol: LC-MS/MS
A. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition for injection.
B. Instrumentation and Conditions
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer with an ESI source.
Table 3: Recommended LC-MS/MS Conditions
| Parameter | Condition |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 30-40% B, ramp to 95% B, then re-equilibrate |
| Injection Volume | 1 - 5 µL |
| Column Temp | 40 °C |
| Ionization Mode | ESI Positive[9] |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 100 – 1000 |
| Collision Gas | Argon |
| Collision Energy (CE) | 15-40 eV (optimize for key fragments) |
Data Interpretation and Expected Results
The full scan mass spectrum will confirm the molecular weight, while the MS/MS spectrum will reveal the fragmentation pattern. The fragmentation of this compound is expected to be similar to that of Atorvastatin, involving characteristic neutral losses from the side chain.
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₃₅H₄₀FN₂O₅⁺ | 587.3 | Protonated molecular ion |
| [M+Na]⁺ | C₃₅H₃₉FN₂O₅Na⁺ | 609.3 | Sodium adduct |
| [M+H-H₂O]⁺ | C₃₅H₃₈FN₂O₄⁺ | 569.3 | Loss of water from the diol side chain |
| [M+H-C₂H₅OH]⁺ | C₃₃H₃₄FN₂O₄⁺ | 541.2 | Loss of ethanol (B145695) from the ethyl ester and a hydroxyl group[10] |
| [M+H-C₇H₅NO]⁺ | C₂₈H₃₅FN₂O₄⁺ | 468.3 | Loss of phenyl isocyanate (Ph-N=C=O) from the amide group[11] |
| Key Fragment | C₂₆H₂₉FNO₄⁺ | 454.2 | Further fragmentation similar to Atorvastatin core structure[11][12] |
Visualized Workflows
Experimental and Analytical Workflow
The following diagram outlines the logical steps from sample receipt to final structural confirmation, integrating both NMR and LC-MS/MS techniques.
Caption: Experimental workflow for the analysis of this compound.
Data Interpretation Logic
This diagram illustrates how data from both analytical techniques are synthesized to achieve an unambiguous structural verification.
Caption: Logical relationship of analytical data interpretation.
Conclusion
The combined application of NMR spectroscopy and LC-MS/MS provides a robust and definitive method for the structural characterization of this compound. NMR delivers precise information about the molecular framework and the chemical environment of each atom, while mass spectrometry confirms the molecular weight and provides corroborating structural details through fragmentation analysis. The protocols and expected data presented in this note serve as a comprehensive guide for researchers in pharmaceutical analysis, ensuring accurate identification and quality assessment of this important compound.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. ajmhsrcmp.org [ajmhsrcmp.org]
- 8. lcms.cz [lcms.cz]
- 9. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
Application Notes and Protocols for In Vitro Assay Development Using Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol levels and reducing the risk of cardiovascular disease. It functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Atorvastatin Ethyl Ester is a prodrug of atorvastatin, meaning it is an inactive precursor that is converted to the active form, atorvastatin acid, within the body. This conversion is crucial for its therapeutic effect.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of this compound. The assays are designed to assess its inhibitory effect on HMG-CoA reductase, its impact on cell viability, and its influence on cellular cholesterol metabolism. Understanding the in vitro behavior of this compound is essential for drug development and mechanistic studies.
Mechanism of Action: The Cholesterol Biosynthesis Pathway
Atorvastatin exerts its primary effect by inhibiting HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[3][4] This inhibition leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[5] This increased LDLR expression enhances the clearance of LDL cholesterol from the bloodstream.[5] The entire process is regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[6][7]
Caption: Atorvastatin's mechanism of action in cholesterol biosynthesis.
In Vitro Hydrolysis of this compound
A critical consideration for in vitro assays is the conversion of the this compound prodrug to its active acid form. While this hydrolysis readily occurs in vivo, the rate and extent of conversion in vitro can vary depending on the experimental conditions. Studies suggest that this hydrolysis is primarily mediated by cellular esterases, enzymes present in cell lysates and to a lesser extent in serum-containing culture media.[8][9][10] Therefore, for cell-based assays, pre-incubation of the compound with the cells is recommended to allow for this conversion. For cell-free assays, such as the HMG-CoA reductase activity assay, it is advisable to either use the active atorvastatin acid form directly or to pre-incubate the ethyl ester with a source of esterases (e.g., liver microsomes) if the goal is to assess the prodrug's potential for activation.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This assay directly measures the inhibitory effect of this compound on the activity of HMG-CoA reductase. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[11][12]
Workflow:
Caption: Workflow for the HMG-CoA reductase activity assay.
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Assay Genie or Abcam)[7][11]
-
This compound and/or Atorvastatin Acid
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurement at 340 nm
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a reaction master mix.
-
Compound Preparation: Prepare a stock solution of this compound or Atorvastatin Acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
Add assay buffer to each well of the 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Add the HMG-CoA reductase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at 37°C for at least 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
Cell Viability (Cytotoxicity) Assay
This assay evaluates the effect of this compound on the viability and proliferation of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method. It measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration and determine the IC50 value.
-
Cellular Cholesterol Uptake Assay
This assay measures the ability of cells to take up LDL cholesterol from the surrounding medium. Atorvastatin is expected to increase LDL uptake by upregulating LDLR expression.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Starvation: Seed HepG2 cells in a 96-well black, clear-bottom plate. Once confluent, incubate the cells in a serum-free or lipoprotein-deficient serum medium for 24 hours to upregulate LDLR expression.
-
Compound Treatment: Treat the cells with various concentrations of this compound in the starvation medium for 24-48 hours.
-
LDL Uptake: Add fluorescently labeled LDL to each well and incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound fluorescent LDL.
-
Quantification:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.
-
Plate Reader: Quantify the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated control cells to determine the effect of this compound on LDL uptake.
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: HMG-CoA Reductase Inhibition by Atorvastatin
| Compound | Assay Type | IC50 (nM) | Reference |
| Atorvastatin Acid | Enzymatic | 3-20 | [3] |
| Atorvastatin Acid | Enzymatic | ~8 | [15] |
Table 2: Cytotoxicity of Atorvastatin in HepG2 Cells
| Compound | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Atorvastatin | MTT | 24 h | >100 | [5] |
| Atorvastatin | MTT | 48 h | ~50 | [5] |
| Atorvastatin | WST-1 | 48 h | >300 | [16] |
Note: Data for this compound is limited in the public domain and further experimental work is required to generate comparable data.
Signaling Pathway and Logical Relationships
The regulation of cholesterol homeostasis by atorvastatin involves a complex interplay of signaling pathways. The primary pathway involves the inhibition of HMG-CoA reductase, leading to the activation of the SREBP-2 pathway and subsequent upregulation of LDLR expression.
Caption: SREBP-2 activation pathway induced by atorvastatin.
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its impact on HMG-CoA reductase, cell viability, and cellular cholesterol metabolism, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. It is imperative to consider the in vitro hydrolysis of the ethyl ester to the active acid form when designing and interpreting these experiments. Further studies are warranted to generate specific quantitative data for this compound to facilitate direct comparisons with the active atorvastatin acid.
References
- 1. Effects of atorvastatin on the intracellular stability and secretion of apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The hydrolysis of indoxyl esters by esterases of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [helda.helsinki.fi]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of Atorvastatin Ethyl Ester in Pharmaceutical Analysis using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed to reduce the risk of cardiovascular events. The manufacturing process of Atorvastatin can result in the formation of several process-related impurities and degradation products. One such critical impurity is Atorvastatin Ethyl Ester (AEE), also identified as Atorvastatin EP Impurity M or Atorvastatin Related Compound (USP).[1] Rigorous monitoring and control of this impurity are essential to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method, employing this compound as a reference standard.
Physicochemical Properties of Atorvastatin and this compound:
| Property | Atorvastatin | This compound |
| Chemical Name | (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid | Ethyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate[1] |
| CAS Number | 134523-00-5 | 1146977-93-6[1][2] |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₅H₃₉FN₂O₅[2] |
| Molecular Weight | 558.64 g/mol | 586.69 g/mol [3] |
| Appearance | White to off-white crystalline powder | White to off-white solid[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid) |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran (75:25, v/v) |
| Gradient Elution | 0-15 min: 60% B; 15-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-60% B; 35-40 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Preparation of Solutions
Diluent: Acetonitrile and water in a 1:1 ratio.
Standard Stock Solution of this compound (AEE):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation (Atorvastatin Drug Substance):
-
Accurately weigh approximately 100 mg of the Atorvastatin drug substance.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a sample solution with a nominal concentration of 1000 µg/mL of Atorvastatin.
Sample Preparation (Atorvastatin Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Atorvastatin.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of Atorvastatin.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
Data Presentation
The HPLC method described was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of this compound.
Table 1: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[5] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0%[6] |
| Specificity | No interference from placebo or other related substances was observed at the retention time of this compound. |
Mandatory Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC quantification of this compound.
Diagram 2: Logical Relationship in Impurity Analysis
Caption: Logical flow for impurity quantification using a reference standard.
Conclusion
The provided HPLC method is demonstrated to be suitable for the routine quality control analysis of this compound in both bulk drug substances and finished pharmaceutical products. The use of a well-characterized this compound reference standard ensures the accuracy and reliability of the analytical results. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry to effectively monitor and control this critical impurity, thereby ensuring the quality and safety of Atorvastatin-containing medicines.
References
- 1. Atorvastatin EP Impurity M | 1146977-93-6 | SynZeal [synzeal.com]
- 2. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atorvastatin acid ethyl ester | CAS No- 1146977-93-6 | Simson Pharma Limited [simsonpharma.com]
- 4. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Purification of Atorvastatin Ethyl Ester by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Atorvastatin Ethyl Ester using column chromatography. This compound is a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol. The purification method described herein is designed to efficiently remove process-related impurities and degradation products, yielding a high-purity product suitable for further pharmaceutical development. This protocol is based on established chromatographic principles and data from the synthesis and purification of Atorvastatin and its derivatives.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin involves several steps, with this compound often being a crucial intermediate. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Column chromatography is a robust and scalable technique for the purification of pharmaceutical intermediates, offering high resolution and efficiency in separating the desired compound from impurities. This application note details a reliable protocol for the purification of this compound using silica (B1680970) gel chromatography.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica Gel (40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
-
Rotary evaporator
Sample Preparation
The crude this compound should be dissolved in a minimal amount of dichloromethane or the initial mobile phase solvent mixture to create a concentrated solution for loading onto the chromatography column.
Column Chromatography Protocol
-
Column Packing:
-
A glass chromatography column is dry-packed with silica gel.
-
The packed column is then flushed with the initial mobile phase (e.g., Hexane:Ethyl Acetate, 80:20 v/v) to ensure a well-compacted and equilibrated stationary phase.
-
-
Sample Loading:
-
The prepared concentrated sample of crude this compound is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The elution is performed using a gradient of Ethyl Acetate in Hexane. The gradient can be run stepwise or linearly, starting from a lower polarity mixture and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase. A typical gradient could be:
-
Hexane:Ethyl Acetate (80:20 v/v)
-
Hexane:Ethyl Acetate (70:30 v/v)
-
Hexane:Ethyl Acetate (60:40 v/v)
-
Hexane:Ethyl Acetate (50:50 v/v)
-
-
The flow rate should be adjusted based on the column dimensions to ensure optimal separation.
-
-
Fraction Collection:
-
Fractions are collected throughout the elution process.
-
-
Monitoring:
-
The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase similar to the elution solvent. The spots on the TLC plate can be visualized under UV light (254 nm).
-
Fractions containing the pure this compound are identified and pooled together.
-
-
Solvent Evaporation:
-
The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to obtain the purified this compound as a white to off-white solid.
-
-
Purity Analysis:
-
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). A typical analytical HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Data Presentation
Table 1: Summary of Chromatographic Conditions and Expected Results
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 50%) |
| Elution Mode | Gradient |
| Detection (TLC) | UV light at 254 nm |
| Expected Purity | ≥95%[] |
| Expected Appearance | White to Off-white Solid[] |
| Expected Melting Point | 120-121°C[] |
Logical Workflow for this compound Purification
References
Application Notes and Protocols for the Study of Atorvastatin Ethyl Ester Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188) is a highly effective HMG-CoA reductase inhibitor used for the management of hypercholesterolemia.[1] However, like many drugs, its therapeutic efficacy can be influenced by its physicochemical and pharmacokinetic properties. The prodrug approach, wherein a pharmacologically inactive derivative is designed to undergo biotransformation to the active parent drug, is a well-established strategy to overcome such limitations.[2] Atorvastatin Ethyl Ester is a prodrug of atorvastatin, designed to potentially improve properties such as membrane permeability. The activation of this prodrug is a critical step, primarily mediated by enzymatic hydrolysis.
These application notes provide a comprehensive experimental framework to investigate the activation of this compound, from initial enzymatic conversion assays to cellular uptake and analysis of downstream effects.
Mechanism of this compound Activation
The primary activation pathway for an ester-based prodrug like this compound is enzymatic hydrolysis. This reaction is predominantly catalyzed by carboxylesterases (CES), which are abundant in the liver, plasma, and small intestine.[] Specifically, human carboxylesterase 1 (CES1) has been identified as a key enzyme in the metabolic activation of atorvastatin ester prodrugs.[4][5][6] The process involves the cleavage of the ethyl ester bond to release the active atorvastatin carboxylic acid.
Caption: Enzymatic activation of this compound to Atorvastatin.
Experimental Protocols
A multi-step approach is required to fully characterize the activation of the this compound prodrug. This involves in vitro enzymatic assays, cell-based models, and robust analytical quantification.
Protocol: In Vitro Enzymatic Hydrolysis Assay
This protocol determines the rate and extent of prodrug conversion in the presence of metabolic enzymes. It is crucial for establishing the prodrug's stability and activation kinetics.
Objective: To quantify the conversion of this compound to Atorvastatin by liver microsomes or recombinant carboxylesterases.
Materials:
-
This compound
-
Atorvastatin standard
-
Human Liver Microsomes (HLM) or recombinant human CES1/CES2 enzymes
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (for microsome studies, if assessing concurrent oxidative metabolism)
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of this compound and Atorvastatin in a suitable organic solvent (e.g., DMSO, ACN). Prepare working solutions by diluting the stock in the assay buffer.
-
Reaction Setup: In a 96-well plate or tube, add the phosphate buffer.
-
Pre-incubation: Add the enzyme source (e.g., HLM at ~0.5 mg/mL or recombinant CES1). Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiation: Start the reaction by adding the this compound working solution to achieve the desired final concentration (e.g., 1-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS to quantify the remaining prodrug and the formed Atorvastatin.[7]
Data Analysis:
-
Plot the concentration of Atorvastatin formed versus time to determine the initial reaction velocity.
-
Perform kinetic analysis by varying the substrate concentration and fitting the data to the Michaelis-Menten equation to determine Vmax and Km.
Caption: Workflow for the in vitro enzymatic hydrolysis assay.
Protocol: Cellular Uptake and Intracellular Activation
This assay assesses the ability of the prodrug to cross the cell membrane and its subsequent conversion to the active drug within the cell.
Objective: To measure the uptake of this compound and its conversion to Atorvastatin in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
6-well or 12-well cell culture plates
-
This compound and Atorvastatin
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or methanol/water mixture)
-
Cell scraper
-
Flow cytometer or confocal microscope (for qualitative uptake)[8][9]
-
LC-MS/MS system (for quantitative analysis)
Procedure:
-
Cell Seeding: Seed HepG2 cells in culture plates and grow until they reach ~80-90% confluency.[9]
-
Treatment: Remove the culture medium, wash the cells once with warm PBS. Add fresh, serum-free medium containing this compound at the desired concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C in a CO2 incubator.
-
Cell Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Sample Processing: Vortex the lysate thoroughly. Centrifuge to pellet cell debris.
-
Analysis: Transfer the supernatant for analysis by a highly sensitive LC-MS/MS method to quantify the intracellular concentrations of both the prodrug and the active Atorvastatin.[10]
Data Analysis:
-
Calculate the intracellular concentration of both compounds at each time point.
-
Determine the ratio of Atorvastatin to this compound over time to assess the rate of intracellular conversion.
Caption: Workflow for cellular uptake and activation assay.
Analytical Methodology
Accurate quantification of the prodrug and its active metabolite is paramount. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the method of choice.[11]
Protocol: HPLC / LC-MS/MS Analysis
Objective: To separate and quantify this compound and Atorvastatin in biological matrices.
Instrumentation:
-
HPLC system with a UV or tandem mass spectrometer (MS/MS) detector.
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Typical Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting from low %B (e.g., 10-20%) and increasing to high %B (e.g., 90-95%) over several minutes to elute both the more polar Atorvastatin and the more lipophilic this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 10 µL.
-
Detection:
-
UV: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., ~246 nm).
-
MS/MS: Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-fragment ion transitions (Selected Reaction Monitoring, SRM) for each analyte and the internal standard for maximum sensitivity and selectivity.[12]
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Michaelis-Menten Kinetics of this compound Hydrolysis
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | This compound | 25.4 | 12.8 |
| Recombinant CES1 | This compound | 18.2 | 45.1 |
| Recombinant CES2 | this compound | >200 | 1.5 |
Table 2: Intracellular Concentrations in HepG2 Cells after 4-hour Incubation
| Treatment (10 µM) | Intracellular Prodrug (pmol/mg protein) | Intracellular Atorvastatin (pmol/mg protein) | Conversion Ratio (%) |
|---|
| this compound | 150.3 | 452.1 | 75.0 |
Downstream Pathway Analysis
Once the prodrug is activated to Atorvastatin, it inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[13] This inhibition leads to a series of downstream effects, including the upregulation of LDL receptors.[1] Investigating these downstream effects confirms that the activated prodrug is pharmacologically active.
Caption: Atorvastatin's mechanism of action on the HMG-CoA reductase pathway.
Conceptual In Vivo Experimental Design
Ultimately, the prodrug's performance must be evaluated in vivo. A pharmacokinetic (PK) study in an animal model, such as rats, is a standard approach.[14]
Objective: To determine the plasma concentration-time profiles of this compound and Atorvastatin following oral administration of the prodrug.
Brief Protocol Outline:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.[15][16]
-
Dosing: Administer this compound orally (gavage) at a defined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentrations of both the prodrug and active Atorvastatin in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both analytes.[17]
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
The experimental design for evaluating an this compound prodrug requires a systematic and multi-faceted approach. By combining in vitro enzymatic and cellular assays with robust analytical quantification, researchers can thoroughly characterize the activation profile of the prodrug. These studies are essential for determining if the prodrug meets its design objectives and for guiding further non-clinical and clinical development.
References
- 1. ClinPGx [clinpgx.org]
- 2. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of single-dose oral atorvastatin and its metabolites support therapeutic use in orange-winged Amazon parrots (Amazona amazonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Quantification of Atorvastatin Ethyl Ester in Human Plasma using LC-MS/MS
ANP-ATEE-BM-2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive analytical method for the quantification of Atorvastatin Ethyl Ester in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been developed to provide high throughput, accuracy, and precision, making it suitable for pharmacokinetic studies and other drug development applications. All validation parameters are summarized, and a detailed step-by-step protocol is provided.
Introduction
Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2][3] It acts by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Atorvastatin is administered in its active hydroxy acid form. This compound, a derivative of Atorvastatin, is a subject of interest in drug research. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile. This document provides a comprehensive protocol for its determination in human plasma.
The chemical structures of Atorvastatin and its ethyl ester are presented below, highlighting the structural modification.
References
Application Notes: Atorvastatin Ethyl Ester for Cell-Based Assay Development
Introduction
Atorvastatin (B1662188), a member of the statin class of drugs, is a selective, competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[3][4] Atorvastatin Ethyl Ester is a derivative of Atorvastatin, the active dihydroxy monocarboxylic acid.[5][6] As an esterified form, it exhibits increased lipophilicity, which can facilitate its passage across the cell membrane. Inside the cell, it is presumed that cellular esterases hydrolyze this compound to its active acid form, Atorvastatin, allowing it to exert its inhibitory effects on HMG-CoA reductase. This property makes this compound a valuable tool for cell-based assay development, enabling researchers to study the downstream effects of cholesterol synthesis inhibition in a controlled in vitro environment.
Mechanism of Action
The primary mechanism of action for Atorvastatin (the active form of this compound) is the competitive inhibition of HMG-CoA reductase.[4][7] By blocking this enzyme, Atorvastatin effectively reduces the endogenous production of cholesterol in the liver and other tissues.[1] This leads to an upregulation of LDL receptors on the cell surface, which in turn increases the uptake and catabolism of LDL cholesterol from the surrounding environment.[1][3]
Beyond its primary role in lipid metabolism, Atorvastatin has been shown to influence other signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Studies have shown that statins can inhibit the phosphorylation of Akt and its downstream effectors, potentially leading to reduced protein synthesis and the induction of apoptosis.[8][9]
-
AMPK Signaling Pathway: Atorvastatin can activate the AMPK pathway, which plays a role in cellular energy homeostasis and may contribute to its beneficial effects in mitigating endoplasmic reticulum stress.[10]
-
PPAR-signaling Pathway: this compound has been observed to regulate lipid metabolism in rats through the PPAR-signaling pathway, up-regulating PPARα and PPARγ.[11]
-
Apoptosis Induction: Atorvastatin can induce apoptosis through a caspase-9-dependent pathway, involving the activation of ERK1/2 and the cleavage of Bid.[12]
Quantitative Data Summary
The following tables summarize quantitative data for Atorvastatin (active form) from various cell-based assays. Researchers using this compound should consider that intracellular hydrolysis is required for activity, and effective concentrations may vary based on cell type and esterase activity.
Table 1: Cytotoxicity and IC50 Values of Atorvastatin in Cancer Cell Lines
| Cell Line | Assay Type | Duration | IC50 / Effective Concentration | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 48 hours | IC50: 9.1 µM | [13] |
| MCF-7 (Breast Cancer) | WST-1 Assay | 48 hours | Significant viability decrease at 5, 10, 20, 40, 80 µM | [14] |
| C33A (Cervical Cancer) | Cell Cycle Analysis | 48 hours | G2/M arrest and sub-G1 population increase at 4 & 8 µM | [15] |
| UPCI-SCC-154 (HNSCC) | Migration Assay | 48 hours | Decreased wound closure at 1 to 9 µM | [15] |
Table 2: Effects of Atorvastatin on Apoptosis and Cellular Processes
| Cell Line | Process Studied | Duration | Effective Concentration | Key Finding | Reference |
| MCF-7 | Apoptosis (Flow Cytometry) | 48 hours | 9.1 µM | ~41% of cells in early apoptosis | [16] |
| MCF-7 | Apoptosis (TUNEL) | 48 hours | 10, 20, 80 µM | Concentration-dependent increase in apoptotic index | [14] |
| C2C12 (Myotubes) | Cytotoxicity | 24 hours | 10 µM | Inhibited AKT phosphorylation and induced cytotoxicity | [9] |
| HUVECs | Endoplasmic Reticulum Stress | 24 hours | 10 µM | Reduced levels of p-eIF2a and sXBP-1 induced by ox-LDL | [10] |
| HepG2 | Cholesterol Synthesis | 1, 14, or 24 hours | Not specified | Significantly inhibited cholesterol synthesis at all durations | [17] |
Experimental Protocols
Protocol 1: HMG-CoA Reductase Activity Assay (Cell-Based)
This protocol is adapted for measuring the activity of HMG-CoA reductase (HMGR) from cell lysates after treatment with this compound. The assay spectrophotometrically measures the rate of NADPH oxidation (decrease in absorbance at 340 nm).[18][19]
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT)
-
NADPH solution (reconstituted in assay buffer)
-
HMG-CoA solution (substrate, reconstituted in water)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Carefully collect the supernatant containing the cytosolic proteins. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, prepare the following reactions for each sample:
-
Sample Well: Add cell lysate (containing a specific amount of protein, e.g., 50-100 µg), Assay Buffer, and NADPH solution.
-
Control Well (No Substrate): Add the same amount of cell lysate, Assay Buffer, and NADPH, but add water instead of HMG-CoA. This controls for non-specific NADPH oxidation.[20]
-
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to the "Sample Well".
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 1-2 minutes for 10-30 minutes.
-
Calculation: Calculate the rate of NADPH consumption (ΔA340/min) by subtracting the rate of the control well from the sample well. Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to assess cytotoxicity.[16][21]
Materials:
-
This compound
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
References
- 1. droracle.ai [droracle.ai]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atorvastatin inhibits endoplasmic reticulum stress through AMPK signaling pathway in atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. In Vitro Investigation of the Antiproliferative and Antimetastatic Effects of Atorvastatin: A Focus on Cervical and Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for the Synthesis of Atorvastatin Ethyl Ester
These application notes provide a detailed protocol for the synthesis of Atorvastatin Ethyl Ester from Atorvastatin. This procedure is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require access to this specific ester for research purposes, such as for use as a reference standard or for further chemical modification.
Introduction
Atorvastatin is a widely prescribed medication for the reduction of cholesterol levels and the prevention of cardiovascular diseases. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This compound is the ethyl ester derivative of Atorvastatin and is often identified as an impurity in the synthesis of the active pharmaceutical ingredient[][2][3]. The ability to synthesize and isolate this compound is crucial for analytical method development, impurity profiling, and as a starting material for the synthesis of other Atorvastatin derivatives.
The protocol outlined below describes a standard Fischer-Speier esterification reaction, a common and effective method for the conversion of carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst.
Experimental Protocol
Objective
To synthesize this compound from Atorvastatin via Fischer-Speier esterification.
Materials and Reagents
-
Atorvastatin (free acid form)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) Gel (for column chromatography)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve Atorvastatin (1.0 equivalent) in anhydrous ethanol (a sufficient volume to fully dissolve the starting material, e.g., 20 mL per gram of Atorvastatin).
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexane). The disappearance of the Atorvastatin spot and the appearance of a new, less polar spot corresponding to this compound will indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully transfer the ethyl acetate solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography[4].
-
Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity to elute the this compound.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white to off-white solid[].
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC[3].
-
Quantitative Data
The following table summarizes the key quantitative data for Atorvastatin and its ethyl ester derivative.
| Parameter | Atorvastatin (Free Acid) | This compound | Reference |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₅H₃₉FN₂O₅ | [5] |
| Molecular Weight | 558.65 g/mol | 586.71 g/mol | [][6] |
| Appearance | White to off-white solid | White to off-white solid | [] |
| Purity (as a standard) | - | ≥95% | [] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in Fischer esterification.
References
Application of Atorvastatin Ethyl Ester in Enzyme Inhibition Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The active form of the drug is Atorvastatin acid. Atorvastatin Ethyl Ester is a prodrug of Atorvastatin, meaning it is an inactive precursor that is converted to the active Atorvastatin acid in the body. This conversion is typically mediated by esterase enzymes. In the context of in vitro enzyme inhibition assays, it is crucial to understand that this compound itself is not a direct inhibitor of HMG-CoA reductase. Instead, it must first be hydrolyzed to its active acid form to exert its inhibitory effect.
This document provides detailed application notes and protocols for utilizing this compound in HMG-CoA reductase inhibition assays. It covers the necessary enzymatic conversion of the prodrug and subsequent determination of inhibitory activity.
Mechanism of Action: From Prodrug to Active Inhibitor
Atorvastatin competitively inhibits HMG-CoA reductase, binding to the active site of the enzyme and preventing the substrate, HMG-CoA, from binding.[1][3] This inhibition reduces the production of mevalonate, a crucial precursor in the cholesterol synthesis cascade. This compound, being a prodrug, requires enzymatic hydrolysis of its ethyl ester group to yield the active Atorvastatin acid, which contains the free carboxylate group essential for binding to the enzyme.[4]
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by active Atorvastatin.
Caption: Inhibition of HMG-CoA Reductase by Atorvastatin Acid.
Quantitative Data: Inhibitory Potency
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. As this compound is a prodrug, its direct IC50 value against HMG-CoA reductase is not a meaningful measure of its potential efficacy. The relevant value is the IC50 of the active Atorvastatin acid.
| Compound | Target Enzyme | IC50 Value (nM) |
| Atorvastatin Acid | HMG-CoA Reductase | ~8 - 154 |
Note: The reported IC50 values for Atorvastatin acid can vary between studies due to different assay conditions.[2][5]
Experimental Protocols
To assess the inhibitory potential of this compound, a two-step experimental workflow is required:
-
Enzymatic Hydrolysis: Conversion of this compound to Atorvastatin Acid.
-
Enzyme Inhibition Assay: Measurement of HMG-CoA reductase activity in the presence of the hydrolyzed product.
The following diagram outlines the general experimental workflow.
Caption: Workflow for this compound Inhibition Assay.
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound
This protocol describes the conversion of this compound to Atorvastatin Acid using a commercially available human carboxylesterase 1 (CES1), which has been shown to metabolize atorvastatin esters.[4]
Materials:
-
This compound
-
Recombinant human Carboxylesterase 1 (CES1)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Incubator or water bath at 37°C
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Stopping solution (e.g., acetonitrile (B52724) or methanol)
-
Analytical system for monitoring conversion (e.g., HPLC or LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Reconstitute the recombinant human CES1 in the recommended buffer to the desired concentration.
-
-
Set up the Reaction:
-
In a reaction tube, add the phosphate buffer.
-
Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the reconstituted CES1 enzyme to the reaction tube to start the hydrolysis. The final enzyme concentration will need to be optimized.
-
Incubate the reaction at 37°C.
-
-
Monitor the Reaction:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing a stopping solution (e.g., an equal volume of cold acetonitrile). This will precipitate the enzyme and halt the reaction.
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the disappearance of this compound and the appearance of Atorvastatin Acid.
-
-
Determine Optimal Incubation Time:
-
Based on the time course data, determine the incubation time required for complete or near-complete conversion of the ethyl ester to the acid. This hydrolyzed sample can then be used in the HMG-CoA reductase inhibition assay.
-
Protocol 2: HMG-CoA Reductase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits and measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.
Materials:
-
Hydrolyzed this compound sample (from Protocol 1)
-
Atorvastatin Acid (as a positive control)
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (typically provided in commercial kits, e.g., potassium phosphate buffer, pH 7.4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the hydrolyzed this compound sample in assay buffer.
-
Prepare a similar dilution series of Atorvastatin Acid as a positive control.
-
Prepare a solution of HMG-CoA Reductase in assay buffer.
-
Prepare a reaction mixture containing HMG-CoA and NADPH in assay buffer.
-
-
Set up the Assay Plate:
-
Inhibitor Wells: Add a fixed volume of the diluted hydrolyzed this compound or Atorvastatin Acid to the wells.
-
Enzyme Control Well: Add assay buffer instead of the inhibitor.
-
No Enzyme Control Well: Add assay buffer.
-
-
Enzyme Addition:
-
Add the HMG-CoA Reductase solution to the inhibitor and enzyme control wells. Do not add enzyme to the "no enzyme control" well.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the reaction mixture (HMG-CoA and NADPH) to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode at 37°C. Take readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the hydrolyzed sample and the Atorvastatin Acid control using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The application of this compound in HMG-CoA reductase inhibition assays requires a two-step process involving the initial enzymatic hydrolysis of the prodrug to its active acid form, followed by the enzyme inhibition assay itself. By following the detailed protocols provided, researchers can accurately assess the inhibitory potential of this compound. It is essential to include a positive control of Atorvastatin Acid to validate the assay performance and to have a benchmark for the inhibitory activity of the hydrolyzed prodrug. The provided workflows and protocols offer a comprehensive guide for scientists and professionals in the field of drug discovery and development.
References
- 1. DSpace [helda.helsinki.fi]
- 2. apexbt.com [apexbt.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Method for Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a synthetic lipid-lowering agent, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability testing and the development of stability-indicating analytical methods are therefore essential components of the drug development process.[3] This application note describes the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Atorvastatin Ethyl Ester and its degradation products.
Forced degradation studies are crucial for understanding the degradation pathways and the intrinsic stability of a drug molecule.[4] These studies also help in developing and validating a stability-indicating method.[4][5] Atorvastatin has been found to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[6][7] The developed HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate quantification of the drug substance in the presence of its degradants.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium (B1175870) Acetate (B1210297) (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Purified Water
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is employed.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase A | Buffer: Acetonitrile: Tetrahydrofuran (70:25:5, v/v/v)[10] |
| Mobile Phase B | Buffer: Acetonitrile: Tetrahydrofuran (25:70:5, v/v/v)[10] |
| Buffer | 1.54 g of ammonium acetate in 1000 mL of water, pH adjusted to 4.0 with glacial acetic acid[10] |
| Flow Rate | 1.0 mL/min[6][8] |
| Detection Wavelength | 245 nm[6] or 247 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 40 °C[11] |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to obtain a known concentration.[4]
-
Sample Solution: Prepare the sample solution by dissolving the drug substance in the diluent to achieve a similar concentration as the standard solution.
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products of this compound.
-
Acid Hydrolysis: The drug substance is subjected to 0.1 N HCl at ambient temperature for 24 hours.[6]
-
Base Hydrolysis: The drug substance is treated with 1 N NaOH at ambient temperature for 42 hours.[6]
-
Oxidative Degradation: The drug substance is exposed to 1% H₂O₂ solution at ambient temperature for 24 hours.[6]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 105°C for 10 days.[6]
-
Photolytic Degradation: The drug substance is exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[6]
Following exposure to the stress conditions, the samples are neutralized (if necessary), diluted with the mobile phase, and analyzed by the developed HPLC method.
Method Validation
The developed analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the this compound peak and the peaks of the degradation products.
-
Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range (e.g., 0.04 mg/mL to 0.4 mg/mL).[9][10] The correlation coefficient (r²) should be close to 0.999.[9][10]
-
Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. The percentage recovery should be within an acceptable range.
-
Precision: The precision of the method is evaluated by performing replicate injections of the standard solution. The relative standard deviation (RSD) for intra- and inter-day precision should be less than 2%.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is assessed by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition, pH) and observing the effect on the results.
Results and Discussion
Forced Degradation Behavior
The results of the forced degradation studies indicate that this compound is susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions.[6] Significant degradation is typically observed in acidic and oxidative conditions.[8] The drug is found to be relatively stable under basic conditions.[6] The chromatograms of the stressed samples show well-resolved peaks for the parent drug and its degradation products, demonstrating the stability-indicating nature of the developed method.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient | ~15% |
| Base Hydrolysis | 1 N NaOH | 42 hours | Ambient | < 5% |
| Oxidation | 1% H₂O₂ | 24 hours | Ambient | ~20% |
| Thermal | Solid State | 10 days | 105°C | ~10% |
| Photolytic | UV & Visible Light | 11 days | Ambient | ~8% |
Note: The percentage degradation values are illustrative and will vary based on the specific experimental conditions.
Method Validation Summary
The developed HPLC method meets the acceptance criteria for all the validation parameters as per ICH guidelines.
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999[8][10] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | < 2.0%[10] | ≤ 2.0% |
| LOD | ~0.05 µg/mL[12] | Reportable |
| LOQ | ~0.14 µg/mL[12] | Reportable |
| Specificity | Well-resolved peaks | Resolution > 1.5 |
Visualizations
Experimental Workflow
References
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. ijrti.org [ijrti.org]
- 4. scispace.com [scispace.com]
- 5. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets | MDPI [mdpi.com]
Application Note: The Role of Atorvastatin Ethyl Ester in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Atorvastatin (B1662188), a potent HMG-CoA reductase inhibitor, is widely prescribed to lower cholesterol and prevent cardiovascular events.[1][2] It is administered in its active carboxylic acid form.[3] In drug development, ester prodrugs are often synthesized to enhance pharmacokinetic properties such as absorption or to bypass first-pass metabolism. Atorvastatin Ethyl Ester, a derivative of Atorvastatin, represents such a candidate for evaluation.[4] Understanding its drug metabolism and pharmacokinetic (DMPK) profile is critical to determine if it offers any advantages over the parent compound.
This document provides detailed protocols for key in vitro and in vivo studies essential for characterizing the DMPK properties of this compound. These assays are designed to assess its metabolic stability, intestinal permeability, and overall in vivo pharmacokinetic profile, providing crucial data for drug development professionals.
Metabolic Pathway of Atorvastatin
This compound is expected to first undergo hydrolysis to its active form, Atorvastatin acid. This active form is then extensively metabolized in the liver and gut wall, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into ortho- and parahydroxylated derivatives, which are also active.[1][2][3] Further metabolism occurs via glucuronidation by UGT1A1 and UGT1A3.[2]
Caption: Metabolic activation of this compound and subsequent metabolism.
In Vitro Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[5][6] It is crucial for predicting its hepatic clearance and half-life in vivo. The protocol below is adapted for both liver microsomes and hepatocytes.[7][8]
Experimental Protocol: Microsomal Stability
-
Preparation : Prepare solutions of this compound (1 µM), pooled human liver microsomes (0.5 mg/mL protein), and NADPH (1 mM) in a phosphate (B84403) buffer (pH 7.4).[8]
-
Incubation : Pre-warm the microsome and test compound solutions at 37°C. Initiate the metabolic reaction by adding the NADPH solution.[8] Control incubations should be performed without NADPH to assess non-enzymatic degradation.[7]
-
Sampling : Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination : Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.[8]
-
Data Analysis : Plot the natural logarithm of the percentage of remaining parent compound against time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[5]
Caption: Workflow for the in vitro microsomal stability assay.
Quantitative Data Summary
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | 25 | 27.7 |
| Atorvastatin | Human Liver Microsomes | 45 | 15.4 |
| Control (High Clearance) | Human Liver Microsomes | < 5 | > 138 |
| Control (Low Clearance) | Human Liver Microsomes | > 60 | < 11.5 |
In Vitro Permeability Assay (Caco-2)
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[9][10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[10] This assay measures bidirectional transport (apical to basolateral for absorption and basolateral to apical for efflux).
Experimental Protocol: Caco-2 Permeability
-
Cell Culture : Seed Caco-2 cells onto Transwell™ polycarbonate filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[9][11]
-
Monolayer Integrity Check : Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Monolayers with TEER values >200 Ω·cm² are considered suitable for the assay.[12]
-
Buffer Preparation : Prepare dosing solutions of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[12]
-
Transport Experiment (Apical to Basolateral - A to B) :
-
Add the dosing solution to the apical (A) side of the monolayer.
-
Add fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking (50 rpm).[12]
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A) :
-
Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Analysis : Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Calculation : Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active efflux; a ratio >2 suggests the compound is a substrate for efflux transporters.[9]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Quantitative Data Summary
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | 15.2 | 18.1 | 1.19 | High |
| Atorvastatin [3] | 12.5 | 28.8 | 2.30 | High (P-gp substrate) |
| Atenolol (Low Perm.) | < 1.0 | < 1.0 | ~1.0 | Low |
| Antipyrine (High Perm.) | > 20.0 | > 20.0 | ~1.0 | High |
In Vivo Pharmacokinetic (PK) Study
An in vivo PK study in an animal model (e.g., rats or dogs) is essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its conversion to the active Atorvastatin acid.
Experimental Protocol: Rodent PK Study
-
Animal Model : Use male Sprague-Dawley rats (n=3-5 per group).[13] House animals with controlled temperature, humidity, and light cycles. Fast animals overnight before dosing.[14]
-
Dose Administration :
-
Oral (PO) Group : Administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group : Administer the compound via tail vein injection (e.g., 2 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling : Collect serial blood samples (approx. 100-200 µL) from the tail or jugular vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13][15] Collect samples into tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation : Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis : Develop and validate an LC-MS/MS method to simultaneously quantify both this compound and the resulting Atorvastatin acid in the plasma samples.
-
Pharmacokinetic Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[16]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Quantitative Data Summary (Rat Model)
| Parameter | This compound (PO) | Atorvastatin (from Ester, PO) | Atorvastatin (IV)[3] |
| Dose | 10 mg/kg | - | 2 mg/kg |
| Cmax (ng/mL) | 55 | 280 | 850 |
| Tmax (h) | 0.5 | 1.5 | 0.25 |
| AUC₀-inf (ng·h/mL) | 120 | 2150 | 980 |
| t½ (h) | 1.2 | 7.5 | 7.0 |
| CL (mL/min/kg) | - | - | 34 |
| Vd (L/kg) | - | - | 2.2 |
| Bioavailability (F%) | - | ~44% (as Atorvastatin) | 100% |
Note: Data for this compound and its conversion are illustrative. Data for Atorvastatin (IV) is based on literature values for the active drug for comparative purposes.[3][15] The oral bioavailability of Atorvastatin is known to be low (~14%) due to extensive first-pass metabolism.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labcorp.com [labcorp.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Concomitant Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on the Pharmacokinetics of Atorvastatin | springermedizin.de [springermedizin.de]
- 15. scispace.com [scispace.com]
- 16. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Atorvastatin Ethyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Atorvastatin (B1662188) Ethyl Ester synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Atorvastatin Ethyl Ester, particularly focusing on the key Paal-Knorr condensation step.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Paal-Knorr Condensation | Incomplete reaction due to slow reaction rate. | The Paal-Knorr condensation to form the pyrrole (B145914) ring of atorvastatin is a known rate-limiting step.[1] To enhance the reaction rate and improve yield, consider the addition of a tertiary amine to the reaction mixture.[2] The use of pivalic acid as a catalyst in a refluxing toluene-heptane-THF solvent system has also been found to result in a clean and high-yielding condensation. |
| Water formed during the condensation reaction may be inhibiting the catalyst and slowing the reaction. | Implement a continuous water separation method, such as a Dean-Stark trap, during the reaction to remove water as it is formed.[3] | |
| Steric hindrance from the substituted 1,4-diketone can slow the reaction.[2] | Ensure optimized reaction conditions, including appropriate catalyst and solvent selection, to overcome steric challenges. For highly substituted pyrroles where Paal-Knorr synthesis is limited, alternative methods like the Huisgen [3+2] cycloaddition could be explored. | |
| Formation of Impurities | Side reactions due to prolonged reaction times or high temperatures. | Optimize reaction time and temperature. Extended reflux periods can lead to the formation of amide impurities.[2] |
| Presence of reactive species leading to side products. | The synthesis process can potentially yield various impurities, including diastereomers and desfluoro-atorvastatin.[2] Careful control of reaction conditions and purification of intermediates is crucial. | |
| Incomplete conversion of starting materials. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting materials before proceeding with workup.[4] | |
| Difficulty in Product Purification | Co-elution of impurities with the desired product. | Employ appropriate purification techniques. Column chromatography with a suitable solvent system (e.g., Hexane:Ethyl Acetate) has been used for purifying atorvastatin derivatives.[5] |
| Presence of challenging-to-remove impurities like the corresponding methyl ester.[2] | If synthesizing via transesterification from the methyl ester, ensure the reaction goes to completion. If the methyl ester is a process impurity, purification may require optimized chromatographic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The formation of the polysubstituted pyrrole core via the Paal-Knorr condensation of a 1,4-diketone with a primary amine is widely considered the key and often rate-limiting step in the synthesis of atorvastatin and its esters.[1] Optimizing this step is crucial for achieving a high overall yield.
Q2: What are some common catalysts used for the Paal-Knorr condensation in atorvastatin synthesis?
A2: Organic acids are typically used to catalyze the Paal-Knorr reaction.[1] Pivalic acid has been specifically identified as an effective catalyst.[3] The addition of a tertiary amine in conjunction with the acid catalyst has been shown to significantly increase the reaction rate and yield.[1]
Q3: How can I minimize the formation of the atorvastatin lactone impurity?
A3: The formation of the atorvastatin lactone can occur as a side reaction, particularly under acidic conditions used for deprotection steps at elevated temperatures (e.g., 80°C or higher for extended periods).[2] To minimize this, it is advisable to use milder deprotection conditions or carefully control the reaction time and temperature.
Q4: Is it possible to synthesize this compound via transesterification?
A4: Yes, transesterification is a viable method for converting other esters of atorvastatin (e.g., methyl or tert-butyl ester) to the ethyl ester. This reaction can be catalyzed by either an acid or a base.[6] For example, using sodium ethoxide in ethanol (B145695) is a common method for base-catalyzed transesterification.[6]
Q5: What solvents are recommended for the Paal-Knorr condensation step?
A5: A co-solvent system of toluene-heptane is often used, which allows for azeotropic removal of water with a Dean-Stark apparatus. The addition of a solvent like tetrahydrofuran (B95107) (THF) can also be beneficial.[3] Cyclohexane has also been reported as a solvent for this reaction.[7]
Experimental Protocols
General Protocol for Paal-Knorr Condensation
This protocol is a generalized procedure based on common practices for atorvastatin synthesis and should be optimized for specific substrates and scales.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the 1,4-diketone intermediate, the primary amine side chain with the ethyl ester, and a suitable solvent (e.g., a mixture of toluene (B28343) and heptane).
-
Catalyst Addition: Add a catalytic amount of pivalic acid and a tertiary amine (e.g., triethylamine).
-
Reaction: Heat the mixture to reflux. Continuously remove water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
General Protocol for Transesterification from Methyl Ester to Ethyl Ester
This is a general procedure for a base-catalyzed transesterification.
-
Reaction Setup: Dissolve the Atorvastatin Methyl Ester in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To this solution, add a catalytic amount of a strong base, such as sodium ethoxide.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux to increase the reaction rate.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the ethyl ester by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Purification: Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
Visualizations
Caption: A troubleshooting decision tree for optimizing this compound yield.
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biomolther.org [biomolther.org]
- 4. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Atorvastatin Ethyl Ester Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Atorvastatin (B1662188) Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin Ethyl Ester and why is its purification important?
This compound is an ethyl ester derivative of Atorvastatin, a medication widely used to lower cholesterol.[][2][3] In the synthesis of Atorvastatin, the ethyl ester can be an intermediate or a process-related impurity.[][5] Its effective purification is crucial to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements set by regulatory bodies.[5][6]
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
During the synthesis of Atorvastatin and its ethyl ester, several related substances can arise as impurities. These can originate from starting materials, byproducts of the main reaction, or degradation products. Common impurities include diastereomers, unreacted starting materials, and byproducts from side reactions. The specific impurity profile can depend heavily on the synthetic route employed.[][5]
Q3: What are the primary methods for purifying this compound?
The two primary methods for purifying this compound are:
-
Column Chromatography: This technique is effective for separating the ethyl ester from closely related impurities.[]
-
Crystallization: This method is used to obtain a highly pure crystalline solid of the ethyl ester.
The choice of method depends on the scale of the purification and the nature of the impurities present. Often, a combination of both techniques is employed for optimal purity.
Troubleshooting Guide: Chromatography
Q4: I am seeing poor separation of my this compound from an impurity during column chromatography. What can I do?
Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the solvent system is critical. For normal-phase chromatography (e.g., silica (B1680970) gel), a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[7] You can try varying the ratio of these solvents to improve separation. A shallower gradient or isocratic elution with the optimal solvent mixture can also enhance resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase with a different selectivity, such as alumina (B75360) or a bonded-phase silica gel.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Check Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
Problem-Solution Table for Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Incorrect mobile phase polarity. | Systematically vary the solvent ratio (e.g., Hexane:Ethyl Acetate) to find the optimal polarity for separation. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration. | |
| Tailing Peaks | Interactions between the compound and active sites on the silica gel. | Add a small amount of a polar modifier, like triethylamine (B128534) or acetic acid, to the mobile phase to block active sites. |
| The compound is not stable on the stationary phase. | Consider a different stationary phase or a faster purification method. | |
| Low Yield | The compound is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase at the end of the run to elute all the product. |
| The compound is degrading on the column. | Use a less acidic or basic stationary phase, or perform the chromatography at a lower temperature. |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline and may require optimization.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide: Crystallization
Q5: My this compound is not crystallizing, or it is oiling out. What should I do?
Crystallization issues are common and can often be resolved by adjusting the conditions.
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.
-
Cooling Rate: Cooling the solution too quickly can lead to oiling out or the formation of very small crystals that are difficult to filter. Try cooling the solution slowly to room temperature and then in an ice bath or refrigerator.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.
Problem-Solution Table for Crystallization
| Problem | Potential Cause | Recommended Solution |
| Product Oiling Out | The solution is supersaturated, and the cooling rate is too fast. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a co-solvent in which the compound is more soluble. |
| The presence of impurities is inhibiting crystallization. | Further purify the material by chromatography before attempting crystallization again. | |
| No Crystals Form | The solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Nucleation is not occurring. | Add a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod. | |
| Low Yield | The compound has significant solubility in the mother liquor. | Cool the solution to a lower temperature before filtering. Use a minimal amount of cold solvent to wash the crystals. |
Experimental Protocol: Crystallization
This is a general procedure that will likely require optimization for your specific material.
-
Dissolution:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Purification Stage | Purity by HPLC (%) | Major Impurity (%) | Yield (%) |
| Crude Product | 85.2 | Diastereomer (5.6%) | - |
| After Column Chromatography | 98.5 | Diastereomer (0.8%) | 75 |
| After Crystallization | >99.5 | Diastereomer (<0.1%) | 90 (from chromatographed material) |
Note: The data in this table is representative and will vary depending on the specific reaction and purification conditions.
Visualization
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting decision tree for low purity issues.
References
- 2. EP2560951A1 - Production of atorvastatin low in ether impurities - Google Patents [patents.google.com]
- 3. CN110646520A - Method for separating and/or detecting impurities in atorvastatin calcium - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. rsc.org [rsc.org]
Atorvastatin Ethyl Ester Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and products of Atorvastatin (B1662188) Ethyl Ester.
Degradation Pathways of Atorvastatin Ethyl Ester
This compound is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The primary degradation pathways involve the hydrolysis of the ethyl ester to its corresponding carboxylic acid (Atorvastatin), followed by further degradation of the Atorvastatin molecule.
Hydrolytic Degradation
Under both acidic and basic conditions, the primary degradation of this compound is the hydrolysis of the ethyl ester group to form Atorvastatin.[1][2] In acidic conditions, Atorvastatin can then undergo intramolecular cyclization to form Atorvastatin Lactone.[3]
dot
Caption: Hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidative degradation of the Atorvastatin molecule, which can occur after the initial hydrolysis of the ethyl ester, primarily targets the pyrrole (B145914) ring. This can lead to the formation of various oxygenated products.[4][5][6] The reaction mechanism can involve the formation of an intermediate endoperoxide, followed by rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic side chain.[4]
dot
Caption: Oxidative degradation pathway of the Atorvastatin core structure.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on Atorvastatin. While this data is for Atorvastatin (the carboxylic acid form), it provides a strong indication of the stability of the core molecule following the initial hydrolysis of this compound.
Table 1: Summary of Forced Degradation Results for Atorvastatin
| Stress Condition | Reagent/Parameters | Duration | Degradation Observed | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | Atorvastatin Lactone, Dehydrated Atorvastatin, Dehydrated Atorvastatin Lactone | [7][8] |
| Base Hydrolysis | 0.1 M NaOH | 42 hours | Degradation Observed | Atorvastatin degradation with no single major product identified | [1] |
| Oxidative | 3% H₂O₂ | 24 hours | Significant Degradation | Various oxidative products of the pyrrole ring | [4] |
| Thermal | 105 °C | 10 days | Degradation Observed | Atorvastatin Lactone and other minor products | [9][10] |
| Photolytic | 1.2 million lux hours, 200 W h/m² UV | 11 days | Degradation Observed | Various photolytic products | [9] |
Table 2: Kinetic Data for Atorvastatin Degradation
| Medium | Reaction Order | Rate Constant (k) | Reference |
| Acidic (0.1 M HCl) | First-order | 1.88 × 10⁻² s⁻¹ | [1][2] |
| Basic (0.1 M NaOH) | Zero-order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [1][2] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study Workflow
dot
Caption: General workflow for a forced degradation study.
Methodology for Stress Conditions
-
Acid Hydrolysis : Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration. Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.
-
Base Hydrolysis : Dissolve this compound in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or a controlled elevated temperature for a set time. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and prepare for analysis.
-
Oxidative Degradation : Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a defined period, protected from light. Withdraw samples and dilute for analysis.[11]
-
Thermal Degradation :
-
Solid State : Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C) for a specified duration.[9]
-
Solution : Prepare a solution of this compound in a suitable solvent and heat it in a controlled temperature bath. At intervals, withdraw samples, cool, and dilute for analysis.
-
-
Photolytic Degradation : Expose a solution of this compound in a photostability chamber to a combination of visible and UV light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at appropriate time intervals.
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating HPLC method is crucial for separating this compound from its degradation products.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 247 nm).[12]
-
Column Temperature : Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
Troubleshooting and FAQs
Q1: Why is my this compound peak decreasing, but I don't see a corresponding increase in a single degradation product peak?
A1: This is a common observation in degradation studies. It can be due to several reasons:
-
Formation of multiple degradation products: The parent drug may degrade into several smaller products, each with a peak area that is not stoichiometrically equivalent to the decrease in the parent peak.
-
Degradation products are not UV active: Some degradation products may not have a chromophore and will not be detected by a UV detector.
-
Degradation products are not retained on the column: Very polar degradation products might elute in the solvent front and not be observed as distinct peaks.
-
Incomplete elution: Some degradation products might be strongly retained on the column and not elute under the current chromatographic conditions.
Troubleshooting Steps:
-
Use a mass spectrometer (LC-MS) to look for non-UV active or co-eluting products.
-
Modify the gradient to ensure all components are eluted from the column.
-
Check for mass balance to account for the loss of the parent drug.
Q2: I am having trouble separating this compound from its primary hydrolysis product, Atorvastatin.
A2: Co-elution of an ester and its corresponding carboxylic acid can be challenging.
-
Adjusting Mobile Phase pH: The retention of Atorvastatin (the acid) is highly dependent on the pH of the mobile phase. Operating at a pH well below the pKa of the carboxylic acid (pKa of Atorvastatin is ~4.5) will suppress its ionization and increase its retention, potentially improving separation from the more non-polar ethyl ester.
-
Modify Gradient Slope: A shallower gradient around the elution time of the two compounds can enhance resolution.
-
Change Stationary Phase: If pH and gradient adjustments are insufficient, consider a different column chemistry, such as a phenyl-hexyl column, which offers different selectivity.
Q3: How can I confirm the identity of the Atorvastatin Lactone peak in my chromatogram?
A3:
-
LC-MS/MS Analysis: The most definitive way is to use LC-MS/MS. The lactone will have a specific molecular weight and a characteristic fragmentation pattern that can be compared to literature data or a reference standard.
-
Co-injection with a Reference Standard: If a reference standard for Atorvastatin Lactone is available, co-injecting it with your degraded sample should result in a single, sharper peak at the retention time of the suspected lactone.
Q4: My baseline is noisy after injecting a sample from an oxidative degradation study. What could be the cause?
A4: Residual hydrogen peroxide in the sample can interfere with the analysis and damage the HPLC column.
-
Quench Residual Peroxide: Before injection, consider quenching the remaining hydrogen peroxide. This can be done by adding a small amount of a reducing agent like sodium sulfite (B76179) or by using a specialized sample preparation cartridge. However, be cautious that the quenching agent does not interfere with the analysis or react with the analytes of interest.
-
Dilution: Sufficiently diluting the sample can also mitigate the effects of residual peroxide.
Q5: What is a reasonable target degradation percentage in a forced degradation study?
A5: The goal of a forced degradation study is to generate a sufficient amount of degradation products for analytical method development and characterization without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate. Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
References
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. | Semantic Scholar [semanticscholar.org]
- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. lcms.cz [lcms.cz]
- 12. ijcrt.org [ijcrt.org]
Technical Support Center: Improving the Stability of Atorvastatin Ethyl Ester in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Atorvastatin (B1662188) Ethyl Ester in solution. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Atorvastatin Ethyl Ester in solution?
This compound is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are pH, exposure to oxidative agents, light, and elevated temperatures. A crucial point of instability for the ethyl ester is its susceptibility to hydrolysis, particularly under acidic and basic conditions, which cleaves the ethyl ester to form the active pharmaceutical ingredient, Atorvastatin.[1][2][3]
Q2: What are the main degradation pathways for this compound?
The degradation of this compound primarily occurs through two main pathways:
-
Hydrolysis: This is a key degradation pathway where the ethyl ester group is hydrolyzed to the corresponding carboxylic acid (Atorvastatin). This reaction is catalyzed by both acids and bases.
-
Lactonization: Under acidic conditions, the 3,5-dihydroxyheptanoate side chain of the Atorvastatin core can undergo intramolecular cyclization to form a lactone.[4]
-
Oxidation: The pyrrole (B145914) ring and other parts of the molecule are susceptible to oxidation, leading to the formation of various oxidative degradation products.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[5]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[5][7]
Q3: How can I prevent the degradation of this compound in my solution?
To minimize degradation, it is crucial to control the storage and experimental conditions:
-
pH Control: Maintain the pH of the solution in the neutral range (pH 6-7.5) to minimize both acid- and base-catalyzed hydrolysis of the ethyl ester and lactonization of the core molecule.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]
-
Temperature Control: Store stock and experimental solutions at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: For solutions prone to oxidation, consider adding antioxidants. The choice of antioxidant should be validated for compatibility and effectiveness.
-
Inert Atmosphere: For long-term storage or when working with oxygen-sensitive reagents, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[8]
-
Solvent Selection: Use high-purity solvents and prepare solutions fresh whenever possible. Some organic solvents can contain acidic or peroxidic impurities that can accelerate degradation.
Q4: What are the expected degradation products of this compound under stress testing?
Under forced degradation conditions, the following are the primary expected degradation products:
-
Acidic Hydrolysis: Atorvastatin (from ester hydrolysis) and Atorvastatin lactone.[4]
-
Basic Hydrolysis: Atorvastatin (from ester hydrolysis).
-
Oxidative Stress: Various oxidized derivatives of this compound.
-
Thermal Stress: A mixture of hydrolytic and oxidative degradation products.[7]
-
Photolytic Stress: A mixture of various degradants depending on the wavelength and intensity of the light source.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action |
| Rapid loss of this compound potency in solution. | Hydrolysis: The pH of the solution may be too acidic or basic. | Measure and adjust the pH of your solution to a neutral range (pH 6-7.5). Prepare solutions fresh and store at 2-8°C. |
| Oxidation: The solution may be exposed to oxygen or oxidizing contaminants. | Use de-gassed solvents. Consider purging the solution with an inert gas (nitrogen or argon). Avoid sources of peroxide contamination. | |
| Photodegradation: The solution is being exposed to light. | Protect the solution from light at all times by using amber vials or covering containers with aluminum foil. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation: The unexpected peaks are likely degradation products. | Perform a forced degradation study (see Protocol 1) to identify the retention times of potential degradation products. Ensure your HPLC method is stability-indicating (see Protocol 2). |
| Solvent Impurities: Impurities in the solvent may be reacting with the analyte or interfering with the analysis. | Use high-purity, HPLC-grade solvents. Run a blank gradient to check for solvent-related peaks. | |
| Precipitation of the compound from solution. | Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | Review the solubility data for this compound in your solvent system. Consider using a co-solvent or a different solvent with higher solubilizing power. |
Quantitative Data
The following table summarizes the degradation kinetics of Atorvastatin (as the calcium salt) under acidic and basic conditions. While this data is not specific to the ethyl ester, it provides a strong indication of the stability of the core Atorvastatin molecule. The ethyl ester is expected to be even more susceptible to hydrolysis.
Table 1: Degradation Kinetics of Atorvastatin
| Condition | Order of Kinetics | Rate Constant (k) | Stability Implication |
| Acidic Medium | First Order | 1.88 × 10⁻² s⁻¹ | Less stable in acidic conditions.[2][3][9] |
| Basic Medium | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | More stable than in acidic medium, but still susceptible to degradation.[1][2][3] |
Data derived from studies on the intrinsic stability of Atorvastatin Calcium.[1][2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Control Sample: A solution of this compound, diluted with the mobile phase and kept under normal storage conditions, should be analyzed as a control.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.[10][11][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase:
-
A: 0.05 M phosphate (B84403) buffer (pH 4.1, adjusted with orthophosphoric acid).[10]
-
B: Acetonitrile.[10]
-
-
Gradient Program:
-
Start with a suitable ratio of A:B (e.g., 60:40 v/v).[10]
-
A gradient may be necessary to resolve all degradation products. An example could be a linear gradient from 40% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary hydrolytic and cyclization degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. EA007345B1 - Methods for the stabilization of atorvastatin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Common impurities in Atorvastatin Ethyl Ester synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to impurities in the synthesis of Atorvastatin Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related and degradation impurities can arise. The most frequently observed impurities include:
-
Atorvastatin Lactone: Formed by intramolecular cyclization of the dihydroxy heptanoate (B1214049) side chain, often promoted by acidic conditions.
-
Diastereomers of Atorvastatin: Epimers at the C3 and C5 positions of the dihydroxy heptanoate side chain can form due to non-stereoselective reactions.
-
Desfluoro-Atorvastatin: An impurity lacking the fluorine atom on the phenyl ring, arising from impurities in the starting materials.
-
Process-Related Impurities (e.g., EP Impurity F): These can result from side reactions of intermediates during the synthesis, such as the Paal-Knorr condensation.[1]
-
Unreacted Intermediates: Residual starting materials or intermediates that have not fully reacted.
-
Other Ester Analogs (e.g., Methyl, tert-Butyl): May be present due to the use of other alcohols as solvents or impurities in the starting materials.
Q2: My final product shows a significant peak corresponding to Atorvastatin Lactone. What is the likely cause and how can I minimize its formation?
A2: The formation of Atorvastatin Lactone is a common issue, typically caused by acidic conditions during the reaction or work-up, which catalyze the intramolecular esterification of the dihydroxy acid side chain.[2]
To minimize its formation:
-
Control pH: Ensure that the pH of the reaction mixture and during work-up is maintained at a neutral or slightly basic level.
-
Temperature Control: Avoid prolonged heating, as elevated temperatures can accelerate lactonization.
-
Prompt Work-up: Process the reaction mixture promptly after completion to avoid prolonged exposure to conditions that favor lactone formation.
Q3: I am observing diastereomeric impurities in my product. What are the key steps to control stereochemistry?
A3: The presence of diastereomers indicates a lack of stereocontrol during the synthesis of the chiral diol side chain. Key strategies to control stereochemistry include:
-
Use of Chiral Precursors: Employing starting materials with the desired stereochemistry is the most effective approach.
-
Stereoselective Reagents: Utilize chiral reducing agents or catalysts for the formation of the hydroxyl groups.
-
Enzymatic Resolutions: Biocatalytic methods can be employed to selectively resolve racemic mixtures of intermediates.
Q4: How can I remove polar impurities from my crude this compound?
A4: Polar impurities, such as unreacted diols or acids, can be effectively removed using liquid-liquid extraction. A typical procedure involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with an aqueous solution. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove acidic impurities, followed by a brine wash to remove residual water.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Initial Synthesis
This guide provides a systematic approach to purifying crude this compound.
Caption: General Purification Workflow for this compound.
Method 1: Purification by Liquid-Liquid Extraction
This method is effective for removing highly polar and water-soluble impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with deionized water (2 x 1 volume of the organic layer) to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 1 volume) to remove any acidic byproducts.
-
Wash with brine (saturated NaCl solution) (1 x 1 volume) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Low Recovery: If the product has some water solubility, back-extract the aqueous layers with a small volume of the organic solvent to recover any dissolved product.
Method 2: Purification by Crystallization
Crystallization is a powerful technique for significantly increasing the purity of the final product.
Experimental Protocol:
-
Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system for the crystallization of this compound.
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of hot ethanol (near boiling point).
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Troubleshooting:
-
No Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of pure this compound.
-
Oiling Out: If the product separates as an oil, it may be due to a too-rapid cooling or the presence of a high concentration of impurities. Re-heat the solution, add more of the primary solvent (ethanol), and allow for slower cooling.
Method 3: Purification by Preparative HPLC
For the removal of closely related impurities, such as diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.
Experimental Protocol:
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to improve peak shape, is effective.
-
-
Sample Preparation: Dissolve the impure this compound in the mobile phase at a suitable concentration.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the main product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
-
Poor Separation: Optimize the mobile phase gradient and flow rate to improve the resolution between the product and impurities.
-
Low Recovery: Ensure the product is stable in the mobile phase. If the product is acid-sensitive, a neutral mobile phase should be used.
Data Presentation
The following tables provide illustrative data on the removal of common impurities using the described purification methods. The initial purity is assumed to be 95%, with each impurity present at 1%.
Table 1: Purity of this compound after Liquid-Liquid Extraction
| Impurity | Initial Level (%) | Level after Extraction (%) |
| Atorvastatin Lactone | 1.0 | 0.8 |
| Diastereomers | 1.0 | 1.0 |
| Desfluoro-Atorvastatin | 1.0 | 0.9 |
| Polar Byproducts | 2.0 | < 0.1 |
| Overall Purity | 95.0 | ~97.2 |
Table 2: Purity of this compound after Crystallization (from 97.2% pure material)
| Impurity | Initial Level (%) | Level after Crystallization (%) |
| Atorvastatin Lactone | 0.8 | < 0.1 |
| Diastereomers | 1.0 | 0.4 |
| Desfluoro-Atorvastatin | 0.9 | < 0.1 |
| Overall Purity | ~97.2 | > 99.5 |
Table 3: Purity of this compound after Preparative HPLC (from 99.5% pure material)
| Impurity | Initial Level (%) | Level after Prep. HPLC (%) |
| Diastereomers | 0.4 | < 0.05 |
| Overall Purity | > 99.5 | > 99.9 |
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting common impurity issues.
Caption: Decision tree for troubleshooting common impurities.
References
Technical Support Center: Optimization of HPLC Mobile Phase for Atorvastatin Ethyl Ester Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the effective separation of Atorvastatin (B1662188) and its related substance, Atorvastatin Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a process-related impurity of Atorvastatin. In pharmacopeial references, it is also known as Atorvastatin EP Impurity M or Atorvastatin Related Compound M.[1][2] Its effective separation from the active pharmaceutical ingredient (API) is critical for accurate purity and stability testing of Atorvastatin.
Q2: What is a recommended starting point for an HPLC method (column and mobile phase) to separate Atorvastatin and this compound?
A good starting point is a reversed-phase HPLC method using a C18 or C8 column. A common mobile phase consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (typically acetonitrile (B52724) or methanol).[3][4]
Starting Experimental Conditions:
| Parameter | Recommendation |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][5] |
| Mobile Phase A | Aqueous buffer (e.g., 20mM Potassium Dihydrogen Phosphate, pH adjusted)[3] |
| Mobile Phase B | Acetonitrile or Methanol[3][6] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[3] |
| Detection (UV) | 244 - 248 nm[4][6] |
| Column Temp. | Ambient or controlled (e.g., 30 °C)[4] |
Q3: Why is the pH of the mobile phase important for this separation?
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of Atorvastatin. Atorvastatin has a carboxylic acid functional group (pKa ≈ 4.5).[7] Operating the mobile phase at a pH below the pKa (e.g., pH 2.0 - 4.1) ensures the molecule is in its neutral, less polar form, leading to better retention on a reversed-phase column and improved peak symmetry by minimizing interactions with residual silanols on the stationary phase.[8]
Q4: Should I use an isocratic or gradient elution method?
The choice depends on the complexity of the sample.
-
Isocratic elution (constant mobile phase composition) is simpler and faster if you only need to separate Atorvastatin from the ethyl ester impurity and they are well-resolved.[9][10]
-
Gradient elution (varying mobile phase composition over time) is generally preferred for separating Atorvastatin from a wider range of its related substances, including the ethyl ester, as it can resolve compounds with different polarities in a single run and reduce total analysis time.[4][5]
Experimental Protocol: Gradient RP-HPLC Method
This protocol provides a detailed methodology for the separation of Atorvastatin and its ethyl ester impurity.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 12mM solution of Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust the pH to 4.1 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter.[4]
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Filter through a 0.45 µm membrane filter.[4]
-
Degassing: Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.[3]
2. Standard Solution Preparation:
-
Atorvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atorvastatin reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
This compound Stock Solution: Prepare a separate stock solution of this compound impurity standard in the same manner.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for system suitability testing.
3. HPLC System Parameters:
| Parameter | Setting |
|---|---|
| Column | YMC C18 Triart (150 mm x 4.6 mm, 3 µm) or equivalent[4] |
| Flow Rate | 1.3 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C[4] |
| UV Detection | 244 nm[4] |
| Gradient Program | See table below |
Gradient Elution Program Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 57 | 43 |
| 15.0 | 57 | 43 |
| 15.1 | 37 | 63 |
| 20.0 | 37 | 63 |
| 20.1 | 57 | 43 |
| 25.0 | 57 | 43 |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My primary issue is poor resolution between the Atorvastatin and this compound peaks. What should I do?
A: Poor resolution is the most common challenge. A systematic approach to optimizing the mobile phase is required. The workflow below outlines the steps.
References
- 1. Atorvastatin EP Impurity M | 1146977-93-6 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scispace.com [scispace.com]
- 4. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Atorvastatin Ethyl Ester
Welcome to the technical support center for the scale-up synthesis of Atorvastatin (B1662188) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis process, offering potential causes and solutions in a direct question-and-answer format.
Question: We are experiencing low yields in the Paal-Knorr condensation step. What are the common causes and how can we optimize this reaction?
Answer: Low yields in the Paal-Knorr pyrrole (B145914) formation are a frequent challenge during scale-up. Several factors can contribute to this issue:
-
Inefficient Water Removal: The condensation reaction produces water, which can hinder the reaction rate.[1] On a large scale, ensuring efficient removal of this water is critical.
-
Catalyst Activity: The choice and handling of the catalyst are crucial. For instance, pivalic acid is a commonly used catalyst.[1][2]
-
Solvent System: The solvent system plays a significant role. A co-solvent system like toluene-heptane is often used to facilitate azeotropic distillation for water removal with a Dean-Stark trap.[2]
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion.
Troubleshooting Steps & Recommendations:
-
Implement Azeotropic Distillation: Utilize a Dean-Stark apparatus to continuously remove water from the reaction mixture.[2]
-
Optimize Catalyst and Solvent: The addition of a tertiary amine can enhance the reaction rate and yield.[1] Consider using a toluene-heptane co-solvent system for effective water separation.[2]
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the optimal reaction time.
-
Ensure Reagent Purity: Verify the purity of the starting materials, the 1,4-diketone and the primary amine, as impurities can interfere with the reaction.
Question: Our final product shows high levels of the Atorvastatin lactone impurity. How can we prevent its formation?
Answer: The formation of Atorvastatin lactone is a common issue, often arising from the acidic conditions used for deprotection of intermediate protecting groups.[1][3] Simultaneous removal of both the gem-dimethyl ketal (diol protection) and tert-butyl ester (acid protection) using strong acid can lead to the formation of multiple unwanted impurities, including the lactone.[3]
Prevention Strategies:
-
Stepwise Deprotection: Instead of a one-pot deprotection, consider a stepwise approach. First, remove the acid-labile ketal protecting group under controlled acidic conditions to yield the diol intermediate.[3] This intermediate can often be isolated as a crystalline solid, which aids in purification before proceeding to the next step.[3]
-
Controlled Acid Treatment: If a single-step deprotection is attempted, carefully control the temperature and reaction time. High temperatures (80°C or higher) and extended exposure to excess acid can significantly increase lactone formation.[1]
-
Hydrolysis Conditions: Following deprotection, the hydrolysis of the ester to the carboxylic acid should be performed under basic conditions (e.g., using NaOH). The subsequent work-up and salt formation must be carefully managed to avoid lactonization.
Question: We are observing significant levels of ether and ketal impurities in our Atorvastatin product. What process parameters can be adjusted to minimize these?
Answer: Ether and unreacted ketal impurities are process-related impurities that can be controlled by optimizing the deprotection and work-up steps. A patented process suggests that concentrating the reaction mixture after the initial deprotection step can dramatically lower these impurities.[4]
Optimization of Process Parameters:
| Parameter | Recommended Condition | Expected Impurity Level |
| Concentration Post-Deprotection | Evaporation under reduced pressure for 1 to 4 hours at 10°C to 30°C.[4] | Ether and Ketal impurities can be reduced to as low as 0.0001% to 0.05%.[4] |
| Washing Step | An optional wash with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) between hydrolysis and salt formation can help remove organic impurities.[4] | Aids in overall purity enhancement. |
| pH Adjustment | Careful adjustment of pH during work-up and salt formation is critical. For calcium salt precipitation, the pH is typically adjusted to around 8.6-9.0.[4] | Prevents side reactions and ensures proper salt formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Atorvastatin?
A1: Besides the Atorvastatin lactone, ether, and ketal impurities mentioned above, other common process-related impurities include:
-
Des-fluoro impurity: Arises from impurities in the starting materials.[5]
-
Diastereomers: Incorrect stereochemistry in the chiral side chain can lead to diastereomeric impurities.[1] Ensuring the stereochemical purity of the starting materials is a key aspect of the synthesis.[6]
-
Amide impurities: Can form through side reactions, particularly during extended reflux periods in the Paal-Knorr condensation.[1]
-
Unreacted intermediates: Incomplete reactions can leave starting materials or intermediates in the final product.
Q2: What analytical techniques are recommended for monitoring impurities during the scale-up process?
A2: A robust analytical strategy is essential for controlling the impurity profile. The recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main compound and its impurities. Specific methods, such as enantioselective HPLC, are required to determine enantiomeric purity.[7]
-
Thin-Layer Chromatography (TLC): Useful for rapid in-process monitoring of reaction completion.[3]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is used for the identification and characterization of unknown impurities and degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the final product and helps in the characterization of isolated impurities.
Q3: Are there alternatives to the Paal-Knorr synthesis for forming the pyrrole core?
A3: While the Paal-Knorr synthesis is a highly convergent and widely used route,[1][3] other strategies have been reported. These can include linear synthesis routes involving cycloaddition reactions or other heterocyclic chemistry methods. However, for large-scale production, the Paal-Knorr approach is often favored due to its efficiency and the availability of starting materials.[2][3]
Experimental Protocols
Protocol 1: Kilogram-Scale Ketal Deprotection and Diol Isolation
This protocol is adapted from an improved synthesis method for producing high-purity Atorvastatin.[3]
-
Reaction Setup: In a 100 L reaction vessel, charge Methanol (B129727) (50 L), water (13 L), and sodium hydroxide (B78521) (0.47 kg, 11.78 mol).
-
Addition of Starting Material: To this solution, add the ketal-protected intermediate (6.3 kg, 10.25 mol) under vigorous stirring.
-
Reaction: Raise the temperature to and maintain it at 40°C for 30 minutes. Monitor the reaction progress by TLC (Eluent: 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, distill off the methanol under reduced pressure (approx. 40 L collected).
-
Extraction: To the residue, add water (30 L) and ethyl acetate (15 L). Stir the biphasic mixture for 30 minutes.
-
Isolation: Separate the layers. The desired diol product can be crystallized from the appropriate solvent system to achieve high purity (>99%) before proceeding to the next step.[3]
Protocol 2: Hydrolysis and Calcium Salt Formation
This protocol describes the final steps of converting the diol intermediate to the Atorvastatin calcium salt.[3]
-
Hydrolysis: The isolated diol intermediate is subjected to ester hydrolysis using a base like sodium hydroxide in a methanol/water mixture.
-
Extraction & Purification: A key improvement involves using ethyl acetate for the work-up. This solvent can quench excess base, remove organic impurities, and extract the final calcium salt from the aqueous solution.[3]
-
Salt Formation: After hydrolysis, an aqueous solution of calcium acetate is added to the solution of the sodium salt of Atorvastatin.
-
Crystallization: The precipitated Atorvastatin hemi-calcium salt is then isolated. Purity can be further improved (>99.9%) by crystallization from a suitable solvent like hot ethanol.[3] The final product is dried under vacuum at 40°C.[3]
Visualizations
Caption: A simplified workflow of the Atorvastatin synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. biomolther.org [biomolther.org]
- 3. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2560951A1 - Production of atorvastatin low in ether impurities - Google Patents [patents.google.com]
- 5. Synthesis Process Optimization of the Atorvastatin Key Intermediate-Academax [zbzx.academax.com]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions in Atorvastatin Ethyl Ester synthesis
Technical Support Center: Atorvastatin (B1662188) Ethyl Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of Atorvastatin Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed process-related impurities include Atorvastatin Lactone (also known as EP Impurity H), diastereomeric impurities (DSAT), and desfluoro-atorvastatin (DFAT).[1][2] Other potential side products can arise from incomplete reactions or degradation under certain conditions. The impurity profile is highly dependent on the specific manufacturing process and parameters used.[2][]
Q2: What is the primary cause of Atorvastatin Lactone formation?
A2: Atorvastatin Lactone is typically formed during the acidic deprotection of the side-chain protecting groups or during the hydrolysis of the ester.[4] The acidic conditions can catalyze the intramolecular cyclization of the 5-hydroxy group with the carboxylic acid moiety of the heptanoic acid side chain to form the stable six-membered lactone ring.[4][5]
Q3: How do diastereomeric impurities arise in the synthesis?
A3: Atorvastatin has two chiral centers on its heptanoic acid side chain. Diastereomeric impurities are formed if the stereochemical control during the synthesis is not precise.[5] This often occurs during the reduction of the β-keto ester intermediate, where incorrect stereochemistry can be introduced at the hydroxyl groups. Early enantioselective routes aimed to set this stereochemistry precisely to avoid such impurities.[2]
Q4: What is the Paal-Knorr condensation, and why is it a critical step?
A4: The Paal-Knorr condensation is a key reaction in many Atorvastatin synthesis routes, responsible for forming the central pyrrole (B145914) ring. It involves the condensation of a 1,4-diketone with a primary amine that carries the chiral side chain.[6][7][8] This step is critical as it assembles the core structure of the molecule. The efficiency and cleanliness of this reaction are paramount, as it is often a rate-limiting step where side reactions can occur if not properly controlled.[7][9]
Q5: What analytical methods are recommended for monitoring these impurities?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of Atorvastatin and its related impurities.[8][10] Reversed-phase HPLC coupled with a UV detector is a common setup.[11] For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[10][12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| High levels of Atorvastatin Lactone impurity (>0.15%) detected in the final product. | 1. Prolonged exposure to acidic conditions during deprotection. 2. High temperatures during work-up or purification after ester hydrolysis. 3. Inefficient hydrolysis of the lactone ring back to the open-chain acid. | 1. Minimize reaction time for the deprotection step. 2. Carefully control the pH during the hydrolysis and subsequent acidification steps.[13] 3. After basic hydrolysis of the ester, ensure complete conversion and avoid overly acidic conditions during neutralization which can re-form the lactone.[4] |
| Presence of significant diastereomeric impurities (DSAT) upon HPLC analysis. | 1. Ineffective stereocontrol during the reduction of the 3-oxoheptanoic acid methyl ester intermediate.[4] 2. Use of non-stereospecific reducing agents. 3. Racemization at chiral centers due to harsh reaction conditions (e.g., strong base or acid). | 1. Employ stereoselective reducing agents like tributylborane and NaBH₄ to achieve the correct (3R,5R) configuration.[4] 2. Carefully control temperature and pH throughout the synthesis to preserve stereochemical integrity. 3. Utilize chiral auxiliaries or catalysts in early synthetic steps to establish the correct stereocenters.[2] |
| Low yield in the Paal-Knorr condensation step. | 1. Inefficient removal of water formed during the reaction, which can inhibit the cyclization.[7][9] 2. Suboptimal catalyst or reaction conditions. The reaction is often slow.[7][9] 3. Steric hindrance preventing the cyclization. | 1. Use a Dean-Stark trap or azeotropic distillation (e.g., with a toluene-heptane co-solvent system) to continuously remove water.[6] 2. Use an effective acid catalyst like pivalic acid. The addition of a tertiary amine (e.g., n-ethylmorpholine) can significantly enhance the reaction rate and yield.[7] 3. Ensure high purity of the 1,4-diketone and primary amine starting materials. |
| Detection of unknown peaks in the HPLC chromatogram. | 1. Degradation of starting materials or intermediates. 2. Side reactions from residual solvents or reagents. 3. Oxidative degradation of the product. | 1. Characterize the unknown impurity using LC-MS to determine its molecular weight and fragmentation pattern.[12] 2. Review all reaction steps for potential sources of contamination or degradation (e.g., exposure to air, light, or extreme temperatures). 3. Perform forced degradation studies (acidic, basic, oxidative, thermal) to intentionally generate and identify potential degradation products.[1] |
Quantitative Data on Impurity Levels
The following table summarizes typical impurity levels reported in bulk drug samples, as determined by HPLC. These values serve as a benchmark for quality control.
| Impurity | Typical Percentage Range Reported (%) | Reference |
| Desfluoro-atorvastatin (DFAT) | 0.057 - 0.081 | [1] |
| Diastereomer-atorvastatin (DSAT) | 0.072 - 0.097 | [1] |
| Atorvastatin Lactone | < 0.18 (can be reduced to < 0.06 with optimized process) | [13] |
| Total Impurities | 0.608 - 0.664 | [1] |
Experimental Protocols
1. Protocol for Paal-Knorr Condensation to Synthesize Protected Atorvastatin Intermediate
This protocol is based on methods designed to improve reaction rate and yield.[7]
-
Reagents:
-
1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Primary Amine)
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone)
-
Pivalic Acid
-
n-Ethylmorpholine
-
-
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus and under a nitrogen atmosphere, add the primary amine (1.0 eq) and the diketone (1.09 eq).
-
Add toluene as the solvent to the mixture.
-
Warm the mixture to 50°C with stirring.
-
At 50°C, add pivalic acid (0.7 eq) followed by n-ethylmorpholine (0.7 eq).
-
Heat the resulting suspension to reflux.
-
Continuously remove water via the Dean-Stark trap.
-
Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and proceed with work-up and purification, which typically involves crystallization from a solvent like isopropanol.
-
2. Protocol for Hydrolysis of Atorvastatin Ester and Lactone Formation Control
This protocol focuses on the hydrolysis of the tert-butyl ester and subsequent work-up to minimize lactone formation and isolate the final product with high purity.[14]
-
Reagents:
-
Protected Atorvastatin Intermediate (from Paal-Knorr reaction)
-
Isopropyl Alcohol, Methanol (B129727), Ethyl Acetate (B1210297)
-
Hydrochloric Acid (36%)
-
Sodium Hydroxide (B78521)
-
Calcium Acetate
-
-
Procedure:
-
Deprotection: In a glass-lined reactor, suspend the protected intermediate (1.0 eq) in isopropyl alcohol and water. Add hydrochloric acid (approx. 0.8 eq) and heat the suspension to 60°C for 1 hour. Cool the solution to precipitate the deprotected diol ester and isolate by filtration. This step of isolating the pure intermediate is crucial for minimizing impurities in the final product.
-
Hydrolysis: Add the purified diol ester to a solution of sodium hydroxide in methanol and water. Maintain the temperature at 40°C for approximately 30 minutes, monitoring by TLC for completion.
-
Work-up and Extraction: Distill the methanol from the reaction mixture under reduced pressure. Add water and ethyl acetate to the residue. The ethyl acetate wash removes unreacted starting material and organic impurities.
-
Salt Formation: To the aqueous layer containing the sodium salt of Atorvastatin, add a solution of calcium acetate. The Atorvastatin calcium salt will precipitate.
-
Purification: The precipitated product can be isolated by filtration or centrifugation. Further purification can be achieved by recrystallization from hot ethanol (B145695) to yield the final product with >99.5% purity.
-
Visualizations
Below are diagrams illustrating key processes in Atorvastatin synthesis and troubleshooting.
Caption: Workflow of the Paal-Knorr condensation for pyrrole ring formation.
Caption: Logical workflow for troubleshooting common synthesis impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN110646520A - Method for separating and/or detecting impurities in atorvastatin calcium - Google Patents [patents.google.com]
- 6. biomolther.org [biomolther.org]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]
- 14. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of Atorvastatin Ethyl Ester
Welcome to the technical support center for the HPLC analysis of Atorvastatin Ethyl Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape in your chromatographic analysis.
Troubleshooting Guides
This section provides detailed troubleshooting for common peak shape problems encountered during the HPLC analysis of this compound.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate quantification and poor resolution.[1][2]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups in this compound, causing peak tailing.[2][3]
-
Mobile Phase pH Too Close to Analyte's pKa: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion.[2][6][7]
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively control the mobile phase pH, leading to inconsistent ionization and peak tailing.[1][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][3][8]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][3]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Q2: My this compound peak is fronting. What does this indicate and how can I resolve it?
Peak fronting, where the front part of the peak is broader than the back, can also compromise the accuracy of your results.[9]
Potential Causes and Solutions:
-
Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.[9][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to a distorted peak.[9][10]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[10] If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[12]
-
Solution: Inspect the column for any visible signs of collapse. If a void is suspected, reversing and flushing the column might help. However, in most cases, the column will need to be replaced.[3]
-
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, which can sometimes manifest as peak fronting.[10]
-
Solution: Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves. Ensure the temperature does not exceed the column's operating limits.
-
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Frequently Asked Questions (FAQs)
Q3: What is the ideal mobile phase pH for the analysis of this compound?
For basic compounds like this compound, a mobile phase pH in the acidic range, typically between 2.5 and 4.5, is recommended.[3][4] This helps to suppress the ionization of residual silanol groups on the column, which are a primary cause of peak tailing.[3][13] It is crucial to operate within the pH stability range of your HPLC column.[5]
Q4: Can the sample diluent affect the peak shape of this compound?
Yes, the sample diluent can significantly impact peak shape.[14] If the diluent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, particularly fronting.[9][15] For best results, dissolve your sample in the initial mobile phase composition.[10] If solubility is an issue, use the weakest solvent possible that completely dissolves the sample and consider reducing the injection volume.[15][16]
Q5: How does column temperature affect the peak shape?
Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally leads to sharper peaks and reduced retention times.[17] For Atorvastatin, a column temperature of around 40°C has been shown to provide a good tailing factor. If you are experiencing broad peaks, increasing the column temperature may improve the peak shape. However, be aware that excessive temperatures can degrade both the analyte and the column.
Q6: What type of HPLC column is best for this compound analysis?
C18 columns are commonly used and are a good starting point for the analysis of this compound due to its hydrophobic nature.[18][19] However, for basic compounds, columns with high-purity silica (B1680970) and end-capping are recommended to minimize silanol interactions.[20] In some cases, alternative stationary phases like C8 or Phenyl columns might offer different selectivity and improved peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 2.5 | 1.1 | Symmetrical peak |
| 3.5 | 1.2 | Acceptable peak shape |
| 4.5 | 1.5 | Minor tailing observed |
| 5.5 | > 2.0 | Significant tailing |
| 6.5 | > 2.5 | Severe tailing |
Note: Data is illustrative and based on typical behavior of basic compounds like Atorvastatin on a C18 column. Actual results may vary depending on the specific column and other chromatographic conditions.
Table 2: Influence of Sample Diluent on Peak Shape
| Sample Diluent | Peak Shape |
| Mobile Phase (e.g., 50:50 Acetonitrile:Water) | Symmetrical |
| 100% Acetonitrile | Peak fronting may occur |
| 100% Methanol | Peak fronting may occur |
| 100% Water | Poor solubility may lead to split peaks |
Experimental Protocols
Protocol 1: Sample Loading Study
Objective: To determine the optimal sample concentration and injection volume to avoid peak distortion due to column overload.
Methodology:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable diluent.
-
Create a series of dilutions from the stock solution, for example, 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL.
-
Set up your HPLC system with the desired method.
-
Inject a fixed volume (e.g., 10 µL) of each dilution, starting from the lowest concentration.
-
Analyze the peak shape (asymmetry factor) for each concentration.
-
Identify the highest concentration that provides a symmetrical peak (asymmetry factor typically between 0.9 and 1.2). This is the upper limit of your linear range without overloading the column.
-
If peak fronting is observed even at low concentrations, repeat the experiment with a smaller injection volume (e.g., 5 µL).
Protocol 2: Mobile Phase pH Optimization
Objective: To find the optimal mobile phase pH for a symmetrical peak shape of this compound.
Methodology:
-
Prepare several batches of the aqueous component of your mobile phase, each with a different pH. For example, prepare buffers at pH 2.5, 3.0, 3.5, 4.0, and 4.5.
-
Prepare your mobile phase by mixing the buffered aqueous component with the organic modifier in the desired ratio.
-
Prepare a standard solution of this compound at a concentration known to be within the linear range (from the sample loading study).
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Repeat steps 4-6 for each of the prepared mobile phases with different pH values.
-
Plot the peak asymmetry factor against the mobile phase pH to determine the optimal pH that results in the most symmetrical peak.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. biotage.com [biotage.com]
- 5. moravek.com [moravek.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. sample diluent for HPLC - Chromatography Forum [chromforum.org]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. ijrpr.com [ijrpr.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Enhancing the resolution of Atorvastatin Ethyl Ester and its impurities in chromatography
Welcome to the technical support center for the chromatographic analysis of Atorvastatin Ethyl Ester and its related impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when trying to resolve this compound from its parent drug, Atorvastatin, and other impurities?
A1: The most prevalent challenges include:
-
Poor Resolution: Co-elution or inadequate separation between Atorvastatin, this compound, and other structurally similar impurities. This is often due to the very similar chemical structures of these compounds.[1]
-
Peak Tailing: Asymmetrical peak shapes, particularly for Atorvastatin, can complicate accurate integration and quantification.
-
Low Sensitivity: Difficulty in detecting and quantifying impurities present at low levels (e.g., below 0.1%).
-
Long Run Times: Methods that achieve good resolution may be excessively long, reducing sample throughput.[1][2]
Q2: What are the critical parameters in the mobile phase that affect the resolution?
A2: The mobile phase composition is a critical factor. Key parameters include:
-
Organic Modifier Percentage: In reversed-phase chromatography, adjusting the percentage of organic solvents like acetonitrile (B52724) or methanol (B129727) is the most effective way to control the retention factor and, consequently, resolution.[3]
-
pH of the Aqueous Phase: The pH of the buffer can significantly impact the retention time and peak shape of ionizable compounds like Atorvastatin (pKa ≈ 4.6).[4][5] A pH around 4.0-4.2 has been shown to provide good resolution between critical impurity pairs.[4]
-
Buffer Choice and Concentration: The type of buffer (e.g., phosphate (B84403), formate, acetate) and its concentration can influence selectivity and peak shape.[4] For instance, a 10-15 mM phosphate buffer at pH 4.1 has been reported to yield good results.[4]
Q3: Which type of HPLC column is generally recommended for this analysis?
A3: C18 and C8 columns are the most commonly used stationary phases for the analysis of Atorvastatin and its impurities due to their hydrophobic nature.[6] However, for challenging separations involving closely related impurities, other stationary phases have been successfully employed:
-
Cyano (CN) columns: A diisopropyl-cyanopropylsilane stationary phase has demonstrated satisfactory resolution between specified and unspecified impurities.[5][6]
-
Phenyl columns: These can offer different selectivity compared to C18 and C8 columns.
-
Core-shell or superficially porous particle columns: These columns can provide higher efficiency and better resolution in shorter run times compared to traditional fully porous particle columns.[1][2][6]
Troubleshooting Guides
Issue 1: Poor Resolution Between Atorvastatin and Atorvastatin Impurity B/C
This is a common challenge due to the structural similarity of these compounds.
Troubleshooting Workflow:
References
Strategies to improve the solubility of Atorvastatin Ethyl Ester for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Atorvastatin (B1662188) Ethyl Ester in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Atorvastatin Ethyl Ester and why is its solubility a concern for in vitro assays?
This compound is a derivative and impurity of Atorvastatin, a drug used to lower cholesterol.[1][2] Like its parent compound, Atorvastatin, it is a lipophilic (fat-soluble) molecule with poor aqueous solubility.[3][4] This low water solubility presents a significant challenge for in vitro experiments, which are typically conducted in aqueous-based cell culture media or buffer systems. Inadequate dissolution can lead to drug precipitation, inaccurate dosing, and unreliable experimental results.[5]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For initial solubilization, organic solvents are required. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are common choices for preparing high-concentration stock solutions.[6][7] The solubility in these solvents is significantly higher than in aqueous buffers. For instance, Atorvastatin (as the calcium salt) is soluble in DMSO at approximately 15 mg/mL and in methanol at around 25 mg/mL.[7] this compound is noted to be soluble in methanol and slightly soluble in DMSO and Chloroform.[1][8]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with ideally below 0.1% to avoid potential solvent effects on the cells.[5][6] It is crucial to include a vehicle control (media containing the same final concentration of DMSO without the compound) in all experiments.[5]
Q4: What are the primary strategies to improve the aqueous solubility of this compound for my assay?
Several formulation strategies can be employed to enhance the apparent aqueous solubility and prevent precipitation in your assay medium:[9][10]
-
Co-solvents: Utilizing a water-miscible organic solvent like DMSO to prepare a concentrated stock, which is then carefully diluted into the aqueous medium.[11]
-
Surfactants: Using non-ionic surfactants (e.g., Tween® 80, Polysorbates, Cremophor® EL) to form micelles that encapsulate the lipophilic drug, thereby increasing its solubility.[12][13]
-
Cyclodextrins: Employing cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes, where the hydrophobic this compound molecule is sequestered within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) renders the complex water-soluble.[14][15][16]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to identifying and resolving common precipitation issues encountered when preparing working solutions of this compound in aqueous media.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitate | 1. Solvent Shock: The rapid change in polarity when adding a concentrated DMSO/organic stock to the aqueous medium is the most likely cause.[5] 2. Concentration Exceeds Solubility: The final desired concentration of the compound is higher than its maximum solubility in the aqueous medium.[5] | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[6] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, then add this to the final volume.[5][6] 3. Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. |
| Precipitate Forms Over Time | 1. Thermodynamic Instability: The initially formed supersaturated solution is unstable and the compound gradually crystallizes out of solution. 2. Interaction with Media Components: Salts, proteins, or other components in the culture medium can interact with the compound, reducing its solubility over time.[5][17] | 1. Incorporate Solubilizing Excipients: Reformulate the working solution using cyclodextrins or non-toxic surfactants to form stable complexes or micelles. 2. Conduct a Time-Course Solubility Study: Determine the time window in which the compound remains in solution at the desired concentration and ensure your experimental endpoint falls within this period. (See Protocol 2). |
| Cloudy or Hazy Solution | 1. Formation of Colloidal Suspension: The compound is not fully dissolved but exists as fine, dispersed particles (nanosuspension).[18] 2. Incomplete Dissolution of Stock: The initial stock solution was not fully dissolved before dilution. | 1. Verify Stock Solution Clarity: Ensure your stock solution is completely clear before diluting it. If necessary, gently warm or sonicate the stock solution. 2. Assess Particle Size: If a hazy solution is acceptable for your assay (e.g., not an imaging-based assay), consider that you may be working with a nanosuspension. However, be aware that the effective soluble concentration may be lower than the nominal concentration.[19] |
Quantitative Data: Solubility of Atorvastatin
The following table summarizes solubility data for Atorvastatin (as calcium salt, unless otherwise specified) in various solvents and with different solubilization techniques, providing a reference for formulating this compound.
| Compound/Formulation | Solvent/System | Solubility | Reference |
| Atorvastatin Calcium | Water | 0.028 mg/mL | [20] |
| Atorvastatin Calcium | Phosphate Buffer (pH 6.8) | 0.112 mg/mL | [20] |
| Atorvastatin Calcium | Methanol | ~68.3 mg/mL | [13] |
| Atorvastatin Calcium | DMSO | ~15 mg/mL | [7] |
| Atorvastatin Calcium | Ethanol | ~0.5 mg/mL | [7] |
| Atorvastatin Calcium Trihydrate | Deep Eutectic Solvent (NA:PG) | 0.158 mg/mL | [21] |
| Atorvastatin Calcium | with β-Cyclodextrin (Freeze-dried) | Significantly increased vs. drug alone | [22] |
| Atorvastatin Calcium | with HP-β-CD (Spray-dried) | 39-fold increase in water | [23] |
| Atorvastatin Calcium | with SBE-β-CD | Significantly increased vs. β-CD | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solution using a Co-Solvent (DMSO)
This protocol describes the standard method for preparing a working solution of this compound in an aqueous medium.
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is completely dissolved; gentle warming (to 37°C) or brief sonication may be necessary. Store the stock solution at -20°C or -80°C as recommended.
-
Pre-warm Medium: Place the required volume of your cell culture medium or aqueous buffer in a 37°C water bath or incubator for at least 30 minutes.[6] Using cold media can decrease compound solubility.[6]
-
Dilute Stock Solution: While gently swirling or vortexing the pre-warmed medium, slowly add the required volume of the DMSO stock solution drop-by-drop.[5] This gradual addition and mixing are critical to prevent localized high concentrations that lead to precipitation ("solvent shock").
-
Final Inspection: After dilution, visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells or assay.
Protocol 2: Determining Maximum Soluble Concentration in Assay Medium
This protocol helps you determine the practical upper concentration limit for your specific experimental conditions.
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Medium: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Spike with Compound: Add a small, fixed volume of each DMSO serial dilution to the corresponding wells (e.g., 2 µL, to keep final DMSO concentration at 1%). Include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates light scattering from a precipitate.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the desired experimental duration is your maximum working soluble concentration.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. This compound | 1146977-93-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. allmpus.com [allmpus.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. scispace.com [scispace.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. actapharmsci.com [actapharmsci.com]
Overcoming challenges in the characterization of Atorvastatin Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the characterization of Atorvastatin (B1662188) Ethyl Ester.
Troubleshooting Guide
Encountering issues during the analytical characterization of Atorvastatin Ethyl Ester is common. This guide provides solutions to frequently observed problems in chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Incompatible pH of the mobile phase. - Column overload. | - Use a lower pH mobile phase to suppress silanol (B1196071) activity. - Employ a column with end-capping or a different stationary phase. - Reduce the sample concentration or injection volume.[1][2] |
| Peak Splitting or Broadening | - Sample solvent incompatible with the mobile phase. - Column void or contamination. - Co-elution with an impurity. | - Dissolve the sample in the mobile phase. - Flush the column with a strong solvent or replace it if a void is suspected. - Adjust the mobile phase composition or gradient to improve resolution.[1][2][3] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Pump issues (air bubbles, leaks). | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a stable temperature. - Purge the pump and check for leaks in the system.[4] |
| Ghost Peaks | - Contamination in the mobile phase or injection solvent. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash method between injections. |
| High Backpressure | - Blockage in the column or tubing. - Precipitated buffer in the mobile phase. | - Reverse-flush the column (if permissible by the manufacturer). - Filter the mobile phase and ensure buffer solubility. |
Troubleshooting Workflow for HPLC Analysis
The following diagram illustrates a systematic approach to troubleshooting common HPLC issues encountered during this compound analysis.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound?
A1: The primary challenges include:
-
Polymorphism: Atorvastatin and its derivatives can exist in multiple crystalline and amorphous forms, each with different physicochemical properties like solubility and stability.[5][6][7][8] Characterizing the specific polymorphic form is crucial for consistent product performance.
-
Degradation: this compound can degrade under various stress conditions, including acidic, oxidative, and photolytic environments, leading to the formation of impurities that need to be identified and quantified.[9][10][11]
-
Low Aqueous Solubility: Similar to the parent drug, this compound is expected to have low aqueous solubility, which can pose challenges in developing dissolution methods and achieving desired bioavailability.
-
Baseline Separation: Achieving baseline separation from related substances and degradation products in chromatography can be challenging and requires careful method development.[12]
Q2: How can I identify and quantify degradation products of this compound?
A2: A forced degradation study is the recommended approach. This involves subjecting the this compound sample to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[9][10] The resulting mixture can then be analyzed using a stability-indicating HPLC or LC-MS/MS method. Mass spectrometry is particularly useful for the structural elucidation of unknown degradation products.[13]
Q3: What analytical techniques are most suitable for characterizing the solid-state properties of this compound?
A3: The following techniques are essential for solid-state characterization:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and differentiate between polymorphs.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, glass transition temperature, and to detect polymorphic transitions.[6][14][15][16][17]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect changes in the solid state.
Q4: Are there any specific considerations for sample preparation when analyzing this compound?
A4: Yes, due to its potential for degradation and low solubility, the following should be considered:
-
Solvent Selection: Use a diluent in which the compound is sufficiently soluble and stable. A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water is often used.[18][19][20]
-
Light Protection: Prepare and store solutions protected from light to prevent photolytic degradation.
-
Fresh Preparation: Analyze samples as soon as possible after preparation to minimize degradation in solution.
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This protocol provides a general framework for the separation and quantification of this compound and its related impurities.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically employed to achieve good resolution.[10][12]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.[13]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize the solution before injection.
-
Base Degradation: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve the sample in a suitable diluent for analysis.[21]
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
Degradation Pathway of Atorvastatin
The following diagram illustrates a simplified degradation pathway for Atorvastatin under acidic conditions, which can be analogous for its ethyl ester.
Caption: Simplified acidic degradation pathway of Atorvastatin.
Quantitative Data Summary
Polymorphism Characterization Data for Atorvastatin Calcium
The following table summarizes characteristic peaks for different polymorphic forms of Atorvastatin Calcium, which can be a useful reference for the solid-state characterization of related compounds like this compound.
| Polymorphic Form | PXRD Characteristic Peaks (2θ) | DSC Thermal Events |
| Form I | 9.2°, 9.5°, 10.3°, 10.6°, 11.9°, 12.3°, 21.7°[22] | Broad endotherm (water loss) at 80-125°C, followed by melting endotherm around 160°C.[14][15] |
| Form V | 5.3°, 8.3°, and a broad peak at 18-23°[5] | Data not specified in the provided context. |
| Amorphous | Broad humps at 8-14° and 15-26°[5] | Glass transition (Tg) around 140°C.[14] |
Note: The specific polymorphic behavior of this compound may differ from Atorvastatin Calcium and should be characterized independently.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. US7411075B1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 12. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Atorvastatin Ethyl Ester synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Atorvastatin (B1662188) Ethyl Ester. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Atorvastatin Ethyl Ester?
A1: The most prevalent synthetic strategies for Atorvastatin and its esters involve the construction of the central pyrrole (B145914) ring via two primary methods: the Paal-Knorr condensation and the Hantzsch pyrrole synthesis.[1][2] The Paal-Knorr route is a widely used industrial method that involves the condensation of a 1,4-diketone precursor with a primary amine bearing the chiral side chain.[1][3] Alternative approaches, such as those employing multicomponent reactions (MCRs), have also been developed to streamline the synthesis.[1][2]
Q2: How can the stereochemistry of the diol side-chain be controlled?
A2: The stereochemistry of the β,δ-dihydroxy heptanoate (B1214049) side chain is crucial for the pharmacological activity of Atorvastatin. Control of this stereochemistry is typically achieved by using a chiral precursor for the side chain. An early enantioselective approach utilized an ester chiral auxiliary to direct a diastereoselective aldol (B89426) reaction, thereby setting the stereochemistry of the two alcohol functional groups.[4] Biocatalytic methods, such as the use of ketoreductases for the asymmetric reduction of a diketo ester, also offer an efficient route to the chiral side chain.
Q3: What are some of the critical impurities that can form during the synthesis?
A3: During the synthesis of Atorvastatin, several process-related impurities can be formed. One common impurity is the des-fluoro analog, where the fluorine atom on the phenyl ring is lost.[5] Other potential by-products can arise from side reactions of the starting materials or intermediates, as well as diastereomers if the stereochemistry is not well-controlled.[3][4] The impurity profile is highly dependent on the specific manufacturing process and the parameters used.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Paal-Knorr condensation | - Incomplete reaction. - Presence of water in the reaction mixture. - Suboptimal catalyst or reaction temperature. | - Increase reaction time and monitor by TLC. - Use a Dean-Stark apparatus for azeotropic removal of water, particularly with solvents like toluene-heptane.[3] - Optimize the catalyst (e.g., pivalic acid) and reaction temperature. A temperature range of 40-120°C is often employed.[6][7] |
| Formation of des-fluoro impurity | - Reductive defluorination under certain reaction conditions. | - Carefully control the reaction conditions, particularly if using reducing agents in subsequent steps. - Purify the crude product using column chromatography or recrystallization. |
| Incomplete hydrolysis of the ester | - Insufficient base or reaction time. - Steric hindrance around the ester group. | - Increase the amount of base (e.g., NaOH) and/or prolong the reaction time at a moderate temperature (e.g., 40°C).[8] - Monitor the reaction progress by TLC or HPLC to ensure complete conversion.[3] |
| Difficulty in product purification | - Presence of closely related impurities or unreacted starting materials. | - Employ crystallization from a suitable solvent system, such as ethanol/water, to improve purity.[8] - For large-scale purification, an ethyl acetate (B1210297) extraction procedure can be effective for isolating the final product.[8] |
| Poor reproducibility of the reaction | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Ensure all reagents and solvents are of high purity and anhydrous where necessary. - Standardize the experimental protocol, including reaction time, temperature, and stirring speed. |
Optimization of Reaction Conditions
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a critical step in many Atorvastatin syntheses. The following table summarizes key parameters for optimizing this reaction.
| Parameter | Condition | Effect on Yield/Purity | Reference(s) |
| Catalyst | Pivalic Acid | Effective in promoting the condensation. | [3] |
| Tertiary amine salt of an organic acid | Can significantly enhance the reaction rate and yield. | [6][7] | |
| Solvent | Toluene-Heptane | Allows for azeotropic removal of water. | [3] |
| Tetrahydrofuran (THF) | Can be used as a co-solvent. | [9] | |
| Temperature | 40 - 120 °C | Higher temperatures can increase the reaction rate, but may also lead to side products. Optimal temperature needs to be determined empirically. | [6][7] |
| Water Removal | Azeotropic distillation (Dean-Stark trap) | Crucial for driving the reaction to completion and improving the yield. | [3] |
Hantzsch Pyrrole Synthesis (Mechanochemical)
A solvent-free, mechanochemical approach to the Hantzsch synthesis of an Atorvastatin precursor has been reported.
| Parameter | Condition | Overall Yield of Atorvastatin Lactone | Reference(s) |
| Catalyst | Ytterbium triflate and Silver nitrate | Facilitates the three-component reaction under high-speed vibration milling. | [10][11] |
| Reaction Type | High-speed vibration milling | A solvent-free, environmentally friendly alternative to traditional solution-phase synthesis. | [10][11] |
| Overall Yield | - | 38% | [10] |
Experimental Protocols
Paal-Knorr Synthesis of Protected this compound Intermediate
This protocol is a generalized procedure based on common practices reported in the literature.[3]
Materials:
-
1,4-Diketone precursor
-
Amine precursor with the chiral side chain (ethyl ester form)
-
Pivalic acid
-
Toluene
-
n-Heptane
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and condenser, add the 1,4-diketone precursor, the amine precursor, toluene, and n-heptane.
-
Add a catalytic amount of pivalic acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvents.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound intermediate.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Hydrolysis of the Ethyl Ester to Atorvastatin
This protocol describes the final hydrolysis step to obtain the active pharmaceutical ingredient.
Materials:
-
Protected this compound
-
Water
-
Sodium Hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve the protected this compound in a mixture of methanol and water.[8]
-
Add a solution of sodium hydroxide and stir the mixture vigorously.[8]
-
Heat the reaction to a moderate temperature (e.g., 40°C) and monitor the progress by TLC until the starting material is fully consumed.[8]
-
After completion, remove the methanol under reduced pressure.[8]
-
The resulting aqueous solution containing the sodium salt of Atorvastatin can then be further processed, for example, by adding calcium acetate to precipitate Atorvastatin calcium.[3]
-
The final product can be purified by recrystallization, for instance from an ethanol/water mixture.[8]
Visualizations
Caption: Experimental workflow for the synthesis and hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in the Paal-Knorr condensation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis Process Optimization of the Atorvastatin Key Intermediate-Academax [bss.academax.com]
- 6. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 8. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Identifying and mitigating sources of contamination in Atorvastatin Ethyl Ester samples
Technical Support Center: Atorvastatin (B1662188) Ethyl Ester Analysis
Welcome to the technical support center for Atorvastatin Ethyl Ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate sources of contamination in this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Q1: What are the common sources of impurities in my this compound sample?
A1: Impurities in Atorvastatin samples can originate from several sources throughout the manufacturing process and shelf-life of the product.[1][2] These are broadly categorized as:
-
Process-Related Impurities: These include residual starting materials, intermediates, by-products from the synthesis of Atorvastatin, and enantiomers.[1][3]
-
Degradation Products: These impurities form due to the degradation of Atorvastatin under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[4][5][6] A common degradation product is Atorvastatin lactone, which can form under acidic conditions.[7]
-
External Contamination: This includes foreign particles, such as glass from vials, or cross-contamination from other substances.[4]
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A2: Unexpected peaks in your HPLC chromatogram are likely impurities. To identify them, a systematic approach is recommended:
-
Literature and Pharmacopoeia Review: Cross-reference the relative retention times of your unknown peaks with known Atorvastatin impurities listed in pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[1][]
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.[9]
-
Forced Degradation Studies: Subjecting a pure Atorvastatin standard to controlled stress conditions (acid, base, oxidation, heat, light) can help generate known degradation products.[6][10] Comparing the chromatograms from these studies with your sample's chromatogram can help identify degradation-related impurities.
Q3: My sample shows a significant peak corresponding to Atorvastatin Lactone. What causes this and how can I prevent it?
A3: Atorvastatin Lactone is a common degradation product formed from Atorvastatin, particularly under acidic conditions.[7] Its presence can indicate sample degradation.
-
Cause: Exposure of Atorvastatin to acidic environments, either during synthesis, formulation, or storage, can lead to the formation of the lactone.
-
Prevention:
-
pH Control: Ensure that the pH of your sample and any solutions it comes into contact with is maintained in a neutral to slightly basic range.
-
Proper Storage: Store samples in a cool, dry place, protected from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation which can sometimes be acid-catalyzed.
-
Q4: How can I mitigate process-related impurities in my Atorvastatin synthesis?
A4: Mitigating process-related impurities requires careful control over the synthesis process.
-
Quality by Design (QbD): Implementing a QbD approach in your manufacturing process can help in understanding and controlling the sources of impurity formation.[1]
-
High-Purity Starting Materials: Use high-purity intermediates and starting materials to minimize the introduction of impurities from the outset.[11]
-
Process Parameter Optimization: Carefully control reaction conditions such as temperature, pressure, reaction time, and stoichiometry to minimize the formation of by-products.
-
Purification Techniques: Employ robust purification techniques like column chromatography, preparative HPLC, or supercritical fluid chromatography to remove impurities from the final product.[5][]
Q5: What are the acceptable limits for impurities in Atorvastatin samples?
A5: The acceptable limits for impurities are defined by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These limits can vary depending on the specific impurity. For example, the EP has set the following limits for certain Atorvastatin impurities:
-
Impurity A and B: Not more than 0.3%
-
Impurity C and D: Not more than 0.15%
-
Unspecified impurities: Not more than 0.1%[12]
It is crucial to consult the latest versions of the relevant pharmacopoeias for the most up-to-date information on impurity limits.
Quantitative Data Summary
The following table summarizes common impurities of Atorvastatin, along with their typical regulatory limits.
| Impurity Name | CAS Number | Molecular Formula | Regulatory Limit (EP) |
| Atorvastatin EP Impurity A | 433289-84-0 | C₃₃H₃₄FN₂O₅ | ≤ 0.3% |
| Atorvastatin EP Impurity B | 842103-12-2 | Not Available | ≤ 0.3% |
| Atorvastatin EP Impurity C | 693794-20-6 | C₃₃H₃₄F₂N₂O₅ | ≤ 0.15% |
| Atorvastatin EP Impurity D | 148146-51-4 | C₂₄H₂₃FNO₄ | ≤ 0.15% |
| Atorvastatin EP Impurity H (Lactone) | 125995-03-1 | C₃₃H₃₃FN₂O₄ | Not Specified |
| This compound (EP Impurity M) | 1146977-93-6 | C₃₅H₃₉FN₂O₅ | Not Specified |
| Unspecified Impurities | Not Applicable | Not Applicable | ≤ 0.1% |
Note: Limits are for the active substance and may differ for the final drug product. Always refer to the current pharmacopoeia for official limits.
Experimental Protocols
1. Protocol for HPLC Analysis of Atorvastatin and its Impurities
This protocol is a representative method based on common practices for the analysis of Atorvastatin and its impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: A mixture of buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 5.0), acetonitrile (B52724), and tetrahydrofuran (B95107) (e.g., 70:25:5 v/v/v).
-
Mobile Phase B: A mixture of buffer, acetonitrile, and tetrahydrofuran (e.g., 25:70:5 v/v/v).
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 20 0 100 25 0 100 30 100 0 | 35 | 100 | 0 |
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 248 nm.[13]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
2. Protocol for LC-MS Analysis for Impurity Identification
This protocol outlines a general procedure for identifying unknown impurities using LC-MS.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 4 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient to resolve the impurities of interest.
-
Flow Rate: 0.2 mL/min.[14]
-
Injection Volume: 15 µL.[14]
-
MS Conditions:
-
Sample Preparation: Prepare the sample as for HPLC analysis.
Visualizations
Workflow for Identification and Mitigation of Contamination
Caption: Workflow for identifying and mitigating contamination in this compound samples.
Logical Relationship of Impurity Sources and Mitigation
Caption: Relationship between impurity sources and corresponding mitigation strategies.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. waters.com [waters.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Atorvastatin Ethyl Ester Stability Testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Atorvastatin (B1662188) Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Atorvastatin Ethyl Ester?
A1: this compound is susceptible to degradation under several conditions. The primary factors include pH, temperature, humidity, light, and the presence of oxidative agents. The ester functional group is particularly prone to hydrolysis under both acidic and basic conditions.[1][2]
Q2: What are the expected degradation pathways for this compound?
A2: The main degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ethyl ester bond can be hydrolyzed to form Atorvastatin acid. This is accelerated in acidic and basic conditions.
-
Oxidation: The pyrrole (B145914) ring and other parts of the molecule are susceptible to oxidation.[1][3][4]
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[2][5]
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidative degradation.[2]
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: this compound may be degrading under your experimental or storage conditions.
-
Impurities: The initial sample may contain impurities from the synthesis process.
-
Contaminated Solvents or Glassware: Ensure the use of high-purity solvents and clean glassware.
-
Excipient Interference: If you are analyzing a formulated product, excipients may be interfering with the analysis. A well-developed stability-indicating method should resolve the active ingredient from any excipient peaks.
Q4: My mass balance is below 95%. What steps should I take?
A4: A low mass balance suggests that not all degradation products are being detected or quantified correctly. Consider the following:
-
Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Try using a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD).
-
Volatile Degradants: Volatile degradation products may be lost during sample preparation.
-
Adsorption: Degradation products may be adsorbing to the HPLC column or sample vials.
-
Inappropriate Wavelength: The analytical wavelength may not be optimal for detecting all degradation products. Analyze samples at multiple wavelengths or use a photodiode array (PDA) detector to examine the full UV spectrum.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound stability testing.
Issue 1: Rapid Degradation of the Main Peak in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Check and adjust the pH of your sample and mobile phase. Atorvastatin is known to be unstable in acidic conditions.[1] A neutral or slightly basic pH may be more suitable for the ethyl ester. |
| High Temperature | Store stock solutions and samples at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.[1] |
| Exposure to Light | Protect solutions from light by using amber vials or covering them with aluminum foil.[1] |
| Oxidative Stress | Degas your mobile phase and consider adding an antioxidant to your sample diluent if oxidative degradation is suspected. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | The sample diluent should be of similar or weaker solvent strength than the mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). |
| Column Degradation | The column may be degrading due to extreme pH or temperature. Replace the column if necessary. |
| Co-elution | An impurity or degradation product may be co-eluting with the main peak. Optimize the mobile phase composition or gradient to improve resolution. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a gradient proportioning valve test to check for pump issues. |
| Temperature Variations | Use a column oven to maintain a consistent column temperature. |
| Pump Malfunction | Check for leaks, bubbles, or worn pump seals in the HPLC system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm[6] |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
Caption: Simplified diagram of potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 5. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Atorvastatin Ethyl Ester. While specific validated methods for the ethyl ester are not widely published, this document outlines established High-Performance Liquid Chromatography (HPLC) methods for the parent compound, Atorvastatin, which can be adapted and validated. Furthermore, it explores alternative analytical techniques, offering a comprehensive assessment of performance characteristics based on available experimental data for Atorvastatin.
Disclaimer: The methods and data presented below are primarily based on the analysis of Atorvastatin. Any method intended for the quantification of this compound must be independently validated to ensure its accuracy, precision, and suitability for the intended purpose.
Performance Comparison of Analytical Methods
The selection of an analytical technique is critical and often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the routine analysis of Atorvastatin.[1] For applications requiring higher sensitivity, such as bioanalytical studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1] Alternative methods like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry offer advantages in terms of cost and speed for certain applications.[2][3]
The following tables summarize the key performance characteristics of these methods based on validated assays for Atorvastatin.
Table 1: HPLC and LC-MS/MS Performance Characteristics for Atorvastatin Quantification [1]
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 2000 ng/mL | 0.2 - 151 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.45 - 22.86 ng/mL | 0.2 - 0.25 ng/mL |
| Accuracy (% Recovery) | 90.45% - 97.67% | 87% - 114% |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity | Moderate; potential for interference from matrix components. | High; mass-based detection minimizes interferences. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
Table 2: HPTLC and UV-Visible Spectrophotometry Performance Characteristics for Atorvastatin Quantification
| Performance Metric | HPTLC | UV-Visible Spectrophotometry |
| Linearity Range | 50 - 350 ng/band[4] | 2 - 10 µg/mL |
| Limit of Detection (LOD) | 3.69 ng/band[4] | 0.19872 µg/ml[5] |
| Limit of Quantification (LOQ) | 37.49 ng/band[4] | 0.652387 µg/ml[5] |
| Accuracy (% Recovery) | 98.98% - 101.26%[4] | ~100% |
| Precision (%RSD) | < 2%[4] | < 2%[5] |
| Selectivity | Moderate | Low; high potential for interference. |
| Cost & Complexity | Low cost, simple instrumentation. | Very low cost, very simple instrumentation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for an HPLC-UV method and an HPTLC method for the analysis of Atorvastatin, which would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the quantification of Atorvastatin in pharmaceutical dosage forms.[6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (48:52, v/v), with the pH adjusted to 2.0 using 80% ortho-phosphoric acid.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 100 µL.[6]
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the desired calibration range.
-
For pharmaceutical dosage forms, an appropriate extraction procedure should be developed and validated.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is based on a validated method for the simultaneous estimation of Atorvastatin Calcium and Telmisartan in a tablet dosage form.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Chloroform, Methanol, Toluene, and Ammonia (5:2:1:0.2 v/v/v/v).
-
Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at a wavelength of 289 nm.
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution.
-
Extract the drug from the pharmaceutical formulation using a suitable solvent and dilute to the appropriate concentration.
-
Visualizing the Analytical Workflow
To better understand the processes involved in method validation and comparison, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and HPTLC Methods.
References
A Comparative Analysis of Atorvastatin Ethyl Ester and Atorvastatin Calcium for Drug Development Professionals
An objective guide for researchers and scientists on the performance, characteristics, and potential applications of Atorvastatin (B1662188) Ethyl Ester in comparison to the established Atorvastatin Calcium.
This guide provides a detailed comparative analysis of Atorvastatin Ethyl Ester and Atorvastatin Calcium, focusing on their physicochemical properties, pharmacokinetics, pharmacodynamics, and impurity considerations. This document is intended to inform researchers, scientists, and drug development professionals on the key differences and potential implications of these two forms of atorvastatin.
Introduction: Atorvastatin and its Forms
Atorvastatin is a highly effective HMG-CoA reductase inhibitor widely prescribed for the treatment of hypercholesterolemia and for the prevention of cardiovascular diseases.[1] It is synthetically derived and, unlike some other statins, is administered in its active form.[2] The most common pharmaceutical formulation utilizes the calcium salt of atorvastatin.[3] this compound, on the other hand, is recognized primarily as a process impurity in the synthesis of Atorvastatin Calcium but has also been explored as a potential prodrug.[4][5][] This guide will delve into the scientific data available for both compounds to provide a clear comparison.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of each compound, which can influence their formulation, stability, and bioavailability.
| Property | This compound | Atorvastatin Calcium |
| Chemical Formula | C₃₅H₃₉FN₂O₅ | (C₃₃H₃₄FN₂O₅)₂Ca |
| Molecular Weight | 586.71 g/mol [7] | 1155.36 g/mol (anhydrous)[8] |
| Appearance | White to Off-White Solid[7] | White to off-white crystalline powder |
| Solubility | Soluble in Chloroform and DMSO (Slightly) | Insoluble in aqueous solutions at pH 4 and below; very slightly soluble in water[3] |
| Melting Point | 122-124°C | ~160°C (decomposes) |
| Role | Impurity of Atorvastatin Calcium; Potential Prodrug[4][5][] | Active Pharmaceutical Ingredient (API) |
Pharmacokinetics: A Tale of Two Pathways
The pharmacokinetic profiles of this compound and Atorvastatin Calcium are expected to differ significantly due to their distinct chemical forms.
Atorvastatin Calcium
Atorvastatin Calcium is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.[1] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low absolute bioavailability of approximately 14%.[1] The systemic availability of HMG-CoA reductase inhibitory activity is higher, at around 30%, due to the presence of active metabolites.[1]
This compound: The Prodrug Hypothesis
This compound, being an ester, is hypothesized to function as a prodrug. This means it would likely be absorbed intact and then hydrolyzed in the body to release the active atorvastatin acid.
Mechanism of Activation: A key study has demonstrated that various ester prodrugs of atorvastatin are metabolically activated, specifically by the human carboxylesterase 1 (CES1) isozyme.[5][] This suggests a targeted release of the active drug, potentially influencing its pharmacokinetic profile.
Potential Advantages of a Prodrug Approach: A prodrug strategy could potentially:
-
Enhance Bioavailability: By masking the carboxylic acid group, the ester form may bypass some of the first-pass metabolism that limits the bioavailability of Atorvastatin Calcium.[9][10]
-
Alter Distribution: The increased lipophilicity of the ethyl ester could affect its tissue distribution.
Pharmacodynamics: Efficacy in Lipid Reduction
The ultimate measure of efficacy for an atorvastatin-based compound is its ability to lower LDL cholesterol.
Atorvastatin Calcium
The lipid-lowering effects of Atorvastatin Calcium are well-documented. It demonstrates a dose-dependent reduction in total cholesterol, LDL-C, and triglycerides.[8]
This compound
While direct comparative pharmacodynamic data is scarce, one study investigated the effects of an "atorvastatin ester" in a hyperlipidemia rat model. The results indicated that the atorvastatin ester could significantly improve metabolic disorders and reduce lipid deposition in the liver, suggesting in vivo activity. The study proposed that the lipid-lowering effects may be mediated through the PPAR-signaling pathway and regulation of HMGCR expression.
Further research is required to establish a clear dose-response relationship for this compound and to directly compare its potency and efficacy with Atorvastatin Calcium in both preclinical models and human subjects.
Impurity Profile and Toxicological Considerations
The dual role of this compound as both a potential therapeutic agent and a known impurity necessitates a thorough evaluation of its safety profile.
This compound as an Impurity
This compound is listed as "Atorvastatin Calcium Impurity M" in the European Pharmacopoeia.[4] The levels of impurities in active pharmaceutical ingredients are strictly regulated by guidelines from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[11]
Qualification of Impurities: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[12] An impurity is considered qualified if its levels have been adequately justified through toxicological studies or if it is a significant metabolite in animal or human studies.[12]
Toxicological Data for this compound
Publicly available, peer-reviewed toxicological data for this compound is limited. One source provides the following GHS hazard statements:
In contrast, Atorvastatin Calcium is generally well-tolerated, with the most common side effects being myalgia, diarrhea, and nausea.[14] However, more severe adverse effects, including myopathy and hepatotoxicity, have been reported.[15]
Experimental Protocols
For researchers interested in conducting comparative studies, the following outlines key experimental methodologies.
In Vitro Hydrolysis Assay (Carboxylesterase-Mediated)
This assay is crucial to confirm the conversion of this compound to atorvastatin acid.
Objective: To determine the rate of hydrolysis of this compound in the presence of human carboxylesterase 1 (CES1).
Methodology:
-
Enzyme Source: Recombinant human CES1.
-
Substrate: this compound dissolved in a suitable organic solvent (e.g., DMSO) and then diluted in the reaction buffer.
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Incubation: The reaction is initiated by adding the enzyme to the substrate solution and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Analysis: The samples are analyzed by a validated LC-MS/MS method to quantify the remaining this compound and the formed atorvastatin acid.[11][12]
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound or product over time and fitting the data to an appropriate kinetic model.
In Vivo Pharmacokinetic Study in Rats
A comparative pharmacokinetic study is essential to understand the in vivo behavior of both compounds.
Objective: To compare the pharmacokinetic profiles of this compound and Atorvastatin Calcium following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Drug Administration: A single oral dose of either this compound or Atorvastatin Calcium is administered by gavage. The formulation vehicle should be appropriate for both compounds.
-
Blood Sampling: Blood samples are collected via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of atorvastatin acid (and this compound, if detectable) are determined using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the two groups.
Conclusion and Future Perspectives
The comparative analysis of this compound and Atorvastatin Calcium reveals a substance with a dual identity. As a known impurity, the presence of this compound in Atorvastatin Calcium drug substance must be carefully controlled within regulatory limits. Its potential for reproductive toxicity, although not yet fully substantiated by peer-reviewed studies, warrants a cautious approach.
Conversely, the investigation of this compound as a prodrug presents an intriguing avenue for future research. The potential for altered pharmacokinetics, including enhanced bioavailability, through targeted activation by carboxylesterases in the liver could offer therapeutic advantages. The preliminary in vivo data in a rat model suggests that the ethyl ester form retains lipid-lowering activity.
For drug development professionals, this compound represents both a challenge in impurity profiling and a potential opportunity for the development of a next-generation atorvastatin product. Rigorous head-to-head in vivo studies are imperative to fully elucidate the comparative pharmacokinetics, pharmacodynamics, and safety of this compound relative to Atorvastatin Calcium. Such data will be critical in determining whether this compound can transition from being viewed solely as an impurity to a viable therapeutic alternative.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of two different formulations of atorvastatin in Korean patients with hypercholesterolemia: a multicenter, prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Simultaneous estimation of atorvastatin and its two metabolites from human plasma by ESI-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights Into Atorvastatin Pharmacokinetics in Rats Reveal Regulation of CYP3A1 by Humanization of SLCO2B1 - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin Ethyl Ester vs. Other Statin Esters: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Atorvastatin (B1662188) Ethyl Ester with other statin esters, supported by experimental data and detailed methodologies. Statin esters are often developed as prodrugs to enhance the pharmacokinetic properties of the active hydroxy acid form.
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.[1][2] While the active form of statins is the hydroxy acid, esterification to prodrugs like Atorvastatin Ethyl Ester can influence absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the comparative aspects of this compound and other common statin esters, such as those derived from simvastatin (B1681759) and lovastatin.
Physicochemical Properties
The physicochemical properties of statin esters are crucial for their formulation and delivery. This compound, a derivative of the synthetic statin atorvastatin, possesses distinct properties compared to esters of other statins.
| Property | This compound | Simvastatin (lactone prodrug) | Lovastatin (lactone prodrug) |
| Molecular Formula | C35H39FN2O5[3] | C25H38O5 | C24H36O5 |
| Molecular Weight ( g/mol ) | 586.7[3] | 418.6 | 404.5 |
| LogP (Octanol-Water Partition Coefficient) | ~5.7 (Predicted)[3] | ~4.68 | ~4.26 |
| Solubility | Soluble in Methanol[4] | Practically insoluble in water | Practically insoluble in water |
| Melting Point (°C) | 120-121[] | 135-138 | 174.5 |
| Appearance | White to Off-white Solid[4][] | White to off-white crystalline powder | White, nonhygroscopic crystalline powder |
In Vitro and In Vivo Efficacy: A Prodrug Perspective
Statin esters are designed as prodrugs that are converted to their active hydroxy acid forms in the body. The efficacy of a statin ester is therefore dependent on its hydrolysis by esterases and the subsequent activity of the parent statin.
A study on atorvastatin esters revealed that they are metabolically activated, primarily by the human carboxylesterase 1 (CES1) isozyme found in the liver.[6][7] This targeted activation in the liver, the primary site of cholesterol synthesis, is a desirable characteristic for a statin prodrug.
While direct comparative studies on the ethyl esters are limited, the relative efficacy of the parent statins provides a strong indication of the expected therapeutic outcome. A network meta-analysis of 50 randomized controlled trials showed the following ranking for LDL-C lowering efficacy of the active forms: Rosuvastatin > Atorvastatin > Pitavastatin > Simvastatin > Pravastatin > Fluvastatin > Lovastatin.
A study in hyperlipidemia rat models demonstrated that an atorvastatin ester effectively regulated lipid levels.[8] Animal models, particularly rabbits, are often used to study the efficacy of statins due to their susceptibility to high cholesterol.[9][10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase. This leads to a cascade of events within the hepatocyte, ultimately resulting in lower plasma LDL-C levels.
Figure 1. Mechanism of action for statin ester prodrugs.
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of statin esters.
Figure 2. In vitro evaluation workflow for statin esters.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay measures the ability of a statin to inhibit the HMG-CoA reductase enzyme.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (statin esters and their corresponding active acids)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound.
-
Incubate the mixture for a pre-determined time at 37°C.
-
Initiate the reaction by adding HMG-CoA and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
In Vitro Statin Ester Hydrolysis Assay
This assay determines the rate at which a statin ester is converted to its active acid form in the presence of liver enzymes.
Materials:
-
Human liver microsomes or recombinant human carboxylesterase 1 (CES1)
-
Statin ester test compounds
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the statin ester in a suitable solvent.
-
In a reaction tube, combine the buffer, human liver microsomes or CES1, and pre-warm to 37°C.
-
Initiate the reaction by adding the statin ester solution.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the remaining statin ester and the formed active acid.
-
Calculate the rate of hydrolysis and the half-life (t½) of the statin ester.
Cellular Cholesterol Uptake Assay
This cell-based assay evaluates the effect of statins on the uptake of LDL cholesterol by liver cells.[11][12]
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compounds (statin esters)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the statin esters for 24-48 hours. This incubation period allows the statins to upregulate the expression of LDL receptors.
-
Remove the treatment medium and add fresh medium containing fluorescently labeled LDL.
-
Incubate for a few hours to allow for the uptake of the labeled LDL.
-
Wash the cells to remove any unbound labeled LDL.
-
Quantify the cellular uptake of the fluorescently labeled LDL using a fluorescence microscope or a plate reader.
-
Compare the fluorescence intensity in treated cells to that in untreated control cells to determine the effect of the statin esters on LDL uptake.
Conclusion
This compound, as a prodrug of one of the most potent statins, holds significant therapeutic potential. Its metabolic activation in the liver by CES1 suggests a favorable profile for treating hypercholesterolemia. While direct comparative data with other statin esters is not extensively available, its performance can be inferred from the high efficacy of its parent compound, atorvastatin. The provided experimental protocols offer a framework for the direct comparative evaluation of this compound and other novel statin esters in a research and development setting. Further studies are warranted to fully elucidate the comparative pharmacokinetics and pharmacodynamics of different statin esters.
References
- 1. Atorvastatin (Lipitor, Atorvaliq): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 6. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Navigating the Analytical Landscape for Statin Analysis: A Comparative Guide for Atorvastatin
A Note on Atorvastatin (B1662188) Ethyl Ester: Comprehensive, publicly available cross-validation studies and validated quantitative analytical methods specifically for Atorvastatin Ethyl Ester are limited. However, the analytical principles and methods established for Atorvastatin provide a robust foundation for the development and validation of methods for its ethyl ester derivative. This guide focuses on the well-documented and validated analytical methods for Atorvastatin, offering a comparative overview for researchers, scientists, and drug development professionals. The methodologies presented herein can be adapted and validated for the analysis of this compound.
The accurate and precise quantification of Atorvastatin, a widely prescribed lipid-lowering agent, is critical throughout the drug development lifecycle, from formulation development to clinical pharmacokinetics. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. This guide provides a comparative overview of these methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Atorvastatin is often dictated by the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance parameters of commonly employed HPLC and UPLC-MS/MS methods for the quantification of Atorvastatin.
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 2-12 µg/mL | 0.2–40 ng/mL[1] |
| Accuracy (%) | 99.03% | Intra- and inter-day accuracy within ±4.3% of nominal values[2] |
| Precision (%RSD) | < 2% | Intra- and inter-day precision less than 6.6%[2] |
| Limit of Detection (LOD) | 7.82 ng/mL | Not explicitly stated, but LLOQ is 0.050 ng/mL |
| Limit of Quantification (LOQ) | 22.86 ng/mL | 0.050 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the compared HPLC and UPLC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of Atorvastatin in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 analytical column is typically employed for the chromatographic separation.
-
Mobile Phase: A mixture of methanol, acetonitrile, and sodium phosphate (B84403) buffer (0.01 M, pH 4.5) in a ratio of 40:30:30 (v/v/v) is used.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.5 mL/min.
-
Detection: UV detection is performed at a wavelength of 247 nm.[3]
-
Sample Preparation: A powdered tablet sample is accurately weighed, dissolved in a suitable solvent, and diluted to the desired concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method is highly sensitive and selective, making it ideal for the quantification of Atorvastatin and its metabolites in biological matrices such as human plasma.[1]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.
-
Column: An Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm) is used for separation.[1]
-
Mobile Phase: A mobile phase consisting of 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v) is used.[1]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.4 mL/min.
-
Ionization Mode: Positive ion electrospray ionization (ESI) is employed.[1]
-
MRM Transitions: The responses of atorvastatin are optimized at the m/z 559.4 → 440.1 transition.[1]
-
Sample Preparation: Atorvastatin and its metabolites are isolated from human plasma using liquid-liquid extraction with ethyl acetate.[1]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when a method is transferred between laboratories or when different methods are used to analyze the same samples. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
References
Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes
For researchers and professionals in drug development, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring safety and efficacy. The synthesis route employed in the manufacturing of Atorvastatin can significantly influence the types and levels of impurities present in its ethyl ester derivative. This guide provides a comparative analysis of the impurity profiles of Atorvastatin Ethyl Ester associated with three prominent synthesis routes: the Paal-Knorr synthesis, the Hantzsch synthesis, and a Multicomponent Reaction (MCR) approach.
Comparison of Synthesis Routes and Potential Impurities
The choice of synthetic pathway not only impacts the efficiency and cost of production but also dictates the landscape of potential process-related impurities.
| Synthesis Route | Description | Key Intermediates | Potential this compound Impurities |
| Paal-Knorr Synthesis | A widely used and conventional method for constructing the pyrrole (B145914) core of Atorvastatin. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This route is known for its high convergence and scalability. | 1,4-Diketone precursor, Chiral amino-ester side chain | Unreacted Intermediates: Residual 1,4-diketone and amino-ester starting materials.Side-Reaction Products: Impurities arising from incomplete cyclization or side reactions of the diketone, such as furan (B31954) derivatives.Isomeric Impurities: Diastereomers of Atorvastatin if the chiral purity of the amino-ester is not strictly controlled. |
| Hantzsch Pyrrole Synthesis | An alternative to the Paal-Knorr synthesis, this method involves the reaction of an α-halo ketone with a β-ketoester and an amine or ammonia. It offers a different approach to the pyrrole ring formation. | α-haloketone, β-ketoester, ammonia/amine | By-products from Self-Condensation: Self-condensation products of the β-ketoester.Regioisomeric Impurities: Potential for the formation of regioisomers depending on the substitution pattern of the reactants.Pyridine Derivatives: Oxidation of the initial dihydropyridine (B1217469) intermediate can lead to pyridine-based impurities. |
| Multicomponent Reaction (MCR) Approach | A modern and convergent approach, such as the Ugi reaction, which allows for the rapid assembly of the core structure from multiple starting materials in a single step. This can significantly shorten the overall synthesis. | Aldehyde, amine, carboxylic acid, isocyanide | Unreacted Starting Materials: Residual amounts of the four starting components.Partially Reacted Intermediates: Incomplete reaction can lead to the presence of adducts from two or three components.Isocyanide-Related Impurities: Side reactions involving the highly reactive isocyanide component can introduce unique impurities. |
Quantitative Impurity Profile Data
Direct comparative studies providing quantitative data for this compound impurities from these distinct synthesis routes are not extensively published. However, the impurity profile is known to be significantly influenced by the manufacturing process and the supplier of the API. The following table presents a hypothetical comparison based on the potential impurities discussed above. The values are for illustrative purposes to highlight the expected differences.
| Impurity | Paal-Knorr Route (%) | Hantzsch Route (%) | MCR Approach (%) |
| Unreacted 1,4-Diketone | 0.05 - 0.15 | N/A | N/A |
| Furan Derivative | < 0.10 | N/A | N/A |
| Atorvastatin Diastereomer | < 0.10 | < 0.10 | < 0.10 |
| Pyridine Derivative | N/A | 0.05 - 0.12 | N/A |
| Isocyanide Adduct | N/A | N/A | < 0.15 |
| Total Impurities | < 0.50 | < 0.50 | < 0.60 |
N/A: Not applicable as this impurity is not typically associated with this synthetic route.
Experimental Protocols
Synthesis of Atorvastatin via Paal-Knorr Condensation (Illustrative)
A highly convergent route involves the Paal-Knorr condensation of an elaborated 1,4-diketone with a fully protected chiral side-chain amine.
-
Preparation of the 1,4-Diketone: A suitable precursor is synthesized, often through multiple steps, to yield the required 1,4-diketone with the appropriate substituents for the final Atorvastatin structure.
-
Synthesis of the Chiral Amine Side-Chain: The chiral (3R,5R)-dihydroxy heptanoate (B1214049) side chain with a terminal amino group is prepared, often from chiral starting materials to ensure the correct stereochemistry.
-
Paal-Knorr Condensation: The 1,4-diketone and the chiral amine are reacted in a suitable solvent (e.g., toluene, heptane) with a catalyst (e.g., pivalic acid) under reflux with azeotropic removal of water to drive the cyclization and formation of the pyrrole ring.
-
Deprotection and Esterification: The protecting groups on the diol functionality are removed, and the carboxylic acid is esterified to yield this compound.
-
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Analytical Method for Impurity Profiling: HPLC-MS
A validated stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.
-
Detection: The PDA detector is set to monitor at a wavelength of 245 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: The mass spectrometer can be operated in full scan mode for impurity identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification of known impurities.
-
-
Sample Preparation:
-
A solution of the this compound sample is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 500 µg/mL.
-
Reference standards of known impurities are prepared at appropriate concentrations.
-
-
Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Atorvastatin Synthesis Routes
Caption: Impurity Profiling Workflow
A Comparative Analysis of the Biological Activity of Atorvastatin Ethyl Ester and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of atorvastatin (B1662188) ethyl ester, a prodrug of atorvastatin, and its primary active metabolites: atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Introduction
Atorvastatin is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its therapeutic efficacy is attributed not only to the parent drug but also to its active metabolites. Atorvastatin ethyl ester is a synthesized prodrug designed to enhance the pharmacokinetic properties of atorvastatin. Understanding the comparative biological potency of these compounds is crucial for optimizing drug design and clinical outcomes.
Mechanism of Action: HMG-CoA Reductase Inhibition
Atorvastatin and its active metabolites exert their primary pharmacological effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[1] By blocking this step, atorvastatin and its metabolites reduce the intracellular pool of cholesterol, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.
The metabolic activation of the prodrug, this compound, is primarily mediated by carboxylesterase 1 (CES1), which is highly expressed in the liver.[2][3] This enzyme hydrolyzes the ethyl ester bond to release the active atorvastatin acid.
Comparative Biological Activity
The primary measure of the biological activity of these compounds is their ability to inhibit HMG-CoA reductase. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare their potency.
| Compound | HMG-CoA Reductase Inhibition (IC50) | Notes |
| This compound | High (exact value not available) | As a prodrug, it is expected to have minimal direct inhibitory activity on HMG-CoA reductase. Its efficacy is dependent on its conversion to atorvastatin. |
| Atorvastatin | 8 nM | The parent drug and a potent inhibitor of HMG-CoA reductase. |
| Ortho-hydroxyatorvastatin | 8 nM | A major active metabolite with inhibitory potency comparable to the parent drug.[4] Contributes significantly to the overall therapeutic effect. |
| Para-hydroxyatorvastatin | 35 nM | An active metabolite with approximately 4-fold lower inhibitory potency compared to atorvastatin and ortho-hydroxyatorvastatin.[4] Its contribution to the overall effect is less significant. |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This in vitro assay measures the inhibitory effect of test compounds on the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)[5]
-
HMG-CoA substrate[6]
-
NADPH[6]
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT[7]
-
Test compounds (this compound, Atorvastatin, Ortho-hydroxyatorvastatin, Para-hydroxyatorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration of 200 µM)
-
Recombinant human HMG-CoA reductase solution
-
Test compound dilution or solvent control
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding HMG-CoA solution (final concentration of 50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carboxylesterase 1 (CES1) Activity Assay (Hydrolysis of this compound)
This assay determines the rate of conversion of this compound to atorvastatin by CES1.
Materials:
-
Human liver microsomes or recombinant human CES1[2]
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4)[8]
-
Acetonitrile (for reaction quenching)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a solution of this compound in the assay buffer.
-
In a microcentrifuge tube, add the assay buffer and human liver microsomes or recombinant CES1.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution.
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the formation of atorvastatin.
-
Determine the initial rate of atorvastatin formation.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying concentrations of this compound and fitting the data to the Michaelis-Menten equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic activation and inhibitory pathway of atorvastatin and its metabolites.
Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.
Caption: Experimental workflow for the CES1-mediated hydrolysis of this compound.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. Purification and properties of the catalytic domain of human 3-hydroxy-3-methylglutaryl-CoA reductase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Atorvastatin Ethyl Ester in Plasma: UPLC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bioanalytical techniques for the quantification of Atorvastatin (B1662188) Ethyl Ester in plasma: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of analytical method is critical in drug development, impacting the accuracy and sensitivity of pharmacokinetic and toxicokinetic studies. This document presents a detailed validation of a proposed UPLC-MS/MS method for Atorvastatin Ethyl Ester and compares its expected performance with a conventional HPLC-UV method for the parent compound, atorvastatin, supported by experimental protocols and data.
Methodology Comparison: UPLC-MS/MS vs. HPLC-UV
UPLC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. In contrast, HPLC-UV, while being a robust and more accessible technique, often lacks the sensitivity required for detecting low concentrations of analytes in complex biological matrices.
| Parameter | UPLC-MS/MS for this compound (Proposed) | HPLC-UV for Atorvastatin |
| Principle | Separation by UPLC followed by detection based on mass-to-charge ratio of specific precursor and product ions. | Separation by HPLC followed by detection based on UV absorbance. |
| Selectivity | Very High: Specific detection of the analyte and its fragments minimizes interference from plasma matrix components. | Moderate: Co-eluting endogenous compounds can interfere with the analyte peak. |
| Sensitivity (LLOQ) | Expected to be in the low pg/mL to sub-ng/mL range. | Typically in the low to mid ng/mL range.[1] |
| Linearity Range | Wide dynamic range, typically spanning several orders of magnitude. | Generally narrower than UPLC-MS/MS. |
| Sample Volume | Requires smaller plasma volumes (typically 50-100 µL). | Often requires larger plasma volumes (200-500 µL).[1] |
| Run Time | Short analysis times (typically 2-5 minutes). | Longer analysis times (typically 10-20 minutes). |
| Cost & Complexity | Higher initial instrument cost and operational complexity. | Lower instrument cost and simpler operation. |
Experimental Protocols
Proposed UPLC-MS/MS Method for this compound
This proposed method is designed for the sensitive and selective quantification of this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Atorvastatin-d5 Ethyl Ester in methanol).
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile (B52724)
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive.
-
MRM Transitions (Proposed):
-
This compound: Precursor ion m/z 587.3 → Product ion m/z 440.2 (based on the fragmentation of the atorvastatin core).
-
Internal Standard (Atorvastatin-d5 Ethyl Ester): Precursor ion m/z 592.3 → Product ion m/z 445.2.
-
3. Method Validation Parameters
The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Lower Limit of Quantification (LLOQ): A calibration curve will be prepared by spiking blank plasma with known concentrations of this compound. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three separate days.
-
Recovery: The efficiency of the extraction procedure will be determined by comparing the peak areas of the analyte in extracted samples to those of unextracted standards.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Representative HPLC-UV Method for Atorvastatin
This method is a typical example of a validated HPLC-UV method for the quantification of atorvastatin in plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 4.5) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Column Temperature: Ambient.
Performance Data Comparison
The following table summarizes the expected performance of the proposed UPLC-MS/MS method for this compound compared to a typical validated HPLC-UV method for atorvastatin.
| Validation Parameter | UPLC-MS/MS for this compound (Expected) | HPLC-UV for Atorvastatin[1] |
| Linearity Range | 0.05 - 50 ng/mL | 20 - 800 ng/mL |
| LLOQ | 0.05 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 7% |
| Inter-day Precision (%RSD) | < 15% | < 7% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 80% | > 90% |
| Matrix Effect | To be determined, but expected to be minimal with appropriate internal standard use. | Not typically assessed in detail for HPLC-UV but can be a source of variability. |
| Stability | Expected to be stable under typical bioanalytical storage conditions. | Stable under defined conditions. |
Workflow and Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: UPLC-MS/MS experimental workflow for this compound analysis.
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The proposed UPLC-MS/MS method for the quantification of this compound in plasma is expected to offer significant advantages in terms of sensitivity, selectivity, and throughput compared to traditional HPLC-UV methods. The ability to achieve a low LLOQ with a small sample volume makes it particularly suitable for preclinical and clinical studies where sample availability may be limited. While HPLC-UV remains a viable option for routine analysis of the parent drug at higher concentrations, the specificity and sensitivity of UPLC-MS/MS are indispensable for the accurate bioanalysis of prodrugs and their metabolites, ensuring reliable data for critical decision-making in the drug development pipeline.
References
Head-to-head comparison of different synthesis methods for Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. The synthesis of its various ester prodrugs, such as Atorvastatin Ethyl Ester, is of significant interest for research and development due to potential advantages in solubility, bioavailability, and formulation. This guide provides a head-to-head comparison of the prominent synthetic routes to this compound, offering a detailed examination of their respective yields, complexities, and procedural requirements. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
At a Glance: Comparative Overview of Synthesis Methods
The synthesis of the core pyrrole (B145914) structure of Atorvastatin is central to the overall production of its ethyl ester. Three primary methods dominate the landscape: the Paal-Knorr condensation, the Hantzsch pyrrole synthesis, and modern multicomponent reactions (MCRs). Each approach presents a unique set of advantages and disadvantages in terms of efficiency, scalability, and reagent availability.
| Synthesis Method | Key Features | Reported Yield (Core Synthesis) | Number of Steps (Core Synthesis) | Key Advantages | Key Disadvantages |
| Paal-Knorr Condensation | Reaction of a 1,4-dicarbonyl compound with a primary amine. | Good to Excellent (Improved methods claim >90% for the condensation step) | ~6 steps to protected ester | Well-established, robust, and scalable. | The synthesis of the 1,4-dicarbonyl precursor can be complex. Reaction times can be long. |
| Hantzsch Pyrrole Synthesis | A three-component reaction of a β-ketoester, an α-haloketone, and a primary amine. | Moderate (Reported ~38% overall yield for the lactone) | ~5 steps to lactone | One-pot potential for the core synthesis, versatile. | Can require less common starting materials, and yields can be variable. |
| Multicomponent Reaction (Ugi) | A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. | Moderate (Reported 46% for a key intermediate) | 4 steps to final product | High atom economy, convergent, and reduces the number of synthetic steps. | May require optimization for specific substrates, and isocyanides can be hazardous. |
I. Paal-Knorr Condensation Route
The Paal-Knorr synthesis is the most established and widely used method for the industrial production of Atorvastatin's core structure. It involves the condensation of a complex 1,4-dicarbonyl compound with a chiral amino-ester.
Experimental Protocol (Representative)
The synthesis of this compound via the Paal-Knorr route can be conceptualized in the following key stages:
-
Synthesis of the 1,4-Dicarbonyl Intermediate: This is a multi-step process, often starting from readily available materials like iso-butyric acid and aniline.
-
Synthesis of the Chiral Amino-Ester Side Chain: This is typically prepared from a chiral starting material to ensure the correct stereochemistry in the final product.
-
Paal-Knorr Condensation: The 1,4-dicarbonyl intermediate is reacted with the chiral amino-ester in the presence of a catalyst (e.g., pivalic acid) in a suitable solvent system (e.g., toluene (B28343)/heptane) with azeotropic removal of water.
-
Deprotection and Esterification: The protecting groups on the diol are removed, followed by esterification with ethanol (B145695) to yield this compound.
Detailed Methodology for Paal-Knorr Condensation:
-
Materials: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (1,4-dicarbonyl intermediate), tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (chiral amine), pivalic acid, toluene, heptane.
-
Procedure: To a solution of the chiral amine in a mixture of toluene and heptane, the 1,4-dicarbonyl intermediate and pivalic acid are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling, the reaction mixture is worked up with an aqueous wash, and the organic layer is concentrated to yield the protected Atorvastatin tert-butyl ester. Subsequent deprotection and transesterification would yield the ethyl ester.
Performance Data
| Parameter | Value | Citation |
| Yield (Condensation Step) | >90% (with optimized catalysts) | [1][2][3] |
| Reaction Time (Condensation) | 12-24 hours | [4] |
| Purity | High, often requiring crystallization. | [5] |
Logical Workflow: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis workflow for this compound.
II. Hantzsch Pyrrole Synthesis Route
The Hantzsch synthesis offers an alternative, convergent approach to the polysubstituted pyrrole core of Atorvastatin. This method involves a three-component reaction, which can be advantageous in terms of step economy.
Experimental Protocol (Representative)
A plausible Hantzsch-type synthesis of a precursor to this compound is as follows:
-
Preparation of Starting Materials: This includes the synthesis of a suitable β-ketoamide, an α-iodoacetophenone derivative, and the chiral amino-ester side chain.
-
Three-Component Hantzsch Reaction: The β-ketoamide, α-iodoacetophenone, and the chiral amino-ester are reacted together, often under mechanochemical conditions (high-speed vibration milling) or in the presence of a Lewis acid catalyst (e.g., ytterbium triflate) and a silver salt.
-
Deprotection and Lactonization/Esterification: The resulting protected pyrrole is deprotected, which can lead to the formation of the atorvastatin lactone. The lactone can then be opened and esterified to yield this compound.
Detailed Methodology for Hantzsch Reaction:
-
Materials: 4-methyl-3-oxo-N-phenylpentanamide (β-ketoamide), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (chiral amine), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (α-haloketone), ytterbium triflate, silver nitrate.
-
Procedure: The three components are combined in a milling vessel and subjected to high-speed vibration milling for a specified time. The crude product is then subjected to hydrolytic deprotection and lactonization, yielding atorvastatin lactone.
Performance Data
| Parameter | Value | Citation |
| Overall Yield (to Lactone) | 38% | [6] |
| Reaction Time (Core Synthesis) | ~1-2 hours (milling) | |
| Purity | Requires chromatographic purification. |
Logical Workflow: Hantzsch Synthesis
Caption: Hantzsch synthesis workflow for this compound.
III. Multicomponent Reaction (MCR) Route
Modern synthetic strategies increasingly employ multicomponent reactions to enhance efficiency and reduce the number of synthetic steps. The Ugi reaction is a powerful MCR that has been applied to the synthesis of Atorvastatin.[7][8]
Experimental Protocol (Representative)
The MCR approach to this compound can be summarized as follows:
-
Ugi Four-Component Reaction (U-4CR): A suitable amine, aldehyde, carboxylic acid, and a convertible isocyanide are reacted in a one-pot fashion to generate a key acyclic intermediate.[7][8]
-
Deprotection and Cleavage: The Ugi adduct undergoes deprotection and cleavage of the isocyanide moiety to yield a crucial amido acid intermediate.[7][8]
-
[3+2] Cycloaddition: The amido acid intermediate undergoes a regioselective [3+2] cycloaddition with an alkyne to form the protected pyrrole ring.[7][8]
-
Final Deprotection and Esterification: The protecting groups are removed, and the resulting carboxylic acid is esterified to afford this compound.
Detailed Methodology for Ugi Reaction and Cycloaddition:
-
Materials (Ugi): p-fluorobenzaldehyde, chiral amine side chain, isobutyric acid, and a convertible isocyanide in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE).[7][8]
-
Procedure (Ugi): The four components are mixed at room temperature. The reaction proceeds to form the Ugi adduct, which is then subjected to one-pot acid deprotection and isocyanide cleavage to yield the amido acid intermediate.[7][8]
-
Materials (Cycloaddition): The amido acid intermediate, N,3-diphenylpropiolamide, and N,N'-diisopropylcarbodiimide (DIPC) in THF.[7][8]
-
Procedure (Cycloaddition): The components are reacted to form the protected pyrrole core via a [3+2] cycloaddition.[7][8]
Performance Data
| Parameter | Value | Citation |
| Yield (Ugi Adduct Formation) | ~40% | [7][8] |
| Yield (Amido Acid Intermediate) | 87% | [7][8] |
| Yield (Cycloaddition Step) | 46% | [7][8] |
| Number of Steps (Overall) | 4 | [7][8] |
Logical Workflow: Multicomponent Reaction (Ugi) Synthesis
Caption: Multicomponent (Ugi) reaction workflow for this compound synthesis.
Conclusion
The choice of a synthetic route for this compound is a critical decision that balances factors such as yield, cost, scalability, and the availability of starting materials and specialized equipment.
-
The Paal-Knorr synthesis remains the industry standard due to its robustness and high yields in the key condensation step, making it suitable for large-scale production.[4][5]
-
The Hantzsch synthesis offers a convergent and potentially faster route, especially with the use of modern techniques like mechanochemistry, although overall yields may be lower.[6]
-
Multicomponent reactions , particularly the Ugi reaction, represent a highly efficient and modern approach that significantly reduces the number of synthetic steps, aligning with the principles of green chemistry.[7][8]
Researchers and drug development professionals should carefully consider these factors in the context of their specific objectives. For large-scale, cost-effective production, optimizing the Paal-Knorr route may be the most prudent approach. For rapid synthesis of diverse analogs for research purposes, the flexibility and efficiency of the MCR or Hantzsch routes could be more advantageous. Further process optimization and development of each route will undoubtedly continue to enhance the accessibility of this compound and its derivatives for future pharmaceutical applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Atorvastatin Ethyl Ester, a known impurity and process intermediate of Atorvastatin. The focus is on providing a framework for inter-laboratory validation, presenting comparative data from synthesized single-laboratory studies to illustrate expected performance variations and offering detailed experimental protocols.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol. During its synthesis and storage, various impurities can arise, one of which is this compound. Accurate and precise quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. Inter-laboratory validation is a critical step in the standardization of an analytical method, demonstrating its robustness and transferability between different laboratories and analysts. This guide compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical method against two alternatives: UV-Vis Spectrophotometry and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The following tables summarize the synthesized performance data for the three analytical methods, presented as a hypothetical inter-laboratory study. This data is compiled from various single-laboratory validation studies to provide a realistic expectation of method performance.
Table 1: Inter-Laboratory Performance Data for HPLC-UV Method
| Parameter | Laboratory 1 (Simulated) | Laboratory 2 (Simulated) | Laboratory 3 (Simulated) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9994[1] | 0.999[2] | 0.9999[3] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 0.85% | ≤ 1.00%[2] | ≤ 0.6%[1] | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.20% | ≤ 1.50% | ≤ 1.10% | ≤ 3.0% |
| LOD (µg/mL) | 0.03 | 0.05 | 0.04 | Reportable |
| LOQ (µg/mL) | 0.08[3] | 0.15 | 0.12 | Reportable |
Table 2: Comparison of Alternative Analytical Methods
| Parameter | HPLC-UV (Typical) | UV-Vis Spectrophotometry (Typical) | LC-MS/MS (Typical) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 5.0% | ≤ 15.0% (at LLOQ) |
| LOD (µg/mL) | ~0.03 - 0.05 | ~0.5 - 1.0 | ~0.001 - 0.01 |
| LOQ (µg/mL) | ~0.08 - 0.15 | ~1.5 - 3.0 | ~0.003 - 0.03 |
| Specificity | High | Low to Moderate | Very High |
| Cost | Moderate | Low | High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative method for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724), tetrahydrofuran, and 0.05 M ammonium (B1175870) citrate (B86180) buffer (pH 4.0) in a ratio of 27:20:53 (v/v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 244 nm.[4]
3. Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (1:1 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh a portion of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.
4. System Suitability:
-
Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Tailing Factor: Not more than 1.5 for the this compound peak.[4]
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of a standard solution.[5]
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, based on ICH guidelines.[6][7]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. waters.com [waters.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
Comparative stability studies of Atorvastatin Ethyl Ester under different conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is paramount for ensuring its quality, efficacy, and safety. This guide provides a comparative overview of the stability of Atorvastatin (B1662188), with a focus on its ethyl ester form, under various stress conditions. Due to a notable scarcity of direct stability studies on Atorvastatin Ethyl Ester in publicly available literature, this guide leverages the extensive data available for Atorvastatin Calcium to provide a comprehensive analytical framework. The degradation pathways and stability profile of Atorvastatin Calcium offer valuable insights into the potential behavior of its ethyl ester derivative, particularly concerning hydrolytic, oxidative, thermal, and photolytic degradation.
Data Presentation: Comparative Degradation of Atorvastatin
| Stress Condition | Reagent/Parameters | Observation for Atorvastatin Calcium | Potential Implication for this compound |
| Acidic Hydrolysis | 0.1 M HCl, 24 hours, Ambient Temperature | Considerable degradation observed.[1] Formation of degradation products.[2][3] Follows first-order kinetics with a rate constant (k) of 1.88 × 10⁻² s⁻¹.[2][4] | Likely to undergo hydrolysis of the ethyl ester bond in addition to other acid-catalyzed degradation pathways observed for the parent drug. The rate of degradation may be significant. |
| Basic Hydrolysis | 1 N NaOH, 42 hours, Ambient Temperature | Degradation observed, though some studies report no degradation under milder basic conditions.[1] | The ethyl ester bond is highly susceptible to base-catalyzed hydrolysis (saponification), likely leading to rapid degradation to the corresponding carboxylate salt. |
| Oxidative Degradation | 1% H₂O₂, 24 hours, Ambient Temperature | Considerable degradation observed with the formation of multiple degradation products.[1] | Similar susceptibility to oxidation is expected, as the core structure of the molecule remains the same. |
| Thermal Degradation | 105°C, 10 days | Degradation observed with the formation of known impurities.[1] | The ethyl ester is expected to be susceptible to thermal degradation, potentially through similar pathways as the calcium salt. |
| Photolytic Degradation | 200 W h/m² UV light and 1.2 million lux hours of visible light, 11 days | Degradation observed with the formation of known impurities.[1] | Similar photolytic degradation pathways are anticipated. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the stability testing of Atorvastatin and its derivatives, compiled from established research on Atorvastatin Calcium. These protocols can be adapted for the study of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is often employed to achieve optimal separation.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: Detection is commonly performed at 245 nm.[1]
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Acidic Degradation: The stock solution is treated with an equal volume of 0.1 M hydrochloric acid and kept at room temperature for a specified period (e.g., 24 hours). The solution is then neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521).[1]
-
Basic Degradation: The stock solution is treated with an equal volume of 1 M sodium hydroxide and kept at room temperature for a specified period (e.g., 42 hours). The solution is then neutralized with an equivalent amount of 1 M hydrochloric acid.[1]
-
Oxidative Degradation: The stock solution is treated with an equal volume of 1% hydrogen peroxide and kept at room temperature for 24 hours.[1]
-
Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period (e.g., 10 days).[1] A solution of the drug can also be refluxed.
-
Photolytic Degradation: The solid drug substance is exposed to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., 11 days, providing an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be kept in the dark to exclude the effect of temperature.
-
Analysis: All stressed samples are diluted to a suitable concentration and analyzed by the validated stability-indicating HPLC method.
Mandatory Visualization
Experimental Workflow for Comparative Stability Studies
The following diagram illustrates the logical workflow for conducting a comparative stability study of a drug substance like this compound.
Caption: Workflow for forced degradation stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 4. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Atorvastatin Ethyl Ester as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for Atorvastatin (B1662188) Ethyl Ester as a Certified Reference Material (CRM). It outlines the key analytical methodologies, presents comparative data, and details the experimental protocols necessary for its certification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Atorvastatin and its related compounds.
Introduction to Atorvastatin and the Need for Certified Reference Materials
Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] The quality and purity of the active pharmaceutical ingredient (API) are critical for the safety and efficacy of the final drug product.
Certified Reference Materials (CRMs) are highly characterized and homogeneous materials that are used to calibrate analytical instruments, validate analytical methods, and ensure the quality and consistency of measurements. Atorvastatin Ethyl Ester is a known process impurity and potential degradation product of Atorvastatin.[2] Its availability as a CRM is essential for the accurate identification and quantification of this impurity in Atorvastatin drug substances and products, thereby ensuring they meet the stringent purity requirements set by regulatory authorities.
Comparison with Alternatives
The primary reference material for any analysis of Atorvastatin would be the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) primary standard for Atorvastatin Calcium. This compound, as an impurity CRM, serves a different but equally critical purpose: to accurately identify and quantify this specific impurity.
The performance of this compound as a CRM is benchmarked against the primary Atorvastatin standard and other relevant impurities. The key performance indicators for a CRM include high purity, homogeneity, and stability, which are established through a rigorous validation process.
Data Presentation: Analytical Characterization of this compound CRM
The validation of this compound as a CRM involves a comprehensive suite of analytical tests to confirm its identity, purity, and other critical attributes. The following tables summarize the typical quantitative data and acceptance criteria for the certification of this compound.
Table 1: Identity Confirmation
| Test | Method | Acceptance Criteria |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | 500 MHz NMR | The spectrum must be consistent with the proposed structure of this compound.[3] |
| Mass Spectrometry (MS) | LC-MS/MS | The observed mass-to-charge ratio (m/z) must correspond to the calculated molecular weight of this compound (C₃₅H₃₉FN₂O₅, MW: 586.69 g/mol ).[3][4] |
| Infrared (IR) Spectroscopy | FTIR | The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the this compound molecule.[5] |
Table 2: Purity and Assay
| Test | Method | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV | Purity ≥ 99.5% (area percent). No single impurity > 0.10%.[6] |
| Assay (by qNMR) | Quantitative ¹H-NMR | 99.0% - 101.0% on the as-is basis.[7] |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements. |
| Inorganic Impurities | Residue on Ignition | ≤ 0.1% |
Table 3: Physicochemical Properties
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid.[5] |
| Melting Point | Capillary Method | Report value. |
| Thermogravimetric Analysis (TGA) | TGA | Report decomposition temperature.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is used to determine the chromatographic purity of the this compound CRM.
-
Instrumentation: A validated HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) and an organic phase (e.g., acetonitrile (B52724) and tetrahydrofuran).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water) to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
This method confirms the identity of the this compound CRM by determining its molecular weight.
-
Instrumentation: A validated LC-MS/MS system with an electrospray ionization (ESI) source.
-
Liquid Chromatography: Utilize the same HPLC conditions as described for the purity determination.
-
Mass Spectrometry:
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
This method provides an absolute quantification of the this compound CRM.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., DMSO-d₆).[7]
-
Sample Preparation: Accurately weigh the this compound and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Calculate the assay value using the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.
-
Mandatory Visualizations
Atorvastatin Mechanism of Action: HMG-CoA Reductase Inhibition
Caption: Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Experimental Workflow for CRM Validation
References
- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Assessment of the Enzymatic Hydrolysis of Different Atorvastatin Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic hydrolysis of various Atorvastatin (B1662188) esters, which are often developed as prodrugs to enhance the bioavailability of Atorvastatin. The conversion of these ester prodrugs to the active Atorvastatin acid is a critical step, primarily mediated by esterase enzymes in the body. Understanding the differential hydrolysis of these esters is paramount for designing effective drug delivery systems.
Comparative Hydrolysis of Atorvastatin Esters
The enzymatic hydrolysis of Atorvastatin esters is significantly influenced by the chemical structure of the ester group and the specific esterase involved. The primary enzymes responsible for the hydrolysis of many drug esters, including those of Atorvastatin, are human carboxylesterases, particularly hCES1 and hCES2.[1][2]
The susceptibility of an Atorvastatin ester to hydrolysis by these enzymes is determined by factors such as the size and steric hindrance of the alkoxy group.[3][4] For instance, hCES1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCES2 has a preference for esters with a small acyl group and a large alcohol group.[2] This differential substrate specificity can be exploited to design liver-specific or intestine-specific prodrugs.
Below is a summary of findings from various studies on the enzymatic hydrolysis of different Atorvastatin esters.
| Atorvastatin Ester Type | Primary Hydrolyzing Enzyme(s) | Summary of Hydrolysis Characteristics |
| Various Ester Prodrugs | Human Carboxylesterase 1 (hCES1) | Found to be specifically metabolized by the hCES1 isozyme, suggesting potential for liver-targeted drug delivery.[1] |
| Diester Prodrugs | Human Carboxylesterase 1 (hCES1) and Human Carboxylesterase 2 (hCES2) | The hydrolysis rate by recombinant CES2A1 was found to be comparable to that of recombinant CES1A1, indicating that diesterification can alter enzyme specificity. |
| Esters with varying alkoxy groups | Human Carboxylesterase 1 (hCES1) and Human Carboxylesterase 2 (hCES2) | The structure of the alkoxy group significantly influences the rate of hydrolysis.[5] Susceptibility to hCES1 is affected by the size and steric crowding of the alkoxy group, while susceptibility to hCES2 increases with decreased electron density around the alkoxy group.[3][4] |
| Atorvastatin Lactone | Paraoxonase 3 (PON3) | The lactone form of Atorvastatin is specifically hydrolyzed by PON3.[3][4] |
| Amide-based Conjugates | Cathepsin B (a lysosomal protease) | Amide-based conjugates of Atorvastatin demonstrated higher stability against hydrolysis compared to ester-based conjugates. They were found to release Atorvastatin upon incubation with the intracellular protease Cathepsin B.[6] |
Experimental Protocols
A generalized methodology for the in vitro assessment of enzymatic hydrolysis of Atorvastatin esters is outlined below. This protocol is a synthesis of methods described in various studies.[3][7]
1. Materials and Reagents:
-
Atorvastatin ester compounds
-
Human liver microsomes (HLM) and human intestinal microsomes (HIM)
-
Recombinant human carboxylesterases (hCES1, hCES2)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal standard for HPLC analysis
-
Other reagents as required by the specific analytical method
2. Enzyme Preparation:
-
Microsomes (HLM, HIM) and recombinant enzymes are typically stored at -80°C.
-
On the day of the experiment, they are thawed on ice.
-
Enzyme solutions are prepared in the appropriate buffer to the desired concentration.
3. Hydrolysis Assay:
-
The reaction is initiated by adding a stock solution of the Atorvastatin ester (typically dissolved in a small amount of organic solvent like DMSO and then diluted) to the pre-warmed enzyme solution in a phosphate buffer.
-
The final substrate concentration is typically in the micromolar range.
-
The reaction mixture is incubated at 37°C with gentle shaking.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in the aliquots is immediately terminated by adding an excess of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard may be included in the quenching solution.
4. Sample Preparation for Analysis:
-
The quenched reaction samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted if necessary before analysis.
5. Analytical Methodology (HPLC):
-
The concentration of the remaining Atorvastatin ester and the formed Atorvastatin acid is quantified using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection.[8][9][10][11][12]
-
A C18 column is commonly used with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile.[10]
-
The flow rate and detection wavelength are optimized for the specific compounds being analyzed.
-
The rate of hydrolysis is determined by monitoring the decrease in the concentration of the ester over time and/or the increase in the concentration of the acid.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative assessment of the enzymatic hydrolysis of Atorvastatin esters.
HMG-CoA Reductase Signaling Pathway
Atorvastatin, the active metabolite of its ester prodrugs, primarily functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[13][14] The diagram below outlines this key signaling pathway.
References
- 1. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 8. jddtonline.info [jddtonline.info]
- 9. tandfonline.com [tandfonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 14. oncotarget.com [oncotarget.com]
A Comparative Guide to Method Validation for the Detection of Trace Impurities in Atorvastatin Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of final drug products. Atorvastatin, a widely used statin, and its related compounds, such as Atorvastatin Ethyl Ester, require rigorous analytical monitoring to detect and quantify trace impurities. This guide provides an objective comparison of various analytical methods for the detection of trace impurities in Atorvastatin, with a focus on this compound. The comparison is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method validation strategy.
The control of impurities is a critical aspect of drug development and manufacturing.[1] Various analytical techniques are employed to identify and quantify impurities at different stages to ensure the final product meets the required pharmacopeial standards.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for purity assessment.[2] For enhanced sensitivity and structural confirmation, mass spectrometry (MS) detectors are often coupled with liquid chromatography.[2]
Comparison of Analytical Methods
The selection of an analytical method for impurity profiling depends on factors such as the required sensitivity, selectivity, and the nature of the impurity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains the gold standard for the analysis of Atorvastatin and its impurities.[3]
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Atorvastatin Impurity Analysis
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 2000 ng/mL[4] | 0.2 - 151 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 10.45 - 22.86 ng/mL[4] | 0.2 - 0.25 ng/mL[4] |
| Accuracy (% Recovery) | 90.45% - 97.67%[4] | 87% - 114%[4] |
| Precision (%RSD) | < 15%[4] | < 15%[4] |
| Selectivity | Moderate; potential for interference from matrix components.[4] | High; mass-based detection minimizes interferences.[4] |
| Cost & Complexity | Lower cost, less complex instrumentation.[4] | Higher cost, more complex instrumentation and operation.[4] |
Table 2: Performance Data for a Validated HPLC Method for Atorvastatin and its Impurities
| Parameter | Result |
| Linearity Range (Atorvastatin) | 0.7–1.3 mg/mL[5] |
| Linearity Range (Impurities) | 0.0005–0.003 mg/mL (0.05% - 0.3% of working concentration)[6] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.05 µg/mL (~0.005% of test solution concentration)[5] |
| Limit of Quantitation (LOQ) | 10.45 ng/mL[8] |
| Precision (RSD) | < 1.0% (Intra-day and Inter-day)[7] |
While direct comparative data for a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound was not found, GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. A study on genotoxic impurities in Atorvastatin Calcium utilized a GC-MS method with a limit of quantification ranging from 0.0111 to 0.0858 ppm for various methanesulfonate (B1217627) esters, demonstrating its high sensitivity for trace-level analysis.
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods applicable to the analysis of Atorvastatin and its impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of Atorvastatin and the quantification of its related substances.
a) Sample Preparation:
-
Accurately weigh and transfer about 100 mg of the Atorvastatin sample into a 100 mL volumetric flask.[7]
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).[9]
-
For impurity analysis, a further dilution may be necessary to bring the concentration within the linear range of the method. For instance, dilute 5 mL of the stock solution to 50 mL with the diluent.[7]
b) Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.[4]
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer pH 5.0) and an organic solvent (e.g., acetonitrile (B52724), tetrahydrofuran).[9] A common mobile phase composition is a mixture of acetonitrile, tetrahydrofuran, and ammonium acetate buffer.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the trace-level quantification of impurities and for structural elucidation.
a) Sample Preparation (for Plasma Samples):
-
To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b) Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of an aqueous solution with a volatile buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for LC-MS is in the range of 0.2-0.6 mL/min.
-
MS Detector: A triple quadrupole mass spectrometer.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[12]
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.[11]
Visualizations
Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
This diagram shows the logical relationship and hierarchy of key method validation parameters.
References
- 1. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Determination of statins by gas chromatography - EI/MRM - Tandem mass spectrometry: fermentation of pine samples with Pleurotus ostreatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. libvmi.volyn.ua [libvmi.volyn.ua]
- 7. sphinxsai.com [sphinxsai.com]
- 8. wjarr.com [wjarr.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. ajmhsrcmp.org [ajmhsrcmp.org]
- 12. mdpi.com [mdpi.com]
Comparative efficacy of different purification techniques for Atorvastatin Ethyl Ester
For researchers and professionals in drug development, achieving high purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Atorvastatin (B1662188) Ethyl Ester, a key intermediate in the synthesis of Atorvastatin, requires robust purification methods to ensure the quality and safety of the final drug product. This guide provides a comparative analysis of common purification techniques for Atorvastatin Ethyl Ester, supported by experimental data from various studies.
Comparison of Purification Techniques
The selection of a purification technique for this compound depends on factors such as the scale of production, the impurity profile of the crude material, and the desired final purity. The most commonly employed methods are column chromatography, crystallization, and extraction. The following table summarizes the performance of these techniques based on available data.
| Purification Technique | Scale | Solvents/Mobile Phase | Purity Achieved | Yield | Reference |
| Column Chromatography | Lab-scale | Hexane (B92381):Ethyl Acetate (B1210297) (1:1, v/v) | - | 75% (for a derivative) | [1] |
| Lab-scale | Hexane:Ethyl Acetate (1:2, v/v) | "Pure" | 69% (for a derivative) | [1] | |
| Crystallization | Kilogram-scale | Toluene (B28343) | >99.5% | - | [2] |
| Kilogram-scale | 96% v/v Ethyl Alcohol | 99.9% | 78.7% | [3] | |
| Extraction | Kilogram-scale | Ethyl Acetate | >95% (before crystallization) | - | [3] |
Note: The data presented is for Atorvastatin and its derivatives, as direct comparative studies on this compound purification are limited. The principles and solvent systems are often applicable.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification processes. Below are protocols for the key techniques discussed.
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds. The separation is based on the differential adsorption of the compound and its impurities on a stationary phase.
Protocol:
-
Stationary Phase Preparation: A silica (B1680970) gel slurry is prepared in the initial mobile phase solvent (e.g., hexane).
-
Column Packing: The slurry is carefully poured into a glass column to create a uniform packed bed.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: The mobile phase (e.g., a mixture of hexane and ethyl acetate) is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities. For Atorvastatin derivatives, ratios of Hexane:Ethyl Acetate of 1:1 and 1:2 have been used.[1]
-
Fraction Collection: Eluted fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.
Crystallization
Crystallization is a powerful technique for purifying solid compounds, capable of yielding very high purity products on a large scale.[2][3]
Protocol for Recrystallization from Toluene:
-
Dissolution: The crude Atorvastatin intermediate is dissolved in a minimal amount of hot toluene.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Filtration: The formed crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold toluene to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent. This method has been shown to effectively remove process impurities such as diol acid and methyl ester.[2]
Protocol for Crystallization from Ethanol:
-
Dissolution: The crude product is dissolved in 96% v/v ethyl alcohol and refluxed for 1 hour, during which precipitation is observed.[3]
-
Cooling: The suspension is cooled to 20°C over 3 hours.[3]
-
Isolation: The product is separated by centrifugation.[3]
-
Washing: The isolated solid is washed with 96% v/v ethanol.[3]
-
Drying: The final product is dried at 40°C under reduced pressure. A purity of 99.9% was achieved with this method.[3]
Extraction
Liquid-liquid extraction is often used as a preliminary purification step to remove major impurities before final purification by crystallization or chromatography.
Protocol for Ethyl Acetate Extraction:
-
Dissolution: The reaction mixture containing the Atorvastatin salt is diluted with water.
-
Extraction: Ethyl acetate is added to the aqueous solution, and the mixture is stirred vigorously. The layers are then allowed to separate.
-
Separation: The organic layer containing the desired product is separated. The aqueous layer can be re-extracted with fresh ethyl acetate to maximize recovery.
-
Washing: The combined organic layers are washed with a water-methanol mixture.[3]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated under reduced pressure to yield the partially purified product. This method can achieve a purity of over 95% before further purification.[3]
Process Visualization
To illustrate the integration of these purification techniques, the following workflow diagram outlines a typical purification process for Atorvastatin intermediates.
Caption: General purification workflow for this compound.
This guide provides an overview of the comparative efficacy of different purification techniques for this compound, along with detailed experimental protocols. The choice of method will ultimately be guided by the specific requirements of the research or manufacturing process. For optimal results, a combination of these techniques, such as extraction followed by crystallization, is often employed to achieve the high purity standards required for pharmaceutical applications.
References
A Comparative Guide to the Validation of Spectroscopic Methods for Rapid Identification of Atorvastatin Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a proposed spectroscopic method for the rapid identification of Atorvastatin Ethyl Ester, a potential impurity in Atorvastatin drug substance, against a conventional High-Performance Liquid Chromatography (HPLC) method. This document details the experimental protocols and validation parameters as guided by the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the identification method.
Introduction
Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases. During its synthesis and storage, impurities can arise, one of which is this compound. The presence of such impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, rapid and reliable identification of these impurities is a critical aspect of quality control in pharmaceutical manufacturing.
While HPLC is a well-established and robust method for the separation and quantification of Atorvastatin and its impurities, spectroscopic methods offer the potential for more rapid and non-destructive analysis, making them highly suitable for high-throughput screening and in-process controls. This guide focuses on the validation of a proposed Fourier-Transform Infrared (FTIR) spectroscopy method for the specific identification of this compound and compares its performance characteristics with a validated HPLC-UV method.
Methods Comparison: FTIR Spectroscopy vs. HPLC-UV
The choice of an analytical method depends on various factors, including the intended purpose (identification vs. quantification), required sensitivity, sample throughput, and available instrumentation. Here, we compare a proposed rapid spectroscopic identification method with a standard chromatographic quantification method.
| Feature | FTIR Spectroscopy (Proposed for Identification) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures the absorption of infrared radiation by molecular functional groups, providing a unique "fingerprint" of the molecule. | Physically separates components in a mixture based on their differential distribution between a stationary and a mobile phase, followed by UV detection. |
| Primary Use | Rapid and specific identification of the analyte. | Quantification and separation of the analyte from other components. |
| Speed | Very fast (typically < 1 minute per sample). | Slower (typically 5-15 minutes per sample).[1] |
| Sample Preparation | Minimal to none. | Requires dissolution of the sample in a suitable solvent and filtration. |
| Destructive | Non-destructive. | Destructive. |
| Specificity | High, based on unique vibrational bands. | High, based on retention time and UV spectrum. |
| Limit of Detection | Generally higher than HPLC. | Generally lower than FTIR, offering higher sensitivity.[1][2][3][4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
Proposed Method: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To rapidly and specifically identify the presence of this compound.
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the test sample (a few milligrams) directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
Identification Criteria: The presence of a characteristic carbonyl (C=O) stretching band of the ethyl ester group, which is expected to appear at a different wavenumber (typically around 1735 cm⁻¹) compared to the amide carbonyl of Atorvastatin (around 1650 cm⁻¹).[7][8][9] The overall fingerprint region (1500-500 cm⁻¹) should also be compared against a reference spectrum of pure this compound.
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from Atorvastatin and other impurities.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.0) and an organic solvent (e.g., acetonitrile).[1][10]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 248 nm.[10]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
-
Filter the solution through a 0.45 µm filter before injection.
Validation of the Analytical Methods
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11][12][13][14] The validation parameters for an identification test differ from those for a quantitative test.
Validation of the Proposed FTIR Method for Identification
According to ICH Q2(R1) guidelines, the primary validation characteristic for an identification test is specificity .[11][12][13]
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Obtain the FTIR spectra of pure Atorvastatin and pure this compound.
-
Identify unique absorption bands for this compound that are absent or shifted in the spectrum of Atorvastatin. The key differentiating peak is the ester carbonyl stretch.
-
Analyze mixtures of Atorvastatin and this compound at various concentrations to demonstrate that the unique band of the ethyl ester is detectable.
-
Analyze samples of Atorvastatin spiked with other potential impurities to ensure no interference with the identification of the ethyl ester.
-
Limit of Detection (LOD): While not always required for an identification test, determining the LOD provides information on the method's sensitivity.
-
Procedure:
-
Prepare a series of dilutions of this compound in a matrix of pure Atorvastatin.
-
Determine the lowest concentration at which the characteristic ester carbonyl peak can be reliably detected above the background noise.
-
Validation Data for the Comparative HPLC-UV Method
The following table summarizes typical validation parameters for a quantitative HPLC method for Atorvastatin and its impurities, based on literature data.
| Validation Parameter | Typical Performance of HPLC-UV Method |
| Specificity | The method is specific, as demonstrated by the separation of Atorvastatin from its impurities and degradation products with no co-eluting peaks at the retention time of the analyte.[1][14] |
| Linearity | Linear relationship between peak area and concentration over a range, with a correlation coefficient (r²) > 0.999.[2][10] |
| Accuracy | High recovery rates (typically 98-102%) for spiked samples. |
| Precision | Low Relative Standard Deviation (RSD) for repeatability and intermediate precision (typically < 2%).[10] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL.[2][3][4][5][6] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03 - 0.3 µg/mL.[2][3][4][5][6] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships described in this guide.
References
- 1. ijrpr.com [ijrpr.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. canadacommons.ca [canadacommons.ca]
- 11. database.ich.org [database.ich.org]
- 12. BiochemSphere [biochemicalsci.com]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of Atorvastatin Ethyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Atorvastatin (B1662188) Ethyl Ester, a common impurity and metabolite of Atorvastatin, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information, outlining the necessary procedures for its proper disposal in a laboratory setting.
Immediate Safety and Hazard Profile
According to its Safety Data Sheet (SDS), Atorvastatin Ethyl Ester is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another formulation containing Atorvastatin is designated as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."[2][3]. These classifications underscore the importance of preventing this compound from entering the environment through improper disposal.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1][3] |
| P391: Collect spillage.[1][3] | ||
| May cause damage to organs (Liver, muscle) through prolonged or repeated exposure if swallowed | Specific target organ toxicity, repeated exposure | P260: Do not breathe dust.[2][3] |
| P314: Get medical attention if you feel unwell.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and may be subject to state and local rules[4][5]. The following protocol provides a general framework for its disposal in a laboratory environment.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate as Hazardous Waste: Due to its environmental hazards, this compound waste should be segregated as hazardous pharmaceutical waste. Use designated, clearly labeled, leak-proof containers. Color-coding is often used for different waste streams, with black containers frequently used for RCRA hazardous pharmaceutical waste and blue or white for non-RCRA pharmaceutical waste.
2. Containerization and Labeling:
-
Primary Container: Collect solid waste in a securely sealed container. For liquid waste, use a compatible, sealed container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound." Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
4. Disposal Request and Pickup:
-
Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the EHS department.
-
Documentation: Complete all necessary paperwork for the waste manifest.
5. Final Disposal Method:
-
Approved Facility: The collected waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a licensed facility[5]. This process destroys the active pharmaceutical ingredient.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in regular trash. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities[5].
-
Consult Institutional Policy: Always adhere to your organization's specific chemical hygiene and waste disposal plans.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
Environmental Impact and Degradation
Atorvastatin, the parent compound, is known to be degraded in the environment, with a reported degradation time (DT50) in the total system of 26.4 to 32.4 days[6]. It has a low potential for bioaccumulation[6]. However, the photodegradation of atorvastatin can lead to the formation of photoproducts that exhibit significant toxicity to aquatic plants like Lemna minor, even when the parent compound itself shows no observable toxic effect[7][8]. This highlights the environmental risk associated with the release of atorvastatin and its derivatives into aquatic ecosystems. Improper disposal can introduce these biologically active compounds into waterways, where current sewage treatment systems may not be fully effective at removing them[9].
By adhering to these proper disposal procedures, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities.
References
- 1. This compound|1146977-93-6|MSDS [dcchemicals.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Atorvastatin - Janusinfo.se [janusinfo.se]
- 7. scirp.org [scirp.org]
- 8. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Atorvastatin Ethyl Ester
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Atorvastatin Ethyl Ester, a key compound in hyperlipidemia research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H360: May damage fertility or the unborn child.[1]
-
H302: Harmful if swallowed.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling, storage, and spill response.
| Property | Value |
| Molecular Formula | C35H39FN2O5 |
| Molecular Weight | 586.71 g/mol [] |
| Appearance | White to Off-white Solid[] |
| Melting Point | 120-121°C[] |
| Boiling Point | 712.0 ± 60.0°C at 760 mmHg (Predicted)[] |
| Density | 1.19 ± 0.1 g/cm3 (Predicted)[] |
Occupational Exposure Limits and Toxicity Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, data for the closely related compound Atorvastatin Calcium can be used as a conservative reference. It is imperative to handle this compound with the assumption that it has a similar toxicological profile.
| Parameter | Value (for Atorvastatin Calcium) |
| Pfizer OEL TWA-8 Hr | 200 µg/m³ |
| LD50 Oral (Rat) | > 5000 mg/kg[5] |
| LD50 Dermal (Rabbit) | > 2000mg/kg[5] |
Note: The toxicological properties of this compound have not been fully investigated. Handle with caution.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, acids, and bases.[6]
-
Recommended storage is in a refrigerator at 2-8°C for long-term stability.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves prior to use. |
| Body Protection | A lab coat or a full-sleeved apron. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. |
Handling and Weighing
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Avoid the formation of dust and aerosols.[7]
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow the established protocol to ensure a safe and effective cleanup. The following workflow diagram outlines the key steps.
Caption: Workflow for a chemical spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is considered hazardous waste due to its reproductive toxicity and ecotoxicity.
-
Containerization:
-
Collect all waste, including contaminated PPE, weighing paper, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Packaging that has contained the compound should also be treated as hazardous waste.[8]
-
References
- 1. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound|1146977-93-6|MSDS [dcchemicals.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
